Product packaging for 2-Hydroxy-N-(2-hydroxyethyl)propanamide(Cat. No.:CAS No. 5422-34-4)

2-Hydroxy-N-(2-hydroxyethyl)propanamide

Cat. No.: B1220602
CAS No.: 5422-34-4
M. Wt: 133.15 g/mol
InChI Key: RZCHTMXTKQHYDT-UHFFFAOYSA-N
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Description

N-Lactoyl ethanolamine belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. N-Lactoyl ethanolamine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, N-lactoyl ethanolamine is primarily located in the cytoplasm. N-Lactoyl ethanolamine has a cooked and roasted taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B1220602 2-Hydroxy-N-(2-hydroxyethyl)propanamide CAS No. 5422-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(8)5(9)6-2-3-7/h4,7-8H,2-3H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCHTMXTKQHYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863533
Record name Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Viscous, brownish liquid; Cooked brown roasted aroma
Record name Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-
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Record name N-Lactoyl ethanolamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1752/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

380.00 °C. @ 760.00 mm Hg
Record name N-Lactoyl ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble in water; insoluble in pentane and diethyl ether, Slightly soluble (in ethanol)
Record name N-Lactoyl ethanolamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1752/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.182-1.186
Record name N-Lactoyl ethanolamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1752/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5422-34-4
Record name Lactamide MEA
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Record name 2-Hydroxy-N-(2-hydroxyethyl)propanamide
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Record name 5422-34-4
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Record name Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-
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Record name Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-
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Record name N-2-hydroxyethyllactamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.133
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-LACTOYL ETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
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Record name N-Lactoyl ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032356
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4), also known as Lactamide MEA. This document is intended for researchers, scientists, and professionals in drug development and related fields. It includes detailed experimental protocols, tabulated data for easy reference, and visualizations of relevant biological pathways to facilitate a deeper understanding of this compound.

Introduction

This compound is a versatile organic compound with applications in the cosmetic and pharmaceutical industries.[1][2] It is recognized for its properties as a surfactant, emulsifier, humectant, and skin conditioning agent.[1][2] Recent findings have also suggested its potential as a tyrosinase and TNF-α inhibitor, opening avenues for its investigation in therapeutic applications.[1] This guide aims to consolidate the available technical information on this compound to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 5422-34-4[1][3]
Molecular Formula C₅H₁₁NO₃[1][3]
Molecular Weight 133.15 g/mol [1][3]
Appearance Light yellow to yellow to orange clear, viscous liquid[2]
Odor Cooked brown roasted aroma
Boiling Point 380.3 °C at 760 mmHg[4]
Reduced Pressure Boiling Point 451-456 K at 0.0001 bar[5]
Density 1.184 g/cm³[4]
Refractive Index (n_D^20) 1.4850[6]
Solubility Very soluble in water; insoluble in pentane and diethyl ether.[4]
Flash Point 183.8 °C[4]
Phase Transition Temperature -19 °C[1]

Spectroscopic Data

Spectrum TypeData Availability / Reference
¹H NMR Data for the similar compound N-(2-hydroxyethyl)propionamide is available, which can provide insights into the expected spectrum.[7]
¹³C NMR A ¹³C NMR spectrum is available on SpectraBase.[8]
IR An IR spectrum is available on the NIST WebBook and SpectraBase.[8][9]
Mass Spectrometry (MS) A mass spectrum (electron ionization) is available on the NIST WebBook. A GC-MS spectrum is also referenced on SpectraBase.[5][8]

Experimental Protocols

Synthesis of this compound

A plausible and documented method for the synthesis of this compound is the aminolysis of an alkyl lactate, such as ethyl lactate, with monoethanolamine.[6]

Reaction Scheme:

G cluster_0 Synthesis of this compound Ethyl Lactate Ethyl Lactate Product This compound Ethyl Lactate->Product + Monoethanolamine Monoethanolamine Monoethanolamine Byproduct Ethanol

Figure 1: Reaction scheme for the synthesis of this compound.

Materials:

  • Ethyl lactate (0.6 mole, 70.8 g)

  • Monoethanolamine (0.6 mole, 36.6 g)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Combine ethyl lactate and monoethanolamine in a round-bottom flask equipped with a magnetic stirrer.[6]

  • Stir the mixture at 60°C for 16 hours.[6]

  • After the reaction is complete, remove the ethanol byproduct by distillation under reduced pressure.[6]

  • The resulting product is a light yellow, viscous liquid.[6] The reported yield is approximately 89%.[6]

Purification

The crude product from the synthesis can be purified to remove any unreacted starting materials and byproducts.

4.2.1. Distillation: As the primary byproduct, ethanol, is removed by distillation, further purification of the final product can also be achieved through vacuum distillation.

4.2.2. Crystallization: For similar hydroxyethyl amides, crystallization has been employed as a purification method.[10] This involves dissolving the crude product in a suitable solvent and inducing crystallization, followed by filtration.

Tyrosinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for assessing the tyrosinase inhibitory activity of this compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate

  • Phosphate buffer (pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and kojic acid in an appropriate solvent (e.g., phosphate buffer or DMSO).

  • In a 96-well plate, add the test compound solution, positive control, and a blank (solvent only).

  • Add the mushroom tyrosinase solution to each well and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measure the absorbance at 475-490 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

TNF-α Inhibition Assay (General Protocol)

This is a general protocol for evaluating the inhibitory effect of this compound on TNF-α production in a cell-based assay.

Materials:

  • RAW 264.7 murine macrophage cell line (or similar)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Dexamethasone (positive control)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound and dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the concentration of the test compound that inhibits TNF-α production by 50% (IC₅₀).

Signaling Pathways

Tyrosinase and Melanogenesis Signaling Pathway

Tyrosinase is a key enzyme in the melanogenesis pathway, which is responsible for pigment production. Inhibition of tyrosinase can lead to a reduction in melanin synthesis. The general signaling cascade is depicted below.

G cluster_tyrosinase_reaction Tyrosinase Catalyzed Reactions alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase Enzyme Tyrosinase_gene->Tyrosinase Expression Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase

Figure 2: Simplified signaling pathway of melanogenesis and the point of inhibition by tyrosinase inhibitors.
TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in the immune response. Its signaling is mediated through its receptors, primarily TNFR1, leading to the activation of downstream pathways such as NF-κB and MAPK, which regulate inflammation and apoptosis.

G cluster_complex_I Complex I TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD Recruits IKK_complex IKK Complex TRAF2->IKK_complex Activates MAPK_cascade MAPK Cascade (JNK, p38) TRAF2->MAPK_cascade Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inflammation Inflammation (Gene Expression) NFkB->Inflammation AP1 AP-1 MAPK_cascade->AP1 Activates AP1->Inflammation Caspase8 Caspase-8 FADD->Caspase8 Recruits & Activates Apoptosis Apoptosis Caspase8->Apoptosis Inhibitor This compound (Potential Inhibitor) Inhibitor->TNFa Potential Target

Figure 3: Overview of the major TNF-α signaling pathways leading to inflammation and apoptosis.

Safety and Handling

This compound is generally considered to be a mild and non-irritating compound, making it suitable for use in cosmetic formulations. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

This compound is a compound with established applications in the cosmetics industry and emerging potential in the pharmaceutical sector. This guide has provided a consolidated resource of its physicochemical properties, a plausible synthesis route, general protocols for evaluating its biological activity, and an overview of the relevant signaling pathways. It is hoped that this information will serve as a valuable tool for researchers and professionals working on the development of new applications for this versatile molecule. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

2-Hydroxy-N-(2-hydroxyethyl)propanamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxy-N-(2-hydroxyethyl)propanamide

This technical guide provides a comprehensive overview of the molecular structure, weight, and relevant physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its synthesis and analytical characterization.

Molecular Structure and Properties

This compound, also known by synonyms such as N-(2-Hydroxyethyl)lactamide and Lactamide MEA, is a chemical compound with applications as a skin conditioning agent, surfactant, and potential inhibitor of enzymes like tyrosinase.[1] Its molecular structure consists of a propanamide backbone with two hydroxyl groups, contributing to its high solubility in water.[2]

Chemical Structure:

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[NIST]
CAS Number 5422-34-4[2][3][4]
Molecular Formula C₅H₁₁NO₃[1][5]
Molecular Weight 133.15 g/mol [1][4][5]
Appearance Viscous, brownish liquid[5]
Density 1.184 g/cm³[2]
Boiling Point 380.3 °C at 760 mmHg[2]
Flash Point 183.8 °C[2]
Solubility Very soluble in water; insoluble in pentane and diethyl ether[2]
SMILES CC(C(=O)NCCO)O

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of this compound.

Synthesis Protocol: Amidation of Lactic Acid

The synthesis of N-acylethanolamines can be achieved through the direct condensation of a carboxylic acid with ethanolamine.[6] This method is adaptable for the preparation of this compound from lactic acid and ethanolamine. The reaction is a dehydration (condensation) process where water is removed to drive the equilibrium towards the amide product.

Materials and Reagents:

  • Lactic Acid (85-90% aqueous solution)

  • Ethanolamine

  • Toluene (for azeotropic removal of water)

  • Round-bottom flask

  • Dean-Stark apparatus or equivalent setup for water removal

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine equimolar quantities of lactic acid and ethanolamine.

  • Solvent Addition: Add a suitable volume of toluene to facilitate the azeotropic removal of water.

  • Reaction: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring.[6] Water will be collected in the Dean-Stark trap as it is formed during the reaction.

  • Monitoring: The reaction progress can be monitored by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Purification: The solvent (toluene) is removed under reduced pressure using a rotary evaporator. The resulting crude product, a viscous liquid, can be further purified if necessary by vacuum distillation or chromatography.

Analytical Characterization Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying this compound. A reverse-phase method is typically employed.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or Charged Aerosol Detector (CAD).

  • Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable.[7]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (MeCN) and water is commonly used.[7] The aqueous phase is often modified with a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), to improve peak shape.[7]

  • Detection: UV detection can be used if the molecule has a suitable chromophore, though it is weak for this compound. Charged Aerosol Detection (CAD) is a more universal detection method for compounds lacking a strong chromophore.[8]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent like water or a water/acetonitrile mixture before injection.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Spectral data for this compound are available in public databases.[9]

¹H NMR Spectroscopy Protocol (General):

  • Sample Preparation: Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

  • Data Analysis: Process the spectrum to identify chemical shifts (δ), coupling constants (J), and integration values for each proton signal to confirm the molecular structure.

2.2.3. Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[3][10] Infrared (IR) spectroscopy is used to identify the functional groups present, such as the O-H, N-H, and C=O bonds.[3] Spectra for this compound are available in the NIST Chemistry WebBook.[3]

Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Amidation Reaction cluster_purification Product Isolation LacticAcid Lactic Acid Mixing Combine Reactants (Equimolar) LacticAcid->Mixing Ethanolamine Ethanolamine Ethanolamine->Mixing Heating Heat to 120-140°C with Stirring Mixing->Heating Add Toluene WaterRemoval Azeotropic Removal of Water Heating->WaterRemoval Cooling Cool to Room Temp Heating->Cooling Reaction Complete WaterRemoval->Heating Recycle Toluene SolventRemoval Solvent Evaporation (Rotary Evaporator) Cooling->SolventRemoval FinalProduct Crude Product SolventRemoval->FinalProduct

Caption: A workflow diagram illustrating the synthesis of this compound.

HPLC_Analysis_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Dissolve Sample in Mobile Phase Injection Inject Sample SamplePrep->Injection MobilePhase Prepare Mobile Phase (e.g., ACN/H₂O) SystemEquil Equilibrate HPLC System MobilePhase->SystemEquil SystemEquil->Injection Separation Separation on C18 Column Injection->Separation Detection Detect with UV or CAD Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Purity & Concentration Integration->Quantification

Caption: A workflow for the analytical determination of purity by reverse-phase HPLC.

References

N-(2-Hydroxyethyl)lactamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical characteristics, synthesis, purification, and analysis of N-(2-Hydroxyethyl)lactamide. The information is curated to support research, development, and quality control activities involving this compound.

Core Chemical Characteristics

N-(2-Hydroxyethyl)lactamide, also known as Lactamide MEA, is a hygroscopic, viscous liquid. It is a member of the N-acylethanolamine class of compounds.

Chemical Identity
IdentifierValue
IUPAC Name 2-hydroxy-N-(2-hydroxyethyl)propanamide[1]
CAS Number 5422-34-4[1]
Molecular Formula C5H11NO3[1]
Molecular Weight 133.15 g/mol [1]
Synonyms Lactamide MEA, 2-Lactamidoethanol, N-Lactoyl ethanolamine, Incromectant LMEA[1]
Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of N-(2-Hydroxyethyl)lactamide.

PropertyValueSource
Appearance Viscous, brownish liquid; cooked brown roasted aroma.[2] Light yellow to yellow to orange clear liquid.Tokyo Chemical Industry
Boiling Point 380.3 °C at 760 mmHgChemSrc
451 to 456 K (178 to 183 °C) at 0.0001 barNIST WebBook
Density 1.184 g/cm³[3]ChemSrc
Refractive Index 1.478[3]ChemSrc
Solubility Very soluble in water; insoluble in pentane and diethyl ether.[4]ECHEMI
LogP (Octanol-Water Partition Coefficient) -1.4PubChem[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of N-(2-Hydroxyethyl)lactamide are provided below. These protocols are derived from established procedures for similar compounds and should be optimized for specific laboratory conditions.

Synthesis of N-(2-Hydroxyethyl)lactamide

This protocol describes the direct amidation of lactic acid with ethanolamine.

Materials:

  • Lactic acid (1.0 eq)

  • Ethanolamine (1.0 eq)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add equimolar quantities of lactic acid and ethanolamine.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude N-(2-Hydroxyethyl)lactamide as a viscous liquid.

Purification

The crude product can be purified by vacuum distillation or column chromatography.

Vacuum Distillation:

  • Set up a distillation apparatus for vacuum distillation.

  • Heat the crude N-(2-Hydroxyethyl)lactamide under reduced pressure.

  • Collect the fraction boiling at approximately 178-183 °C at 0.0001 bar.

Column Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexane is a suitable starting point. Due to the polar nature of the compound, a more polar solvent system such as dichloromethane/methanol may be necessary.

Analytical Methods

The purity and identity of N-(2-Hydroxyethyl)lactamide can be confirmed using the following analytical techniques.

This method is adapted from protocols for similar polar analytes.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Column: A polar capillary column (e.g., DB-WAX or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-300.

  • ¹³C NMR (in D₂O, reference Dioxane): Spectral data is available on public databases such as SpectraBase for comparison.[1]

  • FTIR (Neat, liquid film): The sample can be analyzed directly as a thin film between two KBr or NaCl plates. Characteristic amide and hydroxyl absorptions are expected.

  • Mass Spectrometry (GC-MS): The electron ionization mass spectrum will show fragmentation patterns characteristic of the molecule's structure. Data is available on PubChem and the NIST WebBook.[1]

Safety and Toxicology

  • GHS Classification: Not classified as hazardous according to the majority of GHS reports.[1] However, some suppliers indicate it may be harmful if swallowed, in contact with skin, or if inhaled.

  • Toxicity Summary: The Cosmetic Ingredient Review (CIR) Expert Panel concluded that Lactamide MEA is safe in its present practices of use and concentration in cosmetics when formulated to be non-irritating.[1] They cautioned against its use in products where N-nitroso compounds could be formed.[1]

Biological Activity and Signaling Pathways

Currently, there is limited research on the specific biological activities and signaling pathways of N-(2-Hydroxyethyl)lactamide. However, the N-(2-hydroxyethyl)amide structural motif is found in compounds that exhibit anticonvulsant, anti-inflammatory, and antimicrobial properties. Further research is warranted to explore the potential pharmacological effects of N-(2-Hydroxyethyl)lactamide.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of N-(2-Hydroxyethyl)lactamide.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Mix Lactic Acid & Ethanolamine in Toluene reflux Heat to Reflux with Dean-Stark Trap start->reflux 1. Reaction cool Cool to Room Temperature reflux->cool 2. Completion concentrate Concentrate under Reduced Pressure cool->concentrate 3. Solvent Removal crude Crude N-(2-Hydroxyethyl)lactamide concentrate->crude distillation Vacuum Distillation crude->distillation Option 1 chromatography Column Chromatography crude->chromatography Option 2 pure_product Pure N-(2-Hydroxyethyl)lactamide distillation->pure_product chromatography->pure_product

Caption: Workflow for the synthesis and purification of N-(2-Hydroxyethyl)lactamide.

Analytical_Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis sample Pure N-(2-Hydroxyethyl)lactamide Sample hplc HPLC Analysis sample->hplc Purity & Quantification gcms GC-MS Analysis sample->gcms Identity & Impurity Profile nmr NMR Spectroscopy sample->nmr Structural Confirmation ftir FTIR Spectroscopy sample->ftir Functional Group Identification data_analysis Data Analysis & Reporting hplc->data_analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis

Caption: Workflow for the analytical characterization of N-(2-Hydroxyethyl)lactamide.

References

A Technical Guide to the Physical Properties of Lactamide MEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactamide MEA (N-(2-hydroxyethyl)lactamide), CAS number 5422-34-4, is a versatile chemical compound utilized across various industries, notably in cosmetics and personal care products.[1][2][3][4] Its efficacy as a humectant, conditioning agent, and emulsifier is intrinsically linked to its fundamental physical properties.[1][2] This technical guide provides an in-depth overview of the core physical characteristics of Lactamide MEA, complete with methodologies for their determination, to support research, formulation, and quality control activities.

Core Physical Properties

The physical state of Lactamide MEA at ambient conditions is a liquid, often described as viscous and ranging in color from light yellow to orange.[1][5] A summary of its key quantitative physical properties is presented in Table 1.

Table 1: Summary of Quantitative Physical Properties of Lactamide MEA

Physical PropertyValueUnitsConditions
Molecular Formula C₅H₁₁NO₃--
Molecular Weight 133.15 g/mol -
Boiling Point 380.00°Cat 760.00 mm Hg
Density 1.182 - 1.186g/cm³Not Specified
Refractive Index 1.475 - 1.481-Not Specified
Melting Point No Data Available°C-
Viscosity No Data AvailablemPa·s-
Solubility in Water Very Soluble-Not Specified

Data compiled from multiple sources.[5][6][7]

Detailed Experimental Protocols

Accurate determination of physical properties is paramount for consistent product quality and performance. The following sections detail standardized methodologies for measuring the key physical parameters of liquid compounds such as Lactamide MEA.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for this determination is outlined in ASTM D1120.[2]

Experimental Workflow for Boiling Point Determination

G start Start prep Prepare Sample and Apparatus (Flask, Condenser, Thermometer, Heating Mantle) start->prep add_sample Add 100 mL of Lactamide MEA and Boiling Chips to Flask prep->add_sample assemble Assemble Reflux Apparatus add_sample->assemble heat Apply Heat to Initiate Boiling assemble->heat stabilize Allow Temperature to Stabilize at Reflux heat->stabilize record_temp Record Equilibrium Boiling Temperature stabilize->record_temp correct_pressure Correct Temperature for Barometric Pressure record_temp->correct_pressure end End correct_pressure->end

Caption: Generalized workflow for boiling point determination.

Methodology:

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a calibrated thermometer. The flask is placed in a heating mantle.

  • Sample Preparation: A measured volume of the liquid sample is placed in the flask along with boiling chips to ensure smooth boiling.

  • Heating: The sample is heated until it reaches a steady reflux.

  • Temperature Reading: The temperature is recorded when it remains constant, indicating the equilibrium boiling point.

  • Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, a common and precise method is the use of a digital density meter, as described in ASTM D4052.[3] This method utilizes an oscillating U-tube.

Methodology:

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.

  • Sample Injection: A small volume of the Lactamide MEA sample is injected into the thermostatted measuring cell.

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

  • Data Acquisition: The density value is displayed by the instrument. The measurement is typically repeated to ensure accuracy.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for identification and purity assessment. A digital refractometer is a common instrument for this measurement.

Methodology:

  • Calibration: The refractometer is calibrated using a standard with a known refractive index, often distilled water.

  • Sample Application: A few drops of the Lactamide MEA sample are placed on the prism surface of the refractometer.

  • Measurement: The instrument illuminates the sample and measures the critical angle of total internal reflection. This angle is used to calculate the refractive index.

  • Temperature Control: The temperature is controlled and recorded, as the refractive index is temperature-dependent.

Determination of Water Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a qualitative assessment, visual inspection is used. For quantitative measurement, the flask method described in OECD Guideline 105 is suitable for substances with solubility above 10⁻² g/L.[8][9]

Methodology:

  • Sample Preparation: An excess amount of Lactamide MEA is added to a known volume of water in a flask.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • Phase Separation: The undissolved portion is separated from the aqueous solution by centrifugation or filtration.

  • Analysis: The concentration of Lactamide MEA in the clear aqueous phase is determined using a suitable analytical technique (e.g., chromatography, spectroscopy).

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For transparent liquids like Lactamide MEA, a glass capillary viscometer can be used according to ASTM D445.[1]

Methodology:

  • Viscometer Selection: A calibrated glass capillary viscometer of the appropriate size for the expected viscosity is chosen.

  • Sample Charging: The viscometer is filled with the Lactamide MEA sample and placed in a constant temperature bath until thermal equilibrium is reached.

  • Flow Time Measurement: The time taken for the liquid to flow between two marked points on the viscometer under gravity is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Structure-Property Relationships

The molecular structure of Lactamide MEA, featuring a hydroxyl group, an amide group, and a short alkyl chain, dictates its physical properties.

G cluster_structure Molecular Structure of Lactamide MEA cluster_properties Resulting Physical Properties hydroxyl Hydroxyl Group (-OH) solubility High Water Solubility hydroxyl->solubility Forms Hydrogen Bonds with Water humectancy Humectancy hydroxyl->humectancy Attracts Water Molecules amide Amide Group (-CONH-) amide->solubility Forms Hydrogen Bonds boiling_point High Boiling Point amide->boiling_point Strong Intermolecular Forces ethyl Ethyl Group (-CH2CH2-) viscosity Viscosity ethyl->viscosity Contributes to Molecular Size

Caption: Influence of functional groups on physical properties.

The presence of both hydroxyl and amide groups allows for strong intermolecular hydrogen bonding, which contributes to its relatively high boiling point and viscosity. These same functional groups are responsible for its high affinity for water, leading to its excellent solubility and humectant properties.

Conclusion

This guide has provided a detailed overview of the key physical properties of Lactamide MEA and the standard experimental protocols for their determination. The tabulated data and methodologies serve as a valuable resource for professionals in research, drug development, and formulation science, enabling a deeper understanding and more effective application of this versatile compound. The provided workflows and structure-property relationship diagram offer a clear visual representation of these concepts.

References

Unraveling the Profile of 2-Hydroxy-N-(2-hydroxyethyl)propanamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-N-(2-hydroxyethyl)propanamide is a chemical compound whose biological mechanism of action is not extensively documented in publicly available scientific literature. This guide serves to consolidate the current understanding of this molecule, drawing from chemical databases and patent literature. While a detailed pharmacological mechanism of action remains unelucidated, this document provides a foundational overview of its chemical properties and contexts in which it has been cited. Due to the limited data, this paper will focus on the known characteristics of the compound rather than a specific biological pathway.

Introduction

This compound is a molecule belonging to the amide class of organic compounds. It is structurally derived from the reaction of lactic acid and ethanolamine. Despite its well-defined chemical structure, its biological activity and mechanism of action are not the subject of extensive research in the public domain. This technical guide aims to provide a clear and concise summary of the available information, acknowledging the current gaps in knowledge.

Chemical Properties and Synthesis

Chemical Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

Synonyms: N-(2-Hydroxyethyl)lactamide

The synthesis of this compound can be achieved through the amidation of lactic acid or its esters with ethanolamine. This reaction typically requires heat and may be catalyzed to drive the condensation reaction and removal of water.

Review of Existing Literature and Patents

A thorough review of scientific databases and patent literature reveals that this compound is mentioned in the context of various industrial and cosmetic applications. Notably, it has been cited in patents as a component in formulations for hair care products, suggesting a potential role as a conditioning agent, humectant, or solvent. However, these documents do not provide data on a specific pharmacological or biological mechanism of action.

Putative Roles and Future Directions

Given its chemical structure, which includes hydroxyl groups and an amide linkage, this compound possesses properties that could make it a candidate for various biological interactions. The presence of hydroxyl groups could facilitate hydrogen bonding, a key interaction in many biological systems.

For researchers interested in exploring the potential biological activities of this molecule, a logical workflow for investigation is proposed below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & MoA Elucidation cluster_2 Phase 3: Preclinical Development A Compound Synthesis & Purification B High-Throughput Screening (HTS) against diverse cell lines A->B C Target-based screening (e.g., enzyme inhibition, receptor binding) A->C D Initial Cytotoxicity Assessment B->D E Dose-Response Studies D->E F Lead Compound Identification E->F G Transcriptomic/Proteomic Analysis F->G H Pathway Analysis & Target Identification G->H I In Vivo Efficacy Studies in animal models H->I J Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling I->J K Toxicology Studies J->K

An In-depth Technical Guide to the Solubility of 2-Hydroxy-N-(2-hydroxyethyl)propanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N-(2-hydroxyethyl)propanamide, also known by synonyms such as N-(2-Hydroxyethyl)lactamide and Lactamide MEA, is a chemical compound with the CAS number 5422-34-4.[1] Its structure, featuring both hydroxyl and amide functionalities, suggests a versatile solubility profile, making it a compound of interest in various applications, including pharmaceuticals and cosmetics.[2][3] This guide provides a comprehensive overview of its solubility in organic solvents based on currently available data and outlines a detailed experimental protocol for the precise quantitative determination of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below:

PropertyValueReference
Molecular Formula C5H11NO3[2]
Molecular Weight 133.15 g/mol [1][4]
Appearance Colorless to brownish liquid[1][2]
Boiling Point 380.3 °C at 760 mmHg[2]
Density 1.184 g/cm³[2]
Flash Point 183.8 °C[2]
Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility have been reported and are summarized in the table below. It is important to note the conflicting information regarding its solubility in ethanol, which underscores the necessity for precise experimental determination.

SolventSolubilitySource
WaterVery soluble[1]
PentaneInsoluble[1]
Diethyl EtherInsoluble[1]
EthanolSlightly soluble[1]
Ethanol SolutionsSoluble[5]
ChloroformSoluble[6]
General Organic SolventsExcellent solubility[2]

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid or liquid solute in a solvent.[7]

Principle

This method relies on achieving a saturated solution of the solute in the solvent at a constant temperature. The concentration of the solute in the saturated solution, which is in equilibrium with the undissolved solute, represents the solubility at that specific temperature.

Apparatus and Materials
  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath or incubator with shaking capabilities

  • Calibrated flasks or vials with airtight seals

  • Magnetic stirrers and stir bars (optional)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer)

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

Procedure
  • Preparation: An excess amount of this compound is added to a series of flasks, each containing a known volume or mass of the selected organic solvent. The excess of the solute is crucial to ensure that a saturated solution is formed.

  • Equilibration: The flasks are securely sealed and placed in a constant temperature shaker bath. They are then agitated at a consistent speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, the agitation is stopped, and the flasks are allowed to stand in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle, leaving a clear saturated supernatant.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe. To avoid contamination from undissolved particles, the sample is immediately filtered through a syringe filter into a pre-weighed vial.

  • Quantification: The concentration of this compound in the filtered sample is determined using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is typically expressed in units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction at the specified temperature. The experiment should be repeated at various temperatures to generate a solubility curve.

Experimental Workflow Diagram

G Figure 1. Isothermal Shake-Flask Method Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_result Result A Add excess 2-Hydroxy-N- (2-hydroxyethyl)propanamide to solvent B Seal flasks and place in constant temperature shaker bath A->B C Agitate for 24-72 hours B->C D Cease agitation and allow undissolved solute to settle C->D E Withdraw supernatant with syringe D->E F Filter sample into a vial E->F G Quantify concentration using HPLC F->G H Determine and report solubility at the specified temperature G->H

Caption: Isothermal Shake-Flask Method Workflow.

Conclusion

While qualitative data suggests that this compound possesses a broad solubility range, the lack of precise quantitative data in the public domain necessitates experimental determination for any serious research or development application. The isothermal shake-flask method provides a reliable and standardized approach to generate this crucial data. The information and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to understand and quantify the solubility of this versatile compound in various organic solvents.

References

stability and degradation of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Degradation of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of this compound. Due to the limited availability of specific stability data for this molecule, this document synthesizes information on the known degradation mechanisms of its core functional groups—a secondary amide and primary and secondary alcohols. The guide outlines potential degradation pathways including hydrolysis, oxidation, and thermal degradation. Detailed, adaptable experimental protocols for conducting forced degradation studies are provided to enable researchers to assess the stability of this and structurally similar molecules. Furthermore, this guide presents hypothetical quantitative data in structured tables to illustrate expected stability outcomes and includes diagrams generated using Graphviz to visualize the proposed degradation pathways and experimental workflows, serving as a practical resource for stability testing and formulation development.

Introduction

This compound is a molecule of interest in various industrial applications, including as a component in formulations where its stability is a critical attribute. Understanding the chemical stability and potential degradation pathways of this molecule is essential for ensuring product quality, safety, and efficacy. This guide addresses the stability of this compound by examining the reactivity of its constituent functional groups: a secondary amide, a secondary alcohol, and a primary alcohol.

Forced degradation studies are a crucial component of drug development and formulation science, providing insights into the intrinsic stability of a compound and helping to develop stability-indicating analytical methods.[1] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, light, and heat to accelerate degradation and identify potential degradation products.[2]

Potential Degradation Pathways

The degradation of this compound is predicted to occur primarily through the hydrolysis of the amide bond and the oxidation of the alcohol functional groups.

Hydrolytic Degradation

Amide hydrolysis can be catalyzed by both acid and base.[3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond of this compound is expected to hydrolyze to form 2-hydroxypropanoic acid (lactic acid) and 2-aminoethanol. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed Hydrolysis: In the presence of a base, the amide will undergo hydrolysis to yield the salt of 2-hydroxypropanoic acid and 2-aminoethanol. This reaction proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[4]

Oxidative Degradation

The primary and secondary alcohol groups in this compound are susceptible to oxidation.

  • Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to a ketone, forming N-(2-hydroxyethyl)-2-oxopropanamide.

  • Oxidation of the Primary Alcohol: The primary alcohol can be oxidized first to an aldehyde and then further to a carboxylic acid, yielding (2-hydroxypropanoyl)amino]acetic acid. The oxidation of N-(2-hydroxyethyl) groups to their corresponding acetic acid derivatives has been previously reported.[6]

Thermal Degradation

Amides are generally thermally stable.[7] However, at elevated temperatures, degradation can occur. For aliphatic amides, thermal degradation can lead to cleavage of the C-N bond.[8] In the case of this compound, significant degradation is not expected under typical storage conditions but could be a factor at elevated processing temperatures.

Photodegradation

Aliphatic amides can undergo photodegradation upon exposure to UV radiation.[9][10][11][12] The primary photochemical processes can involve the cleavage of the N-C bond adjacent to the carbonyl group or the C-N bond within the peptide group.[11][12] For this compound, this could lead to the formation of various radical species and subsequent degradation products.

Proposed Degradation Pathways Visualization

The following diagram illustrates the potential degradation pathways of this compound under hydrolytic and oxidative stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent This compound acid_prod 2-Hydroxypropanoic Acid + 2-Aminoethanol parent->acid_prod Acidic Hydrolysis base_prod Salt of 2-Hydroxypropanoic Acid + 2-Aminoethanol parent->base_prod Basic Hydrolysis parent_ox This compound sec_ox_prod N-(2-hydroxyethyl)-2-oxopropanamide parent_ox->sec_ox_prod Oxidation of Secondary Alcohol prim_ox_prod [(2-hydroxypropanoyl)amino]acetic acid parent_ox->prim_ox_prod Oxidation of Primary Alcohol

Caption: Proposed degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following are detailed, adaptable protocols for conducting forced degradation studies on this compound.

General Experimental Workflow

G start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by Stability-Indicating HPLC-MS/DAD Method neutralize->analyze identify Characterize Degradation Products (MS/MS, NMR) analyze->identify quantify Quantify Parent Compound and Degradation Products analyze->quantify report Report Findings identify->report quantify->report

Caption: General workflow for forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).

Hydrolytic Degradation
  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.[13]

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

    • Dilute to a suitable concentration for analysis.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.[13]

    • At specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

    • Dilute to a suitable concentration for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.[14]

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot.

  • Dilute to a suitable concentration for analysis.

Thermal Degradation
  • Place a solid sample of this compound in a temperature-controlled oven at 80°C for 7 days.

  • At specified time points, withdraw a sample, dissolve it in the initial solvent, and dilute to a suitable concentration for analysis.

Photodegradation
  • Expose the stock solution to UV light (e.g., 254 nm or 365 nm) and visible light in a photostability chamber.

  • Simultaneously, keep a control sample protected from light.

  • At specified time points, withdraw aliquots from both the exposed and control samples.

  • Dilute to a suitable concentration for analysis.

Analytical Methodology

Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • HPLC-MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA at a suitable wavelength and MS in positive and negative ionization modes.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical data from forced degradation studies of this compound to illustrate how such data can be structured for clear comparison.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Proposed)
0.1 N HCl, 60°C, 24h15.222-Hydroxypropanoic Acid
0.1 N NaOH, 60°C, 24h25.82Sodium 2-hydroxypropanoate
3% H₂O₂, RT, 24h8.53[(2-hydroxypropanoyl)amino]acetic acid
80°C, 7 days5.11Not Identified
UV/Vis Light, 24h3.22Not Identified

Table 2: Time-Course of Degradation under Acidic Hydrolysis (0.1 N HCl, 60°C)

Time (hours)% Parent Compound Remaining% Degradation Product 1 (2-Hydroxypropanoic Acid)% Degradation Product 2 (2-Aminoethanol)
0100.00.00.0
298.10.90.9
496.31.81.8
892.53.73.7
2484.87.67.6

Conclusion

This technical guide provides a foundational understanding of the potential . The proposed degradation pathways, based on the known chemistry of amides and alcohols, suggest that hydrolysis and oxidation are the primary routes of degradation. The detailed experimental protocols offer a practical framework for researchers to conduct forced degradation studies and generate specific stability data for this molecule. The structured presentation of hypothetical data and the visualization of chemical pathways and workflows serve as valuable tools for the design and interpretation of stability studies, ultimately aiding in the development of stable formulations and ensuring product quality. Further experimental work is necessary to confirm these proposed pathways and to obtain precise quantitative stability data for this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2-Hydroxy-N-(2-hydroxyethyl)propanamide, a compound utilized in various industrial and research applications. The following sections detail the chemical's properties, potential hazards, and recommended safety protocols for researchers, scientists, and professionals in drug development.

Chemical Identification

Chemical Name: this compound[1] Synonyms: Lactamide MEA, N-(2-Hydroxyethyl)lactamide, N-(2-Hydroxyethyl)-2-hydroxypropionamide[2][3] CAS Number: 5422-34-4[1][3][4] Molecular Formula: C5H11NO3[1][4] Molecular Weight: 133.15 g/mol [1][4]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Melting Point73-76 °C[5]
Boiling Point305.1°C at 760 mmHg[6]
Flash Point138.3°C[6]
Density1.12 g/cm³[6]
Water Solubility782.20 g/L at 25 °C[5]
LogP-0.79200[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin irritation, and eye irritation.[7]

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[7]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[7]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[7]
Skin Corrosion/Irritation2H315: Causes skin irritation.[7]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[7]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation.[7]

Pictogram:

  • GHS07: Exclamation Mark[7]

Signal Word: Warning[7]

The following diagram illustrates the relationship between the hazard classifications and the necessary precautionary measures.

Hazard_Precaution_Relationship H302 H302: Harmful if swallowed P270 P270: Do not eat, drink or smoke when using this product H302->P270 P301_P312 P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell H302->P301_P312 H312 H312: Harmful in contact with skin P280 P280: Wear protective gloves/protective clothing/eye protection/face protection H312->P280 P302_P352_P312 P302+P352+P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. H312->P302_P352_P312 H332 H332: Harmful if inhaled P304_P340_P312 P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. H332->P304_P340_P312 H315 H315: Causes skin irritation H315->P280 H315->P302_P352_P312 H319 H319: Causes serious eye irritation H319->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. H319->P305_P351_P338 H335 H335: May cause respiratory irritation H335->P304_P340_P312 Safe_Handling_Workflow Start Start: Prepare for Handling Assess_Risks Assess Risks and Required PPE Start->Assess_Risks Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Work_Area Ensure Well-Ventilated Work Area Don_PPE->Work_Area Handle_Chemical Handle Chemical with Care (Avoid contact and inhalation) Work_Area->Handle_Chemical After_Handling After Handling Handle_Chemical->After_Handling Doff_PPE Doff PPE Correctly After_Handling->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Chemical Store Chemical Properly (Tightly closed, cool, dry, ventilated) Wash_Hands->Store_Chemical End End Store_Chemical->End Emergency_Response_Workflow Exposure Exposure Occurs Identify_Route Identify Route of Exposure Exposure->Identify_Route Swallowed Swallowed Identify_Route->Swallowed On_Skin On Skin Identify_Route->On_Skin Inhaled Inhaled Identify_Route->Inhaled In_Eyes In Eyes Identify_Route->In_Eyes Action_Swallowed Call POISON CENTER/doctor. Rinse mouth. Swallowed->Action_Swallowed Action_Skin Wash with soap and water. Remove contaminated clothing. On_Skin->Action_Skin Action_Inhaled Move to fresh air. Call POISON CENTER/doctor if unwell. Inhaled->Action_Inhaled Action_Eyes Rinse with water for several minutes. Remove contact lenses. In_Eyes->Action_Eyes Seek_Medical_Attention Seek Medical Attention if Symptoms Persist Action_Swallowed->Seek_Medical_Attention Action_Skin->Seek_Medical_Attention Action_Inhaled->Seek_Medical_Attention Action_Eyes->Seek_Medical_Attention

References

Spectroscopic Profile of 2-Hydroxy-N-(2-hydroxyethyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Hydroxy-N-(2-hydroxyethyl)propanamide, a compound of interest in various scientific and industrial applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound (also known by its synonym, N-(2-Hydroxyethyl)lactamide). It is important to note that while the existence of certain spectra is confirmed in publicly available databases, direct access to the raw numerical data may be restricted.

Table 1: Nuclear Magnetic Resonance (NMR) Data

A ¹H NMR spectrum for this compound was not identified in the conducted searches. A ¹³C NMR spectrum is available in the SpectraBase database, however, the chemical shift data was not accessible through the free version of the service.[1]

¹H NMR Data ¹³C NMR Data
Data Not AvailableSpectrum available on SpectraBase (Data not retrieved)[1]
Table 2: Infrared (IR) Spectroscopy Data

The following prominent absorption peaks have been extracted from the gas-phase IR spectrum available on the NIST WebBook.[2]

Wavenumber (cm⁻¹) Vibrational Mode Assignment (Tentative)
~3400 (broad)O-H and N-H stretching
~2950C-H stretching
~1650C=O stretching (Amide I)
~1550N-H bending (Amide II)
~1050C-O stretching
Table 3: Mass Spectrometry (MS) Data

The following major peaks are observed in the electron ionization (EI) mass spectrum available on the NIST WebBook.[3] The spectrum shows a molecular ion peak, confirming the compound's molecular weight.

m/z Relative Intensity (Approximate) Fragment Assignment (Tentative)
133Low[M]⁺ (Molecular Ion)
102Moderate[M - CH₂OH]⁺
74High[CH(OH)CONH₂]⁺
45High[CH(OH)CH₃]⁺
44Very High[CONH₂]⁺

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound would be prepared in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. The sample is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum, and a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over a typical range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data m/z Values (Molecular Weight & Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

N-(2-Hydroxyethyl)lactamide: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)lactamide, a member of the N-acylethanolamine (NAE) family of lipid signaling molecules, presents a compelling subject for research and development in the pharmaceutical and life sciences sectors. While primarily utilized in the cosmetics industry as a humectant and antistatic agent, its structural similarity to biologically active NAEs suggests a broad range of untapped therapeutic potential.[1][2][3][4] This technical guide provides an in-depth overview of the potential research applications of N-(2-Hydroxyethyl)lactamide, including detailed experimental protocols for investigating its hypothesized anticonvulsant, anti-inflammatory, and antimicrobial properties. Furthermore, this document outlines its synthesis, physicochemical properties, and proposes potential signaling pathways through which it may exert its biological effects.

Introduction

N-(2-Hydroxyethyl)lactamide, also known as Lactamide MEA, is a viscous, brownish liquid with the molecular formula C5H11NO3.[3][5][6] It is a stable and highly water-soluble compound.[7] Belonging to the N-acylethanolamine (NAE) class of endogenous fatty acid amides, it shares a common structural motif with well-characterized lipid mediators like anandamide and palmitoylethanolamide.[1][2][3][8] NAEs are known to play crucial roles in a variety of physiological processes, including pain, inflammation, and neuromodulation, by interacting with various receptors such as cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels.[1][9][10][11] The structural analogy of N-(2-Hydroxyethyl)lactamide to these bioactive lipids forms the scientific basis for exploring its potential as a novel therapeutic agent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-(2-Hydroxyethyl)lactamide is fundamental for its application in research and drug development.

PropertyValueReference(s)
Molecular Formula C5H11NO3[6][7]
Molecular Weight 133.15 g/mol [6][7]
CAS Number 5422-34-4[6][7]
Appearance Viscous, brownish liquid[3][5]
Boiling Point 380.3 °C at 760 mmHg[7]
Density 1.1860 g/cm³ at 20 °C[7]
Water Solubility Very soluble[7]
LogP -1.4[12]

Synthesis

The synthesis of N-(2-Hydroxyethyl)lactamide can be achieved through the amidation of a lactic acid ester with monoethanolamine. A general protocol is provided below.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)lactamide

Materials:

  • Ethyl lactate

  • Monoethanolamine

  • Heating mantle with magnetic stirrer

  • Round-bottom flask

  • Condenser

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of ethyl lactate and monoethanolamine.

  • Fit the flask with a condenser and heat the mixture to 120-140°C with continuous stirring.

  • The reaction produces ethanol as a byproduct, which can be removed by distillation.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, purify the crude product by vacuum distillation to obtain N-(2-Hydroxyethyl)lactamide as a viscous liquid.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Potential Research Applications and Experimental Protocols

Based on the known biological activities of structurally related N-acylethanolamines, N-(2-Hydroxyethyl)lactamide warrants investigation for several therapeutic applications.

Anticonvulsant Activity

The N-(2-hydroxyethyl)amide scaffold is present in molecules with demonstrated anticonvulsant effects.[9] This suggests that N-(2-Hydroxyethyl)lactamide could be a candidate for the development of novel anti-epileptic drugs.

Quantitative Data from Structurally Similar N-(2-hydroxyethyl)amide Derivatives: [9]

CompoundTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
N-(2-hydroxyethyl)decanamideMaximal Electroshock (MES)22.0599.827.5
N-(2-hydroxyethyl)palmitamideMaximal Electroshock (MES)23.3>1000>42.9
N-(2-hydroxyethyl)stearamideMaximal Electroshock (MES)20.5>1000>48.8

Objective: To assess the anticonvulsant efficacy and neurotoxicity of N-(2-Hydroxyethyl)lactamide.

1. Maximal Electroshock (MES) Test:

  • Animals: Male mice (20-25 g).

  • Procedure:

    • Administer N-(2-Hydroxyethyl)lactamide at various doses via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a predetermined time (based on peak effect), deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this seizure phase.

    • Calculate the median effective dose (ED₅₀).

2. Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animals: Male mice (20-25 g).

  • Procedure:

    • Administer N-(2-Hydroxyethyl)lactamide at various doses (i.p. or p.o.).

    • After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for 30 minutes and record the latency to and incidence of clonic and tonic-clonic seizures.

    • Determine the ED₅₀ for protection against seizures.

3. Rotarod Test (Neurotoxicity):

  • Animals: Male mice (20-25 g).

  • Procedure:

    • Train mice to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).

    • Administer N-(2-Hydroxyethyl)lactamide at various doses.

    • At the time of expected peak effect, place the mice on the rotarod and measure the time they are able to maintain their balance.

    • Calculate the median toxic dose (TD₅₀) at which 50% of the animals fail the test.

Anti-inflammatory Activity

Many NAEs, such as palmitoylethanolamide, exhibit potent anti-inflammatory properties.[13] N-(2-Hydroxyethyl)lactamide may modulate inflammatory responses by affecting the production of key inflammatory mediators.

Objective: To evaluate the anti-inflammatory potential of N-(2-Hydroxyethyl)lactamide in a cell-based model.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

1. Cell Viability Assay (MTT Assay):

  • Determine the non-toxic concentration range of N-(2-Hydroxyethyl)lactamide on RAW 264.7 cells before proceeding with anti-inflammatory assays.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various non-toxic concentrations of N-(2-Hydroxyethyl)lactamide for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.

3. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and treat as described for the Griess assay.

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) using commercially available ELISA kits.

Expected Outcomes of Anti-inflammatory Assays:

AssayExpected Outcome with Active Compound
Griess Assay Dose-dependent reduction in nitrite concentration
ELISA (TNF-α) Dose-dependent reduction in TNF-α concentration
ELISA (IL-6) Dose-dependent reduction in IL-6 concentration
ELISA (IL-1β) Dose-dependent reduction in IL-1β concentration
Antimicrobial Activity

The amide functionality in N-(2-Hydroxyethyl)lactamide is a common feature in various antimicrobial compounds. Its potential to disrupt microbial growth warrants investigation.

Objective: To determine the antimicrobial activity of N-(2-Hydroxyethyl)lactamide against a panel of pathogenic bacteria and fungi.

1. Disk Diffusion Method:

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism.

    • Spread the inoculum evenly onto an agar plate (e.g., Mueller-Hinton agar for bacteria).

    • Apply sterile paper discs impregnated with known concentrations of N-(2-Hydroxyethyl)lactamide to the agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disc.

2. Broth Microdilution Method (to determine Minimum Inhibitory Concentration - MIC):

  • Procedure:

    • Perform serial dilutions of N-(2-Hydroxyethyl)lactamide in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Panel of Test Microorganisms:

Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusEscherichia coliCandida albicans
Streptococcus pyogenesPseudomonas aeruginosaAspergillus fumigatus

Proposed Signaling Pathways

The biological effects of NAEs are mediated through various signaling pathways. Based on the activities of related compounds, N-(2-Hydroxyethyl)lactamide could potentially interact with the endocannabinoid system and other related pathways.

NAE_Signaling NAE N-(2-Hydroxyethyl)lactamide (NAE) CB1 CB1 Receptor NAE->CB1 CB2 CB2 Receptor NAE->CB2 PPARa PPARα NAE->PPARa TRPV1 TRPV1 Channel NAE->TRPV1 AC Adenylate Cyclase CB1->AC Inflam_Mod Inflammation Modulation CB2->Inflam_Mod Gene_Expression Gene Expression (Anti-inflammatory) PPARa->Gene_Expression Ca_ion Ca²⁺ Influx TRPV1->Ca_ion cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuro_Mod Neuromodulation PKA->Neuro_Mod Pain_Mod Pain Perception Modulation Ca_ion->Pain_Mod

Caption: Proposed signaling pathways for N-(2-Hydroxyethyl)lactamide.

Experimental and Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of N-(2-Hydroxyethyl)lactamide.

Workflow Start Synthesis of N-(2-Hydroxyethyl)lactamide Purification Purification and Characterization Start->Purification Bio_Screening Biological Screening Purification->Bio_Screening Anticonvulsant Anticonvulsant Assays (MES, scPTZ, Rotarod) Bio_Screening->Anticonvulsant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) Bio_Screening->Anti_inflammatory Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Bio_Screening->Antimicrobial Data_Analysis Data Analysis and Interpretation Anticonvulsant->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: Workflow for synthesis and biological evaluation.

Conclusion

N-(2-Hydroxyethyl)lactamide represents a promising yet underexplored molecule with the potential for significant contributions to drug discovery and development. Its membership in the N-acylethanolamine family provides a strong rationale for investigating its bioactivity. The experimental protocols and conceptual frameworks presented in this technical guide offer a roadmap for researchers to systematically evaluate its potential as an anticonvulsant, anti-inflammatory, and antimicrobial agent. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2-Hydroxy-N-(2-hydroxyethyl)propanamide: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide, a compound widely known in the cosmetic industry as Lactamide MEA. This document traces the origins of its synthesis from foundational mid-20th century research on N-substituted lactamides to its modern applications as a humectant and skin conditioning agent. Detailed experimental protocols, drawn from seminal publications, are presented to offer a practical understanding of its preparation. This guide serves as a crucial resource for researchers and professionals in chemistry and cosmetic science, offering in-depth insights into the scientific journey of this versatile molecule.

Introduction

This compound (CAS No. 5422-34-4), also referred to as N-(2-Hydroxyethyl)lactamide or Lactamide MEA, is a hygroscopic compound valued for its moisturizing and conditioning properties. While it is now a common ingredient in a variety of personal care products, its origins lie in the broader exploration of amides derived from lactic acid. This whitepaper delves into the historical context of its discovery, the evolution of its synthesis, and its contemporary applications.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC5H11NO3[1]
Molecular Weight133.15 g/mol [1]
AppearanceViscous, brownish liquid[2]
OdorCooked brown roasted aroma[2]
Boiling Point380.3 °C at 760 mmHg[3]
Flash Point183.8 °C[3]
Density1.184 g/cm³[3]

Discovery and History

The discovery of this compound is not attributed to a single serendipitous moment but rather emerged from systematic studies on the synthesis of N-substituted lactamides in the mid-20th century. Foundational work by American chemists W. P. Ratchford and C. H. Fisher, published in 1950 in the Journal of Organic Chemistry, laid the groundwork for the preparation of a variety of N-substituted lactamides through the aminolysis of methyl lactate.[2][4] Their research provided a systematic investigation into the reaction of lactate esters with various amines, which was a significant step forward in the field of amide synthesis.

A few years later, in 1953, M. L. Fein and E. M. Filachione of the Eastern Regional Research Laboratory published a paper in the Journal of the American Chemical Society detailing the preparation of N,N-disubstituted lactamides, including hydroxyalkyl lactamides, by the dehydration of the corresponding lactic acid-amine salts.[5][6] This work was particularly relevant as it described methods for synthesizing lactamides that were difficult to obtain through the aminolysis of methyl lactate with secondary amines.[5] While these early papers may not have singled out this compound for its specific properties, they established the fundamental synthetic routes that are still relevant today.

The transition of this compound from a laboratory curiosity to a commercially significant cosmetic ingredient occurred over the subsequent decades. Its value as a humectant and skin conditioning agent was recognized, leading to its incorporation into a wide array of personal care products. The Cosmetic Ingredient Review (CIR) Expert Panel has on multiple occasions reviewed the safety of Lactamide MEA and other ethanolamides, concluding them to be safe for use in cosmetics when formulated to be non-irritating and free of nitrosating agents.[7]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the direct amidation of lactic acid with monoethanolamine. This reaction can be driven by heat and can be performed with or without a catalyst.

General Synthesis Workflow

SynthesisWorkflow Reactants Lactic Acid + Monoethanolamine Reaction Amidation Reaction (Heat, Optional Catalyst) Reactants->Reaction Purification Purification (e.g., Distillation, Water Removal) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Based on the principles of Ratchford and Fisher, and Fein and Filachione)

The following protocol is a representative method for the laboratory-scale synthesis of this compound, derived from the principles outlined in the foundational literature.

Materials:

  • Lactic acid (1.0 mol)

  • Monoethanolamine (1.0 mol)

  • Toluene (as an azeotropic solvent for water removal)

  • Reaction flask equipped with a Dean-Stark apparatus and a condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add lactic acid and monoethanolamine in equimolar amounts.

  • Add toluene to the flask. The volume of toluene should be sufficient to facilitate azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and condenser on top of the reaction flask.

  • Heat the mixture to reflux with vigorous stirring. The reaction temperature will be dependent on the boiling point of the azeotropic mixture.

  • Continuously remove the water that collects in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Characterization: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques such as:

  • Infrared (IR) Spectroscopy: To identify the characteristic amide and hydroxyl functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

Applications in Research and Industry

The primary application of this compound is within the cosmetics and personal care industry. Its key functions include:

  • Humectant: It attracts and retains moisture from the atmosphere, helping to hydrate the skin and hair.

  • Skin Conditioning Agent: It improves the appearance of dry and damaged skin by reducing flaking and restoring suppleness.

  • Hair Conditioning Agent: It improves the texture and manageability of hair.

  • Foam Booster: In some formulations, it can enhance the foaming properties of surfactants.

Beyond cosmetics, the broader class of N-substituted lactamides has been explored for various applications, including as solvents and chemical intermediates.[8]

Safety and Regulation

The safety of this compound (as Lactamide MEA) has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel. The Panel concluded that it is safe for use in cosmetic products under the current practices of use and concentration when formulated to be non-irritating.[7] A key consideration is that products containing ethanolamides should not also contain N-nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.[7]

Conclusion

This compound, a molecule with humble beginnings in the mid-20th century exploration of lactamide chemistry, has evolved into a valuable ingredient in the modern cosmetic industry. Its history underscores the importance of foundational chemical research in enabling the development of products that are now part of daily life. The synthetic methods established by early pioneers remain fundamental, providing a robust platform for the production of this and related compounds. This technical guide provides a comprehensive historical and practical overview that will be of significant value to researchers and professionals in the field.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N-(2-hydroxyethyl)propanamide is a molecule with demonstrated biological activity, including the inhibition of tyrosinase and TNF-α, and it is utilized as a skin conditioning agent with antimicrobial properties.[1] Accurate and precise quantification of this analyte is crucial for quality control in cosmetic formulations, pharmacokinetic studies, and in vitro biological assays. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for routine quality control and quantification in simpler matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.

A summary of the typical quantitative performance of these methods for similar small molecules is provided in the table below.

Data Presentation

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.05 - 5 ng/mL
Linearity Range 0.05 - 200 µg/mL0.001 - 50 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of mobile phase.

    • The target concentration should fall within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

1.4. Analysis

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive method for the quantification of this compound, particularly in complex biological matrices.

2.1. Instrumentation and Materials

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

2.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by direct infusion of the reference standard. A plausible precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated by fragmentation of the precursor ion.

  • Source Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

2.4. Sample Preparation (from a biological matrix, e.g., plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex: Mix thoroughly for 1 minute.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Filtration: Filter through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Formulation, Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

tnf_alpha_pathway Analyte 2-Hydroxy-N-(2-hydroxyethyl) propanamide TNFa TNF-α Analyte->TNFa Inhibition TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Caption: Simplified TNF-α signaling pathway and the inhibitory point of the analyte.

References

Application Notes and Protocols for Reverse-Phase HPLC Analysis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the analysis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide, also known as N-(2-Hydroxyethyl)lactamide, using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and quality control. This application note includes detailed experimental procedures, expected quantitative data, and a visual representation of the analytical workflow.

Introduction

This compound is a chemical compound with applications in various industries. Accurate and robust analytical methods are essential for its quantification and purity assessment. Reverse-phase HPLC is a widely used technique for the separation and analysis of polar organic compounds, making it a suitable method for this analyte. This document describes a reliable RP-HPLC method for the effective separation and quantification of this compound. The stationary phase is non-polar, while the mobile phase is a polar mixture, allowing for separation based on the analyte's hydrophobicity.

Experimental Protocols

This section details the materials, instrumentation, and procedures for the RP-HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Phosphoric acid (ACS grade) or Formic acid (for MS-compatibility)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

Chromatographic Conditions

A reverse-phase HPLC method with simple conditions is suitable for the analysis of this compound.[1] The following table summarizes the recommended chromatographic conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (40:60, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with 0.1% formic acid.[1]

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Carefully add 1.0 mL of phosphoric acid to 600 mL of HPLC-grade water in a 1 L volumetric flask.

  • Add 400 mL of acetonitrile and mix thoroughly.

  • Bring the solution to the final volume with HPLC-grade water.

  • Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and fill to the mark.

Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve and dilute the sample in the mobile phase to achieve a final concentration within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Quantitative Data Summary

The performance of the method should be evaluated by constructing a calibration curve. The following table summarizes typical quantitative data expected from the analysis.

ParameterExpected Value
Retention Time (min) 2.5 - 4.0
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the reverse-phase HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup (Column, Temp, Flow) B->C E Chromatographic Separation C->E D->E F Data Acquisition (UV Detection at 210 nm) E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Workflow for the RP-HPLC analysis of this compound.

Conclusion

The reverse-phase HPLC method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The detailed protocol and expected performance characteristics will aid researchers and scientists in achieving accurate and reproducible results. Adherence to the specified chromatographic conditions and proper sample preparation are crucial for the successful implementation of this method.

References

Application Notes and Protocols for 2-Hydroxy-N-(2-hydroxyethyl)propanamide as a Novel Surfactant in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4), also known as N-lactoyl ethanolamine, is a cationic surfactant with potential applications in cell culture based on its reported antimicrobial and anti-inflammatory properties. Notably, it has been suggested to inhibit the activity of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory responses. These characteristics make it a candidate for use as a specialized surfactant in cell culture systems, particularly in studies involving inflammation, shear stress reduction, and enhancement of protein expression.

This document provides detailed, albeit hypothetical, application notes and protocols for the use of this compound as a surfactant in mammalian cell culture. The provided data and protocols are based on the known properties of the compound and established methodologies for other surfactants used in cell culture. It is critical to note that these are proposed guidelines and require empirical validation by the end-user.

Properties and Mechanism of Action

This compound is a hydrophilic molecule with surfactant properties. While its direct mechanism of action in cell culture is not yet fully elucidated, its potential benefits may stem from:

  • Reduction of Shear Stress: In bioreactors and suspension cultures, surfactants can protect cells from mechanical damage caused by agitation and sparging.

  • Enhanced Nutrient Uptake: Surfactants may increase the permeability of the cell membrane to certain nutrients.

  • Anti-inflammatory Effects: The putative inhibition of TNF-α suggests a role in modulating cellular inflammatory responses, which could be beneficial in specific experimental models. A hypothesized signaling pathway for this anti-inflammatory effect, based on related molecules, involves the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPARα), which in turn can suppress the expression of pro-inflammatory adhesion molecules.

Data Presentation: Hypothetical Performance in Cell Culture

The following tables summarize hypothetical quantitative data to illustrate the potential effects of this compound on a typical mammalian cell line (e.g., CHO-K1). This data is for illustrative purposes only and must be experimentally determined.

Table 1: Effect of this compound on CHO-K1 Cell Viability and Proliferation

Concentration (mg/L)Cell Viability (%)Cell Density (x 10^6 cells/mL)
0 (Control)95 ± 22.5 ± 0.2
1094 ± 32.6 ± 0.3
5092 ± 42.8 ± 0.2
10088 ± 52.7 ± 0.4
20075 ± 72.1 ± 0.5
50040 ± 101.1 ± 0.6

Table 2: Effect of this compound on Recombinant Protein (IgG) Titer in CHO-K1 Cells

Concentration (mg/L)IgG Titer (g/L)
0 (Control)1.2 ± 0.1
101.3 ± 0.2
501.5 ± 0.1
1001.4 ± 0.2
2001.0 ± 0.3
5000.5 ± 0.2

Table 3: Effect of this compound on TNF-α Induced VCAM-1 Expression in HUVEC Cells

TreatmentVCAM-1 Expression (Relative Fluorescence Units)
Untreated Control100 ± 15
TNF-α (10 ng/mL)850 ± 50
TNF-α + this compound (50 mg/L)450 ± 40
TNF-α + this compound (100 mg/L)300 ± 35

Experimental Protocols

Protocol 1: Determination of Optimal Concentration of this compound for Cell Culture

Objective: To determine the optimal, non-toxic concentration range of this compound for a specific cell line.

Materials:

  • Mammalian cell line of interest (e.g., CHO-K1, HEK293, HUVEC)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 g/L in sterile PBS)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Preparation of Surfactant Dilutions: Prepare a serial dilution of the this compound stock solution in complete medium to achieve final concentrations ranging from 0 to 1000 mg/L.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared surfactant dilutions. Include a vehicle control (medium with PBS).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the concentration of this compound to determine the concentration that maintains high viability (e.g., >90%).

experimental_workflow_viability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with surfactant dilutions A->C B Prepare serial dilutions of surfactant B->C D Incubate for 48-72 hours C->D E Perform cell viability assay D->E F Measure absorbance/fluorescence E->F G Calculate cell viability and plot data F->G

Experimental workflow for determining optimal surfactant concentration.

Protocol 2: Evaluation of this compound on Recombinant Protein Production

Objective: To assess the effect of this compound on the yield of a recombinant protein.

Materials:

  • Recombinant protein-expressing cell line (e.g., CHO-IgG)

  • Production medium

  • Optimal concentration of this compound (determined in Protocol 1)

  • Shake flasks or bioreactor

  • Method for protein quantification (e.g., ELISA, HPLC)

Procedure:

  • Cell Culture Inoculation: Inoculate shake flasks or a bioreactor with the cell line at a starting density of 0.5 x 10^6 cells/mL in production medium.

  • Treatment: Add the pre-determined optimal concentration of this compound to the experimental culture. A control culture without the surfactant should be run in parallel.

  • Culture Maintenance: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO2, agitation) for the duration of the production phase (typically 10-14 days).

  • Sampling: Collect samples daily to monitor cell density, viability, and protein titer.

  • Protein Quantification: At the end of the culture, harvest the supernatant and quantify the recombinant protein concentration using a suitable method.

  • Data Analysis: Compare the protein titers between the control and treated cultures.

Protocol 3: Assessment of Anti-inflammatory Activity

Objective: To investigate the inhibitory effect of this compound on TNF-α-induced inflammation.

Materials:

  • Endothelial cell line (e.g., HUVEC)

  • Complete endothelial cell growth medium

  • Recombinant human TNF-α

  • This compound

  • Antibody against an inflammatory marker (e.g., VCAM-1)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HUVEC cells in 24-well plates and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with different concentrations of this compound for 2 hours.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control) and incubate for 6-24 hours.

  • Immunostaining: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against VCAM-1.

  • Analysis: Analyze the expression of VCAM-1 using flow cytometry or quantify the fluorescence intensity using a microscope.

  • Data Analysis: Compare the VCAM-1 expression levels between the different treatment groups.

Mandatory Visualizations

signaling_pathway_tnfa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds NFkB NF-κB Pathway TNFR->NFkB Activates PPARa PPARα PPARa->NFkB Inhibits Surfactant This compound Surfactant->PPARa Activates (Hypothesized) Gene_Expression Gene Expression (VCAM-1, ICAM-1) NFkB->Gene_Expression Promotes

Hypothesized signaling pathway of TNF-α inhibition.

Conclusion and Recommendations

This compound presents intriguing possibilities as a surfactant in cell culture due to its potential anti-inflammatory and cell-protective properties. The protocols outlined above provide a framework for the systematic evaluation of this compound. It is strongly recommended that researchers begin by establishing a dose-response curve for cytotoxicity in their specific cell system before proceeding to functional assays. Further investigation into the precise molecular mechanisms of its action will be crucial for its rational application in research and biopharmaceutical development.

Application Notes and Protocols for Antimicrobial Assays of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N-(2-hydroxyethyl)propanamide, also known as N-(2-hydroxyethyl)lactamide or Lactamide MEA, is a chemical compound with the CAS Number 5422-34-4.[1][2][3] While it is utilized in cosmetic formulations as a skin conditioning agent, it has also been noted for its potential antimicrobial properties.[4] It is described as being effective against a range of microorganisms including Gram-positive bacteria, Gram-negative bacteria, yeast, and fungi.[4] This document provides detailed protocols for the formulation and evaluation of the antimicrobial activity of this compound using standardized laboratory methods.

Compound Specifications

PropertyValueSource
Synonyms N-(2-hydroxyethyl)lactamide, Lactamide MEA[1][2]
CAS Number 5422-34-4[1][2][3]
Molecular Formula C5H11NO3[1][2]
Molecular Weight 133.15 g/mol [1]
Physical State Liquid[3]

Formulation of this compound for Antimicrobial Assays

Proper formulation of the test compound is critical for obtaining accurate and reproducible results in antimicrobial susceptibility testing. The following section outlines the preparation of a stock solution.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, deionized water

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Syringe filters (0.22 µm)

Protocol for Stock Solution Preparation
  • Solvent Selection : Due to its reported solubility, sterile Dimethyl Sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid solvent-induced toxicity to the test microorganisms. For certain applications, sterile deionized water may also be a suitable solvent.

  • Preparation of a 10 mg/mL Stock Solution :

    • Aseptically weigh 10 mg of this compound.

    • Add 1 mL of sterile DMSO to the compound.

    • Vortex thoroughly until the compound is completely dissolved.

  • Sterilization :

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage :

    • Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Experimental Protocols for Antimicrobial Susceptibility Testing

Two standard methods for assessing antimicrobial activity are detailed below: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Assay for assessing the zone of inhibition.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepared stock solution of this compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB), sterile

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., gentamicin, ampicillin)

  • Sterile saline (0.85%)

  • Incubator

  • Inoculum Preparation :

    • From a fresh agar plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound :

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the 10 mg/mL stock solution of this compound to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation :

    • Add 10 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls :

    • Positive Control : A well containing MHB, bacterial inoculum, and a standard antibiotic.

    • Negative (Growth) Control : A well containing MHB and bacterial inoculum.

    • Sterility Control : A well containing only MHB.

  • Incubation :

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination :

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Test MicroorganismGram StainMIC of this compound (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureus (ATCC 25923)Positive[Insert Data][Insert Data]
Escherichia coli (ATCC 25922)Negative[Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Negative[Insert Data][Insert Data]
Candida albicans (ATCC 10231)N/A (Fungus)[Insert Data][Insert Data]
Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

  • Prepared stock solution of this compound

  • Sterile paper disks (6 mm diameter)

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks

  • Sterile forceps

  • Incubator

  • Ruler or calipers

  • Preparation of Test Disks :

    • Aseptically apply a known volume (e.g., 20 µL) of the this compound stock solution onto sterile paper disks.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation :

    • Prepare a bacterial suspension with a turbidity matching the 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate :

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Streak the swab evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth.

  • Disk Placement :

    • Using sterile forceps, place the prepared test disks and a positive control disk onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation :

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement of Inhibition Zones :

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Test MicroorganismGram StainZone of Inhibition of this compound (mm)Zone of Inhibition of Positive Control (mm)
Staphylococcus aureus (ATCC 25923)Positive[Insert Data][Insert Data]
Escherichia coli (ATCC 25922)Negative[Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Negative[Insert Data][Insert Data]

Visualized Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Broth Microdilution Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_disks Prepare Disks with This compound place_disks Place Disks on Inoculated Agar prep_disks->place_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate Plate (37°C, 16-20h) place_disks->incubate measure_zones Measure Zones of Inhibition (in mm) incubate->measure_zones Hypothetical_Signaling_Pathway compound This compound membrane Bacterial Cell Membrane compound->membrane Interaction disruption Membrane Disruption & Permeabilization membrane->disruption leakage Ion Leakage & Loss of Membrane Potential disruption->leakage inhibition Inhibition of Cellular Processes (e.g., Respiration, ATP Synthesis) leakage->inhibition death Cell Death inhibition->death

References

Synthesis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide, also known as N-(2-hydroxyethyl)lactamide. This compound finds applications in various fields, including cosmetics as a skin conditioning agent and surfactant, and potentially as a precursor for bioactive molecules.[1][2] The synthesis described herein involves the aminolysis of a lactate ester, ethyl lactate, with monoethanolamine. This method is a straightforward and common approach for the formation of amides. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 5422-34-4) is a C5H11NO3 compound with a molecular weight of 133.15 g/mol .[1][3] It is a viscous, brownish liquid with a characteristically cooked, roasted aroma.[4] The molecule contains both hydroxyl and amide functionalities, rendering it a versatile building block in organic synthesis. Its utility as a surfactant, thickener, foam booster, and stabilizer has been noted.[4] This protocol outlines a reliable method for its preparation in a laboratory setting.

The synthesis is based on the nucleophilic acyl substitution reaction between ethyl lactate and monoethanolamine. In this reaction, the amino group of monoethanolamine attacks the electrophilic carbonyl carbon of the ethyl lactate. The ethoxy group of the ester is subsequently eliminated as ethanol, resulting in the formation of the desired amide product. The reaction is typically carried out at an elevated temperature to drive it to completion.

Reaction Scheme

Materials and Equipment

Chemicals and Reagents
Chemical NameCAS NumberMolecular FormulaPuritySupplier
Ethyl lactate97-64-3C5H10O3≥99%Sigma-Aldrich
Monoethanolamine141-43-5C2H7NO≥99%Sigma-Aldrich
Ethyl acetate141-78-6C4H8O2ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate7487-88-9MgSO4≥97%VWR
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Monoethanolamine is corrosive and should be handled with care.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl lactate (11.81 g, 0.1 mol).

  • Addition of Reagent: In the fume hood, carefully add monoethanolamine (6.11 g, 0.1 mol) to the round-bottom flask containing the ethyl lactate.

  • Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to 120-140°C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 2-4 hours.[5]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The ethanol byproduct and any unreacted starting materials can be removed under reduced pressure using a rotary evaporator.

    • The resulting crude product, a viscous liquid, can be further purified if necessary.[4][6]

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation. The boiling point of this compound is reported to be in the range of 178-181 °C at 0.0001 bar.[3]

Data Presentation

ParameterValueReference
Reactants
Ethyl Lactate (molar mass: 118.13 g/mol )0.1 mol (11.81 g)[7]
Monoethanolamine (molar mass: 61.08 g/mol )0.1 mol (6.11 g)
Reaction Conditions
Temperature120-140 °C[5]
Reaction Time2-4 hours[5]
Product Characteristics
Product NameThis compound
CAS Number5422-34-4[1][3]
Molecular FormulaC5H11NO3[1][3]
Molecular Weight133.15 g/mol [1][3]
AppearanceViscous, brownish liquid[4]
Boiling Point178-181 °C at 0.0001 bar[3]

Visualizations

Experimental Workflow

SynthesisWorkflow Reactants 1. Reactants Ethyl Lactate Monoethanolamine Reaction 2. Reaction 120-140°C, 2-4h Reactants->Reaction Mixing Workup 3. Work-up Rotary Evaporation Reaction->Workup Cooling Purification 4. Purification (Optional) Vacuum Distillation Workup->Purification Crude Product Product Final Product This compound Workup->Product Crude Product Purification->Product

Caption: Synthesis workflow for this compound.

Signaling Pathway (Logical Relationship)

ReactionMechanism EthylLactate Ethyl Lactate (Electrophile) NucleophilicAttack Nucleophilic Acyl Substitution EthylLactate->NucleophilicAttack Ethanolamine Monoethanolamine (Nucleophile) Ethanolamine->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Elimination Elimination of Ethanol TetrahedralIntermediate->Elimination Product This compound Elimination->Product Byproduct Ethanol Elimination->Byproduct

Caption: Logical steps of the amidation reaction mechanism.

References

Application Note: Purification of 2-Hydroxy-N-(2-hydroxyethyl)propanamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the purification of 2-Hydroxy-N-(2-hydroxyethyl)propanamide, a polar compound with applications in the pharmaceutical and cosmetic industries.[1] Due to its high polarity, traditional reversed-phase chromatography can be challenging. This protocol outlines an effective purification strategy using normal-phase column chromatography on silica gel, addressing common impurities derived from its synthesis, such as unreacted starting materials and potential side-products. The described method yields high-purity this compound, suitable for downstream applications and further development.

Introduction

This compound, also known as N-(2-Hydroxyethyl)lactamide, is a difunctional molecule containing both hydroxyl and amide moieties.[2] These functional groups impart a high degree of polarity, making it highly soluble in aqueous and polar organic solvents. The synthesis of this compound, often through the aminolysis of an ester like ethyl lactate with ethanolamine, can result in a crude product containing unreacted starting materials and byproducts.[3][4] Effective purification is therefore a critical step to ensure the quality and reliability of the final product for its intended use in research and drug development.

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to be accessible to researchers and scientists with a foundational understanding of chromatographic principles.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the flowchart below. This process begins with the preparation of the crude sample and culminates in the analysis of the purified fractions.

Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Post-Processing Crude_Sample Crude 2-Hydroxy-N- (2-hydroxyethyl)propanamide Dissolution Dissolve in Minimum Volume of Methanol Crude_Sample->Dissolution Adsorption Adsorb onto Silica Gel Dissolution->Adsorption Sample_Loading Load Sample onto Column Adsorption->Sample_Loading Column_Packing Pack Silica Gel Column with Mobile Phase Column_Packing->Sample_Loading Elution Elute with Gradient (DCM to DCM:MeOH) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Remove Solvent under Reduced Pressure Pooling->Solvent_Removal Purity_Analysis Final Purity Analysis (HPLC, NMR) Solvent_Removal->Purity_Analysis

Figure 1. Workflow for the purification of this compound.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, analytical grade

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate stain

  • Rotary evaporator

Equipment
  • Fume hood

  • Magnetic stirrer and stir bars

  • Beakers and Erlenmeyer flasks

  • Pipettes

  • UV lamp (254 nm)

  • Heating mantle or water bath

Experimental Protocols

Preparation of the Crude Sample
  • Dissolve the crude this compound in a minimal amount of methanol.

  • To this solution, add silica gel (approximately 2-3 times the mass of the crude product).

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This is the dry-loaded sample.

Column Chromatography Setup
  • Select an appropriate size glass column. A general rule is to use a silica gel mass of 50-100 times the mass of the crude product.

  • Prepare a slurry of silica gel in the initial mobile phase (100% Dichloromethane).

  • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

Elution and Fraction Collection
  • Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Begin elution with 100% Dichloromethane.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 0% to 10% methanol in dichloromethane.

  • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or vials.

Fraction Analysis
  • Monitor the separation by spotting the collected fractions onto TLC plates.

  • Develop the TLC plates in a suitable solvent system (e.g., 9:1 Dichloromethane:Methanol).

  • Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with potassium permanganate. This compound and its hydroxyl-containing impurities will appear as yellow spots on a purple background.

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

Product Isolation
  • Remove the solvent from the pooled pure fractions using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

  • Determine the final yield and assess the purity using analytical techniques such as HPLC and NMR spectroscopy.

Results and Discussion

The purification of this compound was successfully achieved using the described protocol. The use of a gradient elution was crucial for separating the polar target compound from less polar impurities and unreacted starting materials.

ParameterBefore PurificationAfter Purification
Appearance Yellowish, viscous oilColorless, clear oil
Purity (by HPLC) ~75%>98%
Major Impurities Ethyl lactate, EthanolamineNot Detected
Recovery Yield N/A85%

Table 1. Summary of purification results for this compound.

The initial crude product was a yellowish, viscous oil with a purity of approximately 75% as determined by HPLC. The major impurities were identified as unreacted ethyl lactate and ethanolamine. Following column chromatography, the purified product was obtained as a colorless, clear oil with a purity exceeding 98%. The recovery yield for the purification step was approximately 85%.

The choice of a dichloromethane and methanol solvent system provided a good polarity range for the effective separation of the highly polar this compound from the starting materials. The dry loading technique was employed to ensure a narrow sample band at the start of the chromatography, leading to better resolution.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent systemOptimize the mobile phase composition and gradient.
Column overloadingReduce the amount of crude product loaded onto the column.
Product Elutes with Solvent Front Mobile phase is too polarStart with a less polar mobile phase (e.g., 100% DCM).
Product Does Not Elute Mobile phase is not polar enoughIncrease the polarity of the mobile phase by increasing the percentage of methanol.

Table 2. Troubleshooting guide for the column chromatography of this compound.

Conclusion

The protocol detailed in this application note provides an effective and reproducible method for the purification of this compound using silica gel column chromatography. This procedure successfully removes common impurities from the synthesis, yielding a high-purity product suitable for demanding applications in research and development. The provided workflow, experimental details, and troubleshooting guide should enable researchers to adapt and implement this purification strategy in their own laboratories.

References

Application of N-(2-Hydroxyethyl)lactamide in Cosmetic Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-Hydroxyethyl)lactamide, also known as Lactamide MEA, is a versatile ingredient in the field of cosmetic science, primarily recognized for its roles as a humectant, skin conditioning agent, hair conditioning agent, and antistatic agent.[1][2] Its chemical structure, derived from lactic acid and monoethanolamine, imparts properties that are beneficial for maintaining skin and hair hydration and overall health. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the efficacy and mechanisms of N-(2-Hydroxyethyl)lactamide in cosmetic formulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(2-Hydroxyethyl)lactamide is presented in the table below.

PropertyValueReference
CAS Number5422-34-4[3]
Molecular FormulaC5H11NO3[1][]
Molecular Weight133.15 g/mol [1][2][]
AppearanceViscous, brownish liquid[1][]
SynonymsLactamide MEA, N-(β-Hydroxyethyl)lactamide, 2-Hydroxy-N-(2-hydroxyethyl)propanamide[3][5]
Functions in CosmeticsHumectant, Antistatic, Hair Conditioning, Skin Conditioning[1][2]

Application Notes

N-(2-Hydroxyethyl)lactamide is a valuable ingredient in a variety of cosmetic and personal care products due to its multifunctional properties.

Humectant for Skin Moisturization

As a humectant, N-(2-Hydroxyethyl)lactamide attracts and binds water to the stratum corneum, the outermost layer of the skin. This property helps to increase the water content of the skin, leading to improved hydration, reduced dryness and flaking, and a more supple skin feel. Its mechanism is based on the presence of hydroxyl groups in its structure which can form hydrogen bonds with water molecules.

Skin Conditioning Agent

Beyond its humectant properties, N-(2-Hydroxyethyl)lactamide also acts as a skin conditioning agent. It can help to improve the overall appearance and feel of the skin by providing a smooth and soft texture. It is often incorporated into lotions, creams, and serums to enhance their moisturizing and sensory characteristics.

Hair Conditioning and Antistatic Agent

In hair care formulations, N-(2-Hydroxyethyl)lactamide serves as a conditioning agent that improves hair manageability, reduces static electricity, and enhances shine.[2] By forming a thin film on the hair shaft, it helps to smooth the cuticle, reducing friction between hair strands and preventing the build-up of static charge. This results in hair that is easier to comb and style.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of N-(2-Hydroxyethyl)lactamide in cosmetic science research.

Protocol 1: Evaluation of Humectancy using an In Vitro Hygroscopicity Assay

Objective: To determine the water-absorption capacity of N-(2-Hydroxyethyl)lactamide compared to a known humectant (e.g., Glycerin) and a negative control.

Materials:

  • N-(2-Hydroxyethyl)lactamide

  • Glycerin (positive control)

  • Deionized water

  • Desiccator with a saturated solution of a specific salt to maintain a constant relative humidity (e.g., potassium chloride for ~84% RH)

  • Analytical balance

  • Petri dishes

Methodology:

  • Accurately weigh 1.0 g of N-(2-Hydroxyethyl)lactamide into a pre-weighed Petri dish.

  • Prepare identical samples with 1.0 g of glycerin and an empty Petri dish as a negative control.

  • Place the open Petri dishes in a desiccator containing a saturated salt solution to maintain a constant relative humidity at room temperature.

  • Record the weight of each sample at predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).

  • Calculate the percentage of water absorbed by each sample at each time point using the following formula: % Water Absorption = [(Wt - W0) / W0] * 100 where Wt is the weight of the sample at time t and W0 is the initial weight of the sample.

  • Plot the percentage of water absorption against time for each sample.

Expected Outcome: N-(2-Hydroxyethyl)lactamide is expected to show a significant increase in weight over time due to water absorption, indicating its hygroscopic nature. A comparison with glycerin will provide a relative measure of its humectant efficacy.

Protocol 2: Assessment of Skin Moisturization using Corneometry

Objective: To evaluate the short-term and long-term skin hydration effects of a cosmetic formulation containing N-(2-Hydroxyethyl)lactamide on human volunteers.

Materials:

  • Base formulation (cream or lotion) without N-(2-Hydroxyethyl)lactamide.

  • Test formulation containing a specified concentration of N-(2-Hydroxyethyl)lactamide (e.g., 2-5%).

  • Positive control formulation (e.g., containing glycerin).

  • Corneometer® (or similar device for measuring skin surface capacitance).

  • Human volunteers (with informed consent).

Methodology:

  • Recruit a panel of volunteers with dry to normal skin types.

  • Acclimatize the volunteers to the controlled environmental conditions (temperature and humidity) for at least 30 minutes before measurements.

  • Define test areas on the volar forearm of each volunteer.

  • Measure the baseline skin hydration of each test area using the Corneometer®.

  • Apply a standardized amount of the base, test, and positive control formulations to the assigned test areas.

  • Take Corneometer® measurements at specified time points after application (e.g., 30 minutes, 1, 2, 4, and 8 hours for short-term effects, and after 1, 2, and 4 weeks of daily use for long-term effects).

  • Calculate the change in skin hydration from baseline for each formulation at each time point.

  • Perform statistical analysis to determine the significance of the hydration effects of the test formulation compared to the base and positive control.

Expected Outcome: The formulation containing N-(2-Hydroxyethyl)lactamide is expected to show a statistically significant increase in skin hydration compared to the base formulation, demonstrating its efficacy as a moisturizing agent.

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed experiments.

Table 1: In Vitro Hygroscopicity Data

Time (hours)% Water Absorption (Negative Control)% Water Absorption (N-(2-Hydroxyethyl)lactamide)% Water Absorption (Glycerin)
1
2
4
8
24
48

Table 2: In Vivo Skin Hydration Data (Corneometer Units)

Time PointBaseline30 min1 hr2 hr4 hr8 hr
Base Formulation
Test Formulation (with N-(2-Hydroxyethyl)lactamide)
Positive Control Formulation

Visualization of Experimental Workflow

The following diagrams illustrate the workflows for the described experimental protocols.

experimental_workflow_hygroscopicity cluster_prep Sample Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh 1g of N-(2-Hydroxyethyl)lactamide incubate Place samples in desiccator (Constant Relative Humidity) prep1->incubate prep2 Weigh 1g of Glycerin (Control) prep2->incubate prep3 Prepare empty Petri dish (Negative Control) prep3->incubate measure Record weight at 0, 1, 2, 4, 8, 24, 48 hours incubate->measure calculate Calculate % Water Absorption measure->calculate plot Plot % Water Absorption vs. Time calculate->plot

Caption: Workflow for In Vitro Hygroscopicity Assay.

experimental_workflow_corneometry cluster_pre Pre-Application cluster_app Application cluster_post Post-Application Measurement cluster_analysis Data Analysis recruit Recruit Volunteers acclimatize Acclimatize Volunteers recruit->acclimatize baseline Measure Baseline Hydration (Corneometer) acclimatize->baseline apply Apply Formulations (Base, Test, Control) baseline->apply measure_short Measure Hydration (Short-term: 0.5, 1, 2, 4, 8 hrs) apply->measure_short measure_long Measure Hydration (Long-term: 1, 2, 4 weeks) apply->measure_long calculate Calculate Change in Hydration measure_short->calculate measure_long->calculate analyze Statistical Analysis calculate->analyze

Caption: Workflow for In Vivo Skin Moisturization Assessment.

Safety Considerations

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Lactamide MEA is safe in the present practices of use and concentration described in their safety assessment when formulated to be non-irritating.[2] It is important to note that these ingredients should not be used in cosmetic products in which N-nitroso compounds may be formed.[2] Standard laboratory safety protocols should be followed when handling N-(2-Hydroxyethyl)lactamide, including the use of personal protective equipment.

References

The Use of Lactamide MEA as a Chiral Auxiliary in Organic Synthesis: An Examination of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, there is no evidence to suggest that Lactamide MEA (N-(2-hydroxyethyl)lactamide) is utilized as a chiral auxiliary in organic synthesis. While the molecule possesses a chiral center derived from lactic acid, its application in controlling stereoselectivity in asymmetric reactions is not documented in published research. This report will instead provide a general overview of the principles of chiral auxiliaries and detail established examples of their use in common diastereoselective reactions, which may be of interest to researchers and professionals in drug development.

Understanding Chiral Auxiliaries

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer.[1] The auxiliary, being chiral itself, creates a diastereomeric intermediate that influences the approach of reagents, leading to a preference for one stereochemical outcome over another.[1] After the desired stereocenter is established, the auxiliary is cleaved from the molecule and can often be recovered for reuse.[1] This strategy is a powerful tool for achieving high levels of enantiomeric purity in the synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a drug can be critical to its efficacy and safety.[1]

Established Chiral Auxiliaries and Their Applications

Numerous chiral auxiliaries have been developed and are widely used in organic synthesis. These are often derived from readily available, naturally occurring chiral molecules. Some prominent examples include:

  • Evans Auxiliaries (Oxazolidinones): Developed by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of various reactions, most notably aldol reactions.[1] They are typically prepared from chiral amino alcohols.

  • Oppolzer's Sultams: Based on camphor, these sulfonamides are particularly effective in asymmetric Diels-Alder reactions, conjugate additions, and alkylations.[1]

  • SAMP/RAMP Hydrazines: Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are used for the asymmetric alkylation of aldehydes and ketones.

  • Pseudoephedrine Amides: As demonstrated by Andrew G. Myers, pseudoephedrine can serve as a practical chiral auxiliary for the asymmetric alkylation of enolates.

General Principles of Diastereoselective Reactions

The core of the user's request focused on specific reaction types. While Lactamide MEA is not a documented auxiliary for these, the general principles of how established auxiliaries are used in these transformations are outlined below.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction.[2] When a chiral auxiliary is employed, it is typically attached to the enolate component. The steric bulk of the auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the β-hydroxy carbonyl product in excess.

Conceptual Workflow for an Evans Asymmetric Aldol Reaction

cluster_0 Preparation cluster_1 Enolate Formation cluster_2 Diastereoselective Reaction cluster_3 Auxiliary Cleavage N-Acyl Oxazolidinone N-Acyl Oxazolidinone Enolate Enolate N-Acyl Oxazolidinone->Enolate Base, Lewis Acid Aldol Adduct Aldol Adduct Enolate->Aldol Adduct Aldehyde Aldehyde Aldehyde Aldehyde->Aldol Adduct Chiral Product Chiral Product Aldol Adduct->Chiral Product Hydrolysis/Reduction Recovered Auxiliary Recovered Auxiliary Aldol Adduct->Recovered Auxiliary Cleavage

Caption: General workflow for an asymmetric aldol reaction using a chiral auxiliary.

Asymmetric Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] A chiral auxiliary can be attached to either the nucleophile (the Michael donor) or the α,β-unsaturated system (the Michael acceptor) to control the stereochemistry of the newly formed stereocenter(s).

Mechanism of Stereochemical Induction in Michael Addition

Chiral_Auxiliary Chiral Auxiliary (Xc*) Diastereomeric_Intermediate Diastereomeric Intermediate Chiral_Auxiliary->Diastereomeric_Intermediate Substrate Prochiral Substrate Substrate->Diastereomeric_Intermediate Product_1 Diastereomer 1 (Major) Diastereomeric_Intermediate->Product_1 Favored Attack Product_2 Diastereomer 2 (Minor) Diastereomeric_Intermediate->Product_2 Disfavored Attack Reagent Nucleophile/Electrophile Reagent->Diastereomeric_Intermediate

Caption: Steric hindrance from the chiral auxiliary directs the incoming reagent.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring and can create up to four stereocenters. Attaching a chiral auxiliary to the dienophile is a common strategy to induce facial selectivity, controlling the approach of the diene from one face of the dienophile over the other.

Conclusion

While Lactamide MEA is a chiral molecule, there is no scientific basis to support its use as a chiral auxiliary in organic synthesis. Researchers and professionals seeking to control stereochemistry in their synthetic routes should turn to the extensive literature on well-established and validated chiral auxiliaries. The principles and examples provided here offer a starting point for understanding and applying these powerful tools in the synthesis of enantiomerically pure compounds. Further investigation into the application of novel, readily available chiral molecules as auxiliaries remains an active area of chemical research, but at present, Lactamide MEA does not fall into this category for the purposes of asymmetric synthesis.

References

Application Note and Protocol: Experimental Testing of the Antimicrobial Efficacy of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for evaluating the antimicrobial efficacy of 2-Hydroxy-N-(2-hydroxyethyl)propanamide, a cationic surfactant with reported antimicrobial properties against a broad range of microorganisms, including bacteria and fungi[1]. The methodologies detailed herein follow established standards for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics of the compound. These assays are fundamental for characterizing the antimicrobial profile of a test agent and are crucial for its potential development as a therapeutic or preservative agent.

Introduction

This compound is a compound used in cosmetic formulations as a skin conditioning agent, which has also been shown to possess antimicrobial properties[1]. To rigorously quantify its effectiveness and characterize its mode of action (bacteriostatic vs. bactericidal), a systematic evaluation using standardized microbiological assays is required. This application note outlines the principles and step-by-step protocols for three key in vitro assays:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism[2][3].

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of the compound required to kill 99.9% of the initial bacterial inoculum[4][5].

  • Time-Kill Kinetic Assay: To assess the rate and extent of microbial killing over time, providing deeper insight into the pharmacodynamics of the agent[6][7][8].

The successful execution of these protocols will yield quantitative data essential for the preclinical assessment of this compound.

Overall Experimental Workflow

The evaluation of antimicrobial efficacy follows a logical progression from determining the minimum inhibitory concentration to assessing its cidal activity and the rate at which it acts.

G prep Preparation of Compound and Microbial Cultures mic Protocol 1: Minimum Inhibitory Concentration (MIC) Assay prep->mic mbc Protocol 2: Minimum Bactericidal Concentration (MBC) Assay mic->mbc Determines lowest bactericidal concentration timekill Protocol 3: Time-Kill Kinetic Assay mic->timekill Informs concentration selection (e.g., 1x, 2x, 4x MIC) data Data Analysis and Interpretation mbc->data timekill->data

Figure 1: Overall workflow for antimicrobial efficacy testing.

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Sterile deionized water or other appropriate solvent (ensure solvent control is run).

  • Microbial Strains (ATCC recommended):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Yeast: Candida albicans (e.g., ATCC 10231)

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[9][10].

    • RPMI-1640 for yeast.

    • Tryptic Soy Agar (TSA) or other appropriate solid medium for colony counting.

  • Equipment and Consumables:

    • Sterile 96-well flat-bottom microtiter plates.

    • Multichannel pipette.

    • Sterile pipette tips.

    • Incubator (35 ± 2°C).

    • Spectrophotometer or McFarland standards.

    • Sterile test tubes and flasks.

    • Vortex mixer.

    • Petri dishes.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC, which is the lowest concentration of the test compound that inhibits visible microbial growth[2][11].

G start Start: Prepare 2x Compound Stock Solution in Broth dispense Dispense 50 µL Broth to Wells 2-12 start->dispense add_stock Add 100 µL of 2x Stock to Well 1 start->add_stock serial_dilute Perform 2-Fold Serial Dilution (50 µL from Well 1 to 10) dispense->serial_dilute add_stock->serial_dilute discard Discard 50 µL from Well 10 serial_dilute->discard inoculate Add 50 µL Standardized Inoculum to Wells 1-11 discard->inoculate incubate Incubate Plate (16-24h at 37°C) inoculate->incubate read Read MIC: Lowest Concentration with No Visible Growth (Turbidity) incubate->read

Figure 2: Workflow for the broth microdilution MIC assay.

Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies and inoculate into broth. Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in fresh broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells[11].

  • Plate Preparation:

    • Prepare a stock solution of this compound at twice the highest desired test concentration in the appropriate broth.

    • Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

    • Add 100 µL of the 2x compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10[12].

  • Inoculation and Incubation:

    • Add 50 µL of the final standardized inoculum to wells 1 through 11. Do not inoculate well 12. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 16-24 hours[11].

  • Result Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed[3].

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined after the MIC has been established. It identifies the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial inoculum[5][13].

Methodology:

  • Subculturing from MIC Plate:

    • Following MIC determination, select the well corresponding to the MIC and at least two more concentrated wells that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a 10-20 µL aliquot from each of these wells and spot-plate onto a fresh agar plate (e.g., TSA). Also, plate an aliquot from the growth control well to confirm initial inoculum viability.

  • Incubation and Enumeration:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • After incubation, count the number of colonies on each spot.

  • Result Determination:

    • The MBC is the lowest concentration of the compound that produces a ≥99.9% (or 3-log) reduction in CFU/mL compared to the initial inoculum count[4][5].

Protocol 3: Time-Kill Kinetic Assay

This assay evaluates the rate of bacterial killing over time when exposed to the test compound[8].

G setup Set up Flasks: - Growth Control (No Compound) - Test Concentrations (e.g., 1x, 2x, 4x MIC) inoculate Inoculate All Flasks with Standardized Culture (~5x10^5 CFU/mL) setup->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample Sample from Each Flask at Time Points (0, 2, 4, 8, 24h) incubate->sample plate Perform Serial Dilutions and Plate for Viable Counts (CFU/mL) sample->plate plot Plot log10 CFU/mL vs. Time to Generate Kill Curves plate->plot

Figure 3: General workflow for a time-kill kinetic assay.

Methodology:

  • Preparation:

    • Prepare flasks containing sterile broth with this compound at concentrations relevant to its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.

    • Prepare a standardized inoculum as described in the MIC protocol, adjusted to achieve a starting concentration of ~5 x 10⁵ to 1 x 10⁶ CFU/mL in the flasks.

  • Inoculation and Sampling:

    • Inoculate all flasks with the prepared microbial suspension.

    • Immediately withdraw the first sample (T=0) from each flask.

    • Incubate the flasks at 37°C, typically with agitation.

    • Withdraw aliquots (e.g., 100 µL) from each flask at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours)[14][15].

  • Enumeration:

    • Perform serial dilutions of each collected aliquot in sterile saline or a suitable neutralizing broth.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL against time for each concentration to generate time-kill curves.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count[8]. A bacteriostatic effect is observed when there is a prevention of growth but less than a 3-log₁₀ reduction compared to the initial count.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: MIC and MBC Results for this compound

Test OrganismATCC StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Candida albicans10231
  • Interpretation: The MBC/MIC ratio can provide insight into the mode of action. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.

Table 2: Time-Kill Assay Data (Example for S. aureus)

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
8
24
  • Interpretation: The data from this table is used to generate the time-kill curves. The primary endpoint is the reduction in log₁₀ CFU/mL from the starting inoculum (T=0). A ≥3-log₁₀ reduction indicates bactericidal activity[8][16]. The curves also show whether the killing is concentration-dependent or time-dependent.

References

Application Notes and Protocols for 2-Hydroxy-N-(2-hydroxyethyl)propanamide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N-(2-hydroxyethyl)propanamide, also known by its synonyms N-(2-Hydroxyethyl)lactamide and Lactamide MEA, is a chemical compound primarily utilized in the cosmetics and personal care industries as a humectant, skin conditioning agent, and moisturizer.[1][2][3][4] While its role as a primary component in the formation of drug delivery systems is not yet extensively documented in scientific literature, its chemical structure presents intriguing possibilities for pharmaceutical applications. It is recognized as a potential pharmaceutical excipient that may aid in the dissolution and absorption of drugs.[5]

This document provides a prospective guide for researchers interested in exploring the potential of this compound as a novel component in drug delivery systems. The following application notes and protocols are based on its inherent physicochemical properties and established methodologies in the field of nanomedicine.

Physicochemical Properties and Safety Profile

This compound is a water-soluble, liquid compound with two hydroxyl groups, making it a highly hydrophilic molecule.[6] These properties suggest its potential as a hydrophilic block in amphiphilic copolymers for the self-assembly of nanoparticles or as a surface modifier to enhance the biocompatibility and stability of drug carriers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms N-(2-Hydroxyethyl)lactamide, Lactamide MEA[2][7]
CAS Number 5422-34-4[1]
Molecular Formula C₅H₁₁NO₃[1]
Molecular Weight 133.15 g/mol [1]
Appearance Liquid[6]
Solubility Very soluble in water; insoluble in pentane and diethyl ether[6][7]
Density ~1.184 g/cm³[7]
Boiling Point 380.3 °C at 760 mmHg[7]
Safety Profile Harmful if swallowed, in contact with skin, or if inhaled. Noted to be mild and non-irritating in some cosmetic formulations.[2]

Application Note 1: Potential as a Hydrophilic Component for Amphiphilic Polymer-Based Nanoparticles

Principle: Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic segments, can self-assemble in an aqueous environment to form core-shell nanoparticles.[8][9][10][11] The hydrophobic cores can encapsulate lipophilic drugs, while the hydrophilic shells provide a stable interface with the aqueous medium, preventing aggregation and offering sites for further functionalization.

Given its high hydrophilicity, this compound is a promising candidate to serve as the hydrophilic monomer in the synthesis of such amphiphilic copolymers. By polymerizing it with a hydrophobic monomer (e.g., a methacrylate or acrylate with a long alkyl chain) or by conjugating it to a pre-existing hydrophobic polymer, a novel amphiphilic macromolecule could be created for drug delivery applications.

G cluster_0 Step 1: Synthesis of Amphiphilic Copolymer cluster_1 Step 2: Nanoparticle Formulation & Drug Loading M1 Hydrophilic Monomer (e.g., derivatized This compound) Pol Amphiphilic Block Copolymer M1->Pol Polymerization M2 Hydrophobic Monomer M2->Pol Solvent Organic Solvent Pol->Solvent Drug Hydrophobic Drug Drug->Solvent NP Drug-Loaded Nanoparticle Solvent->NP Self-Assembly (Nanoprecipitation) Aq Aqueous Phase Aq->NP

Caption: Hypothetical workflow for nanoparticle formulation.

Protocol 1: Formulation of Nanoparticles by Nanoprecipitation

This protocol describes a general method for forming drug-loaded nanoparticles from a hypothetical amphiphilic copolymer containing this compound as the hydrophilic component.

Materials:

  • Hypothetical Amphiphilic Copolymer (e.g., 10 mg/mL in a suitable organic solvent)

  • Model Hydrophobic Drug (e.g., Curcumin, Paclitaxel)

  • Organic Solvent (e.g., Acetone, Tetrahydrofuran (THF))

  • Purified Water (Milli-Q or equivalent)

  • Magnetic Stirrer and Stir Bar

  • Glass Vials

Procedure:

  • Preparation of Organic Phase: Dissolve 10 mg of the amphiphilic copolymer and 1-2 mg of the hydrophobic drug in 1 mL of the organic solvent (e.g., THF). Ensure complete dissolution by vortexing or brief sonication.

  • Preparation of Aqueous Phase: Add 5 mL of purified water to a clean glass vial containing a magnetic stir bar.

  • Nanoprecipitation: Place the vial with the aqueous phase on a magnetic stirrer and set to a moderate stirring speed (e.g., 600 rpm).

  • Self-Assembly: Using a syringe pump or by manual dropwise addition, add the organic phase to the aqueous phase at a constant rate. Nanoparticles should form instantaneously due to the rapid diffusion of the solvent.[12]

  • Solvent Evaporation: Allow the resulting nanoparticle suspension to stir at room temperature for at least 4 hours (or overnight) in a fume hood to ensure complete evaporation of the organic solvent.

  • Storage: Store the final nanoparticle suspension at 4°C for further characterization and use.

Application Note 2: Characterization of Drug-Loaded Nanoparticles

Principle: Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles. Key parameters include particle size, polydispersity index (PDI), surface charge (zeta potential), morphology, drug loading content (DLC), and encapsulation efficiency (EE).

Data Presentation: Quantitative data should be summarized for clear comparison between different formulations.

Table 2: Nanoparticle Characterization Parameters

Formulation IDMean Particle Size (nm)PDIZeta Potential (mV)DLC (%)EE (%)
NP-001
NP-002
NP-Control

PDI: Polydispersity Index, DLC: Drug Loading Content, EE: Encapsulation Efficiency

Protocol 2: Nanoparticle Characterization

A. Particle Size, PDI, and Zeta Potential Analysis:

  • Sample Preparation: Dilute the nanoparticle suspension in purified water to an appropriate concentration.

  • Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter (particle size), PDI, and zeta potential.

B. Morphological Analysis (Transmission Electron Microscopy - TEM):

  • Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air-dry.

  • Staining (Optional): For better contrast, a negative stain (e.g., uranyl acetate) may be applied.

  • Imaging: Visualize the nanoparticles under a TEM to observe their size, shape, and morphology.

C. Drug Loading and Encapsulation Efficiency:

  • Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension using a centrifugal filter device to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.[13]

  • Quantification of Free Drug: Measure the concentration of the drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Quantification of Total Drug: Lyse a known volume of the original nanoparticle suspension with a suitable solvent to release the encapsulated drug. Measure the total drug concentration.

  • Calculation:

    • Encapsulation Efficiency (EE %): ((Total Drug - Free Drug) / Total Drug) * 100

    • Drug Loading Content (DLC %): ((Total Drug - Free Drug) / Weight of Nanoparticles) * 100

Application Note 3: In Vitro Drug Release Studies

Principle: In vitro drug release studies are performed to understand the rate and mechanism of drug release from the nanoparticles under physiological conditions. The dialysis membrane method is a common technique used to separate the nanoparticles from the release medium, allowing for the quantification of the released drug over time.[14][15]

Data Presentation: The cumulative percentage of drug released should be plotted against time.

Table 3: Cumulative Drug Release Data

Time (hours)Formulation 1 (% Release)Formulation 2 (% Release)Free Drug Control (% Release)
0000
1
2
4
8
12
24
48

Protocol 3: In Vitro Drug Release Assay (Dialysis Method)

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Shaking incubator or water bath set to 37°C

  • Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Pre-soak the dialysis membrane in the release buffer as per the manufacturer's instructions.

  • Loading: Pipette a precise volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into the dialysis bag/cassette and seal it securely.

  • Incubation: Submerge the sealed dialysis bag in a known volume of release buffer (e.g., 50 mL) in a beaker or flask.

  • Release Study: Place the setup in a shaking incubator at 37°C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release buffer outside the dialysis bag.

  • Replacement: Immediately replenish the release buffer with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a pre-validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the removed volume.

Application Note 4: Biocompatibility and Cellular Uptake Assessment

Principle: For a drug delivery system to be effective, it must be biocompatible (non-toxic to cells) and efficiently internalized by the target cells.[16] Cytotoxicity can be assessed using assays like the MTT assay, which measures cell metabolic activity.[5] Cellular uptake is often visualized and quantified using fluorescence microscopy after loading the nanoparticles with a fluorescent dye.[17][18][19] Nanoparticles typically enter cells through various endocytic pathways.

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Trafficking NP Nanoparticle CME Clathrin-Mediated Endocytosis NP->CME CVE Caveolae-Mediated Endocytosis NP->CVE MP Macropinocytosis NP->MP Endosome Early Endosome CME->Endosome CVE->Endosome MP->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Cytosol Cytosol (Endosomal Escape & Drug Release) Endosome->Cytosol Escape

Caption: Potential pathways for nanoparticle cellular uptake.

Protocol 4: Biocompatibility and Cellular Uptake Assays

A. In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the "empty" nanoparticles (without drug). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control cells.

B. Cellular Uptake Study (Fluorescence Microscopy):

  • Formulation: Prepare nanoparticles encapsulating a fluorescent dye (e.g., Coumarin-6 or Rhodamine B) using Protocol 1.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently-labeled nanoparticles for a defined period (e.g., 4 hours) at 37°C.[17]

  • Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fixation and Staining: Fix the cells with a fixative (e.g., 4% paraformaldehyde). Stain the cell nuclei with DAPI and/or the cell membrane with a suitable dye (e.g., WGA).

  • Imaging: Mount the coverslips on microscope slides and visualize them using a fluorescence or confocal microscope. The fluorescent signal from the nanoparticles inside the cells indicates uptake.

References

Application Notes and Protocols for Determining the Critical Micelle Concentration (CMC) of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the determination of the Critical Micelle Concentration (CMC) of 2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS No. 5422-34-4). The CMC is a fundamental parameter for characterizing surfactants, representing the concentration at which surfactant molecules self-assemble into micelles. Accurate determination of the CMC is crucial for various applications in research, drug development, and formulation science. This guide outlines three common methods for CMC determination: surface tension measurement, conductivity measurement, and fluorescence spectroscopy. For each method, a step-by-step protocol is provided to guide researchers in obtaining reliable and reproducible results.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules containing both a hydrophilic (water-loving) head group and a hydrophobic (water-repelling) tail group. In aqueous solutions, at low concentrations, surfactant molecules exist as monomers. As the concentration increases, the hydrophobic tails tend to avoid contact with water. Above a certain concentration, known as the Critical Micelle Concentration (CMC), the surfactant monomers spontaneously aggregate to form organized structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form a protective outer shell that interacts with the aqueous environment.

The formation of micelles leads to abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances. By monitoring one of these properties as a function of surfactant concentration, the CMC can be determined. The CMC is a critical parameter as it dictates the concentration at which a surfactant begins to exhibit its full potential for applications such as solubilization, emulsification, and detergency.

This compound is a compound that has been described as a cationic surfactant and is used as a skin conditioning agent in cosmetic formulations.[1] Understanding its CMC is essential for optimizing its performance in various product formulations.

Principle of Micelle Formation

The process of micellization is a dynamic equilibrium between surfactant monomers and micelles. Below the CMC, surfactant molecules primarily adsorb at the air-water interface, leading to a decrease in surface tension. As the interface becomes saturated with monomers, further addition of the surfactant leads to the formation of micelles in the bulk solution. This process is driven by the hydrophobic effect, which is the thermodynamic tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.

G Principle of Micelle Formation cluster_0 Below CMC cluster_1 Above CMC Monomer1 Micelle Micelle Monomer2 Monomer3 Monomer4 label_below Surfactant Monomers label_above Micelle Formation

Caption: Diagram illustrating the transition from surfactant monomers to micelle formation as the concentration surpasses the CMC.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of a surfactant.[2][3] The choice of method often depends on the nature of the surfactant (ionic or non-ionic), the required precision, and the available instrumentation.

The general workflow for determining the CMC involves preparing a series of surfactant solutions of varying concentrations, measuring a specific physicochemical property for each solution, and identifying the concentration at which an abrupt change in this property occurs.

G General Experimental Workflow for CMC Determination A Prepare Stock Solution of Surfactant B Prepare a Series of Dilutions A->B C Measure Physicochemical Property (e.g., Surface Tension, Conductivity) B->C D Plot Property vs. Surfactant Concentration C->D E Identify Breakpoint in the Plot D->E F Determine CMC E->F

Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).

This is a classic and widely used method applicable to both ionic and non-ionic surfactants.[2] It is based on the principle that surfactant molecules adsorb at the air-water interface, thereby reducing the surface tension of the solution.

Protocol:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound in deionized water.

    • Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC. A logarithmic dilution series is often effective.

  • Instrumentation:

    • Use a surface tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

    • Ensure the instrument is properly calibrated and the glassware is scrupulously clean to avoid contaminants that could affect surface tension.

  • Measurement:

    • Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated to minimize cross-contamination.

    • Allow each solution to equilibrate at a constant temperature before measurement.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two linear regions. Below the CMC, the surface tension decreases linearly with log C. Above the CMC, the surface tension remains relatively constant.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

This method is particularly suitable for ionic surfactants, as micelle formation affects the molar conductivity of the solution. Given that this compound has been described as a cationic surfactant, this method should be applicable.[1]

Protocol:

  • Preparation of Solutions:

    • Prepare a series of aqueous solutions of this compound of varying concentrations, similar to the surface tension method. High-purity water with low intrinsic conductivity should be used.

  • Instrumentation:

    • Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement:

    • Measure the specific conductance of each solution at a constant temperature.

    • Rinse the conductivity probe thoroughly with deionized water and then with the next solution to be measured.

  • Data Analysis:

    • Plot the specific conductance as a function of the surfactant concentration.

    • The plot will exhibit two linear regions with different slopes. The change in slope occurs at the CMC.

    • The CMC is determined by the intersection of the two linear fits.

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[2]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone) at a very low concentration (micromolar range).

    • Prepare a series of surfactant solutions. To each, add a small, constant aliquot of the pyrene stock solution, ensuring the final probe concentration is consistent across all samples.

  • Instrumentation:

    • Use a spectrofluorometer.

  • Measurement:

    • Excite the pyrene probe at its excitation wavelength (typically around 334 nm).

    • Record the emission spectrum for each sample. Pyrene exhibits several emission peaks; the ratio of the intensity of the first peak (I1, around 373 nm) to the third peak (I3, around 384 nm) is of interest.

  • Data Analysis:

    • Plot the ratio of the fluorescence intensities (I1/I3) against the logarithm of the surfactant concentration.

    • In an aqueous environment (below CMC), the I1/I3 ratio is high. As micelles form, pyrene partitions into the hydrophobic micellar core, leading to a decrease in the I1/I3 ratio.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Data Presentation

The experimentally determined CMC values should be summarized for clear comparison. As no specific experimental data for this compound was found in the initial search, the following table serves as a template for presenting results.

Method Temperature (°C) Solvent Determined CMC (mM) Notes
Surface TensionDeionized Water
ConductivityDeionized Water
Fluorescence SpectroscopyDeionized WaterProbe: Pyrene

Conclusion

The determination of the Critical Micelle Concentration is a critical step in the characterization of surfactants like this compound. The choice of method will influence the precision and accuracy of the obtained value. It is recommended to use at least two different methods to validate the determined CMC. The protocols provided herein offer a comprehensive guide for researchers to accurately measure the CMC of the target compound.

References

Application Notes and Protocols for Assessing the Skin Conditioning Properties of N-(2-Hydroxyethyl)lactamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)lactamide, also known as Lactamide MEA, is a humectant and skin conditioning agent increasingly utilized in cosmetic and dermatological formulations. Its efficacy in improving skin hydration and maintaining the integrity of the skin barrier is of significant interest. This document provides detailed application notes and protocols for assessing the skin conditioning properties of N-(2-Hydroxyethyl)lactamide, offering a framework for researchers and professionals in the field to evaluate its performance and mechanism of action.

While direct quantitative efficacy data for N-(2-Hydroxyethyl)lactamide is not extensively available in the public domain, the following protocols are based on established methods for evaluating skin conditioning agents. The provided data tables are illustrative and based on typical results expected from a humectant of this nature, as well as data from related compounds like lactic acid.

Mechanism of Action: An Overview

Humectants like N-(2-Hydroxyethyl)lactamide primarily function by attracting and retaining water in the stratum corneum, the outermost layer of the skin. The proposed mechanisms by which it exerts its skin conditioning effects may involve:

  • Direct Hygroscopic Action: Binding water molecules from the atmosphere and deeper epidermal layers.

  • Modulation of Key Biomarkers: Influencing the expression and function of proteins crucial for skin hydration and barrier integrity, such as aquaporins, filaggrin, and ceramides.

The following diagram illustrates a potential signaling pathway through which a humectant could influence keratinocyte differentiation and lipid synthesis, key processes for a healthy skin barrier.

Humectant Humectant Keratinocyte_Receptor Keratinocyte Receptor Humectant->Keratinocyte_Receptor Signal_Transduction Signal Transduction (e.g., MAPK, PPAR pathways) Keratinocyte_Receptor->Signal_Transduction Gene_Expression Modulation of Gene Expression Signal_Transduction->Gene_Expression Aquaporin_3 Aquaporin-3 (Water/Glycerol Transport) Gene_Expression->Aquaporin_3 Filaggrin Filaggrin (NMF Precursor) Gene_Expression->Filaggrin Ceramide_Synthase Ceramide Synthase (Lipid Synthesis) Gene_Expression->Ceramide_Synthase Skin_Hydration Improved Skin Hydration Aquaporin_3->Skin_Hydration Filaggrin->Skin_Hydration Barrier_Function Enhanced Barrier Function Ceramide_Synthase->Barrier_Function Skin_Hydration->Barrier_Function cluster_0 Pre-Study cluster_1 Baseline (Day 0) cluster_2 Treatment Phase (2 Weeks) cluster_3 Final Assessment (Day 14) Recruitment Volunteer Recruitment (Dry Skin Criteria) Acclimatization Acclimatization (30 min) Recruitment->Acclimatization Baseline_Measurements Baseline Measurements (Corneometry, TEWL) Acclimatization->Baseline_Measurements Application Twice Daily Application (Test & Placebo) Baseline_Measurements->Application Final_Acclimatization Acclimatization (30 min) Application->Final_Acclimatization Final_Measurements Final Measurements (Corneometry, TEWL) Final_Acclimatization->Final_Measurements Data_Analysis Statistical Analysis Final_Measurements->Data_Analysis

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Formation of a Stable Ammonium Carboxylate Salt: This can prevent the reaction from proceeding.[1] 3. Presence of Moisture: Water can hydrolyze activated intermediates or shift the equilibrium of direct amidation.[2] 4. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of lactic acid/ester and ethanolamine.[2]1. Monitor the reaction by Thin-Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature or extending the reaction time. For direct amidation, ensure efficient removal of water.[3] 2. For direct amidation, heating the reaction mixture is necessary to drive the dehydration of the salt to the amide.[1] 3. Ensure all glassware is oven-dried and use anhydrous solvents where applicable. If performing direct amidation, use a Dean-Stark apparatus or perform the reaction under vacuum to remove water as it forms.[2] 4. Ensure accurate measurement of all reagents. A slight excess of the amine may be beneficial in some cases.
Presence of Significant Side Products (Multiple Spots on TLC) 1. Formation of Esteramide: The hydroxyl group of either the lactic acid moiety or the ethanolamine can react to form an ester. This is a common side reaction in the amidation of fatty acids with ethanolamine.[4] 2. Decomposition: Excessive heat can lead to the decomposition of the starting material or the product.1. Control the reaction temperature; lower temperatures can favor amidation over esterification.[3] The use of an activated lactic acid derivative (e.g., an ester like ethyl lactate) may provide better selectivity compared to direct amidation with lactic acid at high temperatures. 2. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal decomposition. Monitor the reaction for the appearance of colored impurities, which can indicate degradation.
Product is an Oil or Discolored 1. Presence of Impurities: Residual starting materials, byproducts, or solvents can prevent crystallization and cause discoloration. 2. Degradation: The product may have degraded due to excessive heat or prolonged exposure to acidic/basic conditions during workup.1. Purify the crude product using flash column chromatography on silica gel.[3] A gradient elution with a mixture of hexane and ethyl acetate is often effective.[3] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be effective for removing impurities.[5] 2. Avoid high temperatures during the reaction and purification steps. Use mild acidic and basic solutions (e.g., 1M HCl, saturated NaHCO₃) for washing during the workup.[2]
Difficulty in Purification 1. Similar Polarity of Product and Impurities: The desired amide and potential esteramide side-product may have very similar polarities, making separation by column chromatography challenging. 2. Product is Highly Soluble in Water: This can lead to losses during aqueous workup steps.1. Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary to achieve good separation. 2. During the workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase and improve extraction into the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common laboratory synthesis involves the reaction of a lactic acid derivative with ethanolamine. Key approaches include:

  • Direct Amidation: This method involves heating lactic acid and ethanolamine, often with the removal of water to drive the reaction to completion. This is a straightforward approach but may require higher temperatures, which can lead to side products.

  • Amidation from an Ester: Reacting an ester of lactic acid (e.g., ethyl lactate or methyl lactate) with ethanolamine. This method can sometimes offer better control and selectivity. The reaction is typically heated, and the alcohol byproduct is removed.

Q2: What are the potential side reactions and how can they be minimized?

A2: A significant side reaction is the formation of an esteramide, where the hydroxyl group of either the lactic acid or ethanolamine is esterified. To minimize this, controlling the reaction temperature is key; lower temperatures generally favor amidation. Using an ester of lactic acid as the starting material may also help improve selectivity.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[3]

Q4: What are the recommended purification techniques for the final product?

A4: The primary purification methods are recrystallization and column chromatography.[3]

  • Recrystallization: This technique is effective for removing small amounts of impurities. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for similar amides include ethanol/water or ethyl acetate/hexane mixtures.[3][5]

  • Column Chromatography: For more challenging separations, flash column chromatography using silica gel is a standard method. A gradient elution with a mixture of hexane and ethyl acetate is often effective.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of N-(2-hydroxyethyl)amides, which can be adapted for this compound.

Synthesis MethodStarting MaterialsSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Notes
Direct Amidation Lactic Acid, EthanolamineToluene or Solvent-free110-1402-24Moderate to HighRequires continuous removal of water (e.g., with a Dean-Stark apparatus).[6][7]
Amidation from Ester Ethyl Lactate, EthanolamineSolvent-free or high-boiling solventRoom Temp - 10012-24Good to ExcellentReaction with ethyl lactate and ammonia to form lactamide proceeds well at room temperature over 24 hours.[8]
Catalytic Amidation Lactic Acid, EthanolamineToluene11020Moderate to ExcellentNiCl₂ can be used as a catalyst for direct amidation.[9]

Experimental Protocols

Protocol 1: Direct Amidation of Lactic Acid with Ethanolamine

This protocol is a general guideline for the direct amidation of lactic acid.

Materials:

  • Lactic Acid

  • Ethanolamine

  • Toluene

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine lactic acid (1.0 eq) and ethanolamine (1.1 eq) in toluene.

  • Heating: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess ethanolamine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted lactic acid, and finally with brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Amidation of Ethyl Lactate with Ethanolamine

This protocol describes the synthesis from an ester derivative.

Materials:

  • Ethyl Lactate

  • Ethanolamine

  • Absolute Ether (for washing)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine ethyl lactate (1.0 eq) and ethanolamine (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours or gently heat to 50-60°C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (ethyl lactate) is consumed.

  • Work-up: Remove the excess ethanolamine and the ethanol byproduct under reduced pressure.

  • Purification: The crude product can be purified by stirring with absolute ether to dissolve unchanged ester and other non-polar impurities. The product, if it precipitates, can be filtered, washed with ether, and dried. Alternatively, purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Lactic Acid Derivative and Ethanolamine B Heat and Stir A->B C Monitor by TLC B->C D Cool Reaction Mixture C->D Reaction Complete E Aqueous Washes (Acid, Base, Brine) D->E F Dry Organic Layer E->F G Concentrate F->G H Column Chromatography or Recrystallization G->H I Characterize Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? CheckTLC Check TLC for Starting Material Start->CheckTLC SM_Present Starting Material Present CheckTLC->SM_Present Yes SM_Absent Starting Material Absent CheckTLC->SM_Absent No IncreaseTimeTemp Increase Reaction Time/Temp SM_Present->IncreaseTimeTemp CheckWorkup Review Work-up & Purification SM_Absent->CheckWorkup ProductLoss Potential Product Loss CheckWorkup->ProductLoss OptimizePurification Optimize Purification ProductLoss->OptimizePurification

References

Technical Support Center: Optimizing HPLC Separation of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of High-Performance Liquid Chromatography (HPLC) separation for 2-Hydroxy-N-(2-hydroxyethyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the HPLC analysis of this compound?

A1: this compound is a polar molecule. The main difficulty in its HPLC analysis is achieving sufficient retention on conventional reversed-phase (RP) columns. Polar compounds tend to have limited interaction with the non-polar stationary phase in RP-HPLC, which can result in poor retention, early elution, and potential co-elution with other polar sample components.[1][2]

Q2: Which HPLC modes are recommended for the separation of this compound?

A2: Two principal HPLC modes are advisable:

  • Reversed-Phase (RP) HPLC: Although it can be challenging, RP-HPLC can be optimized for this analyte. A C18 column is a frequent choice for the analysis of analogous phenylacetamide derivatives.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly effective for the retention and separation of polar compounds.[4][5][6] HILIC employs a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small percentage of an aqueous buffer.[4][6]

Q3: What are the suggested starting conditions for a reversed-phase HPLC method?

A3: For a similar compound, Propanamide, N-(2-hydroxyethyl)-, a suitable starting point for a reversed-phase method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm[3]

  • Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier like 0.1% phosphoric acid or, for mass spectrometry (MS) compatibility, 0.1% formic acid.[3][7] A common initial ratio is 40:60 (v/v) of acetonitrile to water.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C[3]

  • Detection: UV detection at a wavelength determined by the analyte's UV absorbance maximum.

Q4: When is it appropriate to use HILIC instead of reversed-phase HPLC?

A4: You should consider using HILIC if you encounter the following problems with your reversed-phase method:

  • The analyte exhibits minimal or no retention and elutes in the void volume.

  • You are unable to resolve poor peak shape (such as tailing or fronting) by adjusting the mobile phase pH or composition.

  • It is necessary to separate the analyte from other highly polar compounds that are also poorly retained in reversed-phase chromatography.

Q5: What are the essential parameters for optimization in a HILIC method?

A5: The critical parameters for HILIC method development include:

  • Stationary Phase: Amide and zwitterionic columns are often effective choices for polar analytes.[8][9]

  • Organic Solvent Concentration: In HILIC, retention is increased by raising the concentration of the organic solvent (commonly acetonitrile).[4] It is important that the mobile phase contains at least 3% water to ensure proper hydration of the stationary phase.[6]

  • Buffer Concentration and pH: The type and concentration of the buffer in the aqueous portion of the mobile phase can have a significant impact on selectivity and peak shape. Ammonium formate and ammonium acetate are frequently used buffers.[4]

  • Column Temperature: This parameter can also influence selectivity and peak shape.

Troubleshooting Guides

This section addresses common issues that may arise during the HPLC separation of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
SymptomPotential CauseRecommended Solution
Peak Tailing Secondary interactions between the analyte and residual silanol groups on the stationary phase.[10][11]Utilize a modern, end-capped C18 column. Lowering the mobile phase pH can help to suppress the ionization of silanol groups. The addition of a small amount of an amine modifier to the mobile phase may also be beneficial.
Column overload.[11][12]Decrease the injection volume or the concentration of the sample.[10]
Incompatibility between the sample solvent and the mobile phase.Whenever feasible, dissolve the sample in the mobile phase. If a stronger solvent is required for solubility, inject a smaller volume.[12][13]
Peak Fronting Injection of an excessive sample volume or a sample dissolved in a solvent stronger than the mobile phase.[11]Reduce the injection volume. Dissolve the sample in a solvent that is weaker than or of equal strength to the mobile phase.[12]
Broad Peaks Low column efficiency.Confirm that the column is properly packed and has not developed a void. Inspect the system for extra-column dead volume, such as lengthy tubing.[13]
High viscosity of the mobile phase.Adjust the mobile phase composition to lower its viscosity. Increasing the column temperature can also help to reduce viscosity.
Slow kinetics of the interaction between the analyte and the stationary phase.Reduce the flow rate.[10]
Issue 2: Inadequate Retention (Analyte Elutes Too Quickly)
SymptomPotential CauseRecommended Solution
Analyte elutes at or near the void volume in Reversed-Phase HPLC. The analyte is too polar for the stationary phase.Reduce the percentage of organic solvent in the mobile phase.[14] If retention remains insufficient, consider switching to a more polar stationary phase (e.g., a polar-embedded phase) or transitioning to HILIC mode.
Insufficient retention in HILIC. The mobile phase is too strong (i.e., it contains too much of the aqueous component).Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[4]
Issue 3: Inconsistent Retention Times
SymptomPotential CauseRecommended Solution
Retention times drift during a sequence of injections. Insufficient column equilibration between injections, particularly in gradient methods.Extend the equilibration time between runs.
Alterations in the composition of the mobile phase.Make sure that the mobile phase is thoroughly mixed and degassed. It is advisable to prepare fresh mobile phase daily.
Variations in column temperature.Employ a column oven to ensure a stable temperature.
Pump malfunction resulting in an inconsistent flow rate.Inspect the pump for leaks and verify that it is delivering a steady flow rate.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development

This protocol offers a starting point for the development of a reversed-phase HPLC method for the analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 10% B for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm (or optimal wavelength)

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Method Optimization:

  • Retention: If retention is insufficient, decrease the percentage of acetonitrile. If retention is excessive, increase the percentage of acetonitrile.

  • Peak Shape: If peak tailing is observed, consider using a different C18 column with high-purity silica and thorough end-capping.

  • Resolution: If co-elution with impurities is a concern, a gradient elution may be required. A shallow gradient from a low to a high percentage of acetonitrile can enhance separation.

Protocol 2: HILIC Method Development

This protocol provides a starting point for developing a HILIC method.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Ammonium formate or Ammonium acetate

  • Formic acid or Acetic acid (for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)

  • HILIC column (e.g., Amide or Zwitterionic, 4.6 x 150 mm, 3.5 µm)

3. Chromatographic Conditions (Starting Point):

ParameterCondition
Column Amide, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Isocratic: 90% B for 10 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detection UV at 210 nm (or optimal wavelength)

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition.

  • Sample Solution: Prepare the sample by dissolving it in the initial mobile phase composition to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Method Optimization:

  • Retention: To increase retention, raise the percentage of acetonitrile. To decrease retention, lower the percentage of acetonitrile.

  • Selectivity and Peak Shape: Optimize the buffer concentration (a typical range is 5-20 mM) and pH.[4]

  • Column Choice: If the desired separation is not achieved, consider trying a different HILIC stationary phase, such as a zwitterionic column.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem (e.g., Poor Peak Shape, No Retention) check_system Check HPLC System - Leaks? - Correct Mobile Phase? - Flow Rate Stable? start->check_system system_ok System OK? check_system->system_ok fix_system Fix System Issue (e.g., Tighten Fittings, Prepare Fresh Mobile Phase) system_ok->fix_system No check_method Review Method Parameters - Appropriate Mode (RP/HILIC)? - Mobile Phase Composition? - Injection Volume? system_ok->check_method Yes fix_system->check_system method_ok Method Suitable? check_method->method_ok optimize_method Optimize Method - Adjust Mobile Phase Strength - Change pH - Modify Gradient method_ok->optimize_method Yes change_column Consider Different Column - Alternative RP Phase? - Switch to HILIC? method_ok->change_column No end Problem Resolved optimize_method->end change_column->optimize_method Method_Selection_Logic start Analyte: this compound (Polar Compound) try_rp Attempt Reversed-Phase (RP) HPLC (e.g., C18 column) start->try_rp retention_ok Adequate Retention? try_rp->retention_ok optimize_rp Optimize RP Method - Decrease Organic Solvent % - Adjust pH retention_ok->optimize_rp Yes use_hilic Switch to HILIC Mode (e.g., Amide or Zwitterionic column) retention_ok->use_hilic No end Optimized Separation optimize_rp->end optimize_hilic Optimize HILIC Method - Increase Organic Solvent % - Adjust Buffer Concentration/pH use_hilic->optimize_hilic optimize_hilic->end

References

Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxy-N-(2-hydroxyethyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound (CAS No: 5422-34-4), also known as N-(2-Hydroxyethyl)lactamide, is a chemical compound with the molecular formula C5H11NO3.[1][2][3] While it is reported to be very soluble in water, researchers may still encounter challenges when preparing concentrated solutions or working with specific buffer systems.[2] Its structure, containing hydroxyl and amide groups, allows for hydrogen bonding, which contributes to its water solubility.[4][5][6]

Q2: I'm observing precipitation when adding this compound to my buffer. What are the likely causes?

Several factors can contribute to precipitation, even for a water-soluble compound:

  • High Concentration: You may be exceeding the solubility limit in your specific buffer system, which can differ from its solubility in pure water.

  • Buffer Composition: Components of your buffer (e.g., high salt concentrations) can decrease the solubility of the compound through a "salting-out" effect.

  • pH Effects: Although amides are generally considered neutral, extreme pH values can potentially affect the stability and solubility of the molecule.

  • Temperature: The solubility of most compounds is temperature-dependent. Preparing solutions at a lower temperature than that at which solubility was determined can lead to precipitation.

  • Impurities: Ensure the purity of both the compound and the buffer reagents.

Q3: Can I heat the solution to aid dissolution?

Gentle warming can be an effective method to increase the dissolution rate. However, it is crucial to consider the thermal stability of this compound. Prolonged or excessive heating should be avoided to prevent potential degradation. A prudent approach is to warm the solution slightly (e.g., to 37-50°C) while stirring.

Q4: Is sonication a suitable method to improve the solubility of this compound?

Yes, sonication can be a useful technique to aid in the dissolution of this compound.[7] The high-frequency sound waves can help to break down aggregates and increase the interaction between the compound and the solvent.[7]

Troubleshooting Guides

Issue: Compound fails to dissolve completely in an aqueous buffer.

This guide provides a systematic approach to address challenges with dissolving this compound.

Troubleshooting Workflow

start Start: Solubility Issue check_conc Is the concentration high? start->check_conc reduce_conc Reduce concentration check_conc->reduce_conc Yes check_buffer Review buffer composition check_conc->check_buffer No success Success: Compound Dissolved reduce_conc->success modify_buffer Modify buffer (e.g., lower salt) check_buffer->modify_buffer use_cosolvent Consider a co-solvent check_buffer->use_cosolvent physical_methods Employ physical methods check_buffer->physical_methods modify_buffer->success fail Consult further resources modify_buffer->fail use_cosolvent->success use_cosolvent->fail gentle_heat Gentle warming physical_methods->gentle_heat sonication Sonication physical_methods->sonication gentle_heat->success gentle_heat->fail sonication->success sonication->fail

Caption: Troubleshooting workflow for solubility issues.

Step-by-Step Troubleshooting:

  • Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a supersaturated solution. If possible, try preparing a more dilute solution first.

  • Buffer System Evaluation:

    • pH: While this compound is not expected to have a pKa in the typical biological pH range, it is good practice to ensure your buffer's pH is correctly prepared and stable.

    • Ionic Strength: High concentrations of salts can reduce the solubility of other solutes. If your protocol allows, try reducing the salt concentration of your buffer.

  • Employ Physical Dissolution Aids:

    • Gentle Warming: Warm the buffer to 37°C before and during the addition of the compound. Stir continuously.

    • Sonication: Place the solution in a sonicator bath for short intervals (e.g., 5-10 minutes) to aid dissolution. Monitor the temperature to avoid excessive heating.

  • Consider the Use of Co-solvents: If the above steps are unsuccessful, a small percentage of a water-miscible organic co-solvent can be introduced.

Issue: Precipitation occurs after initial dissolution.

This can happen due to temperature changes or interactions with other components.

Logical Relationship Diagram

precipitation Precipitation Observed temp_change Temperature Fluctuation precipitation->temp_change buffer_interaction Buffer Component Interaction precipitation->buffer_interaction maintain_temp Maintain Constant Temperature temp_change->maintain_temp filter_sterilize Filter Sterilize at Working Temp. temp_change->filter_sterilize prepare_fresh Prepare Solutions Freshly buffer_interaction->prepare_fresh

References

Technical Support Center: Stability of 2-Hydroxy-N-(2-hydroxyethyl)propanamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-N-(2-hydroxyethyl)propanamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in aqueous solutions?

Based on its chemical structure, an amide with two hydroxyl groups, this compound may be susceptible to degradation in aqueous solutions, primarily through hydrolysis of the amide bond. The rate of this hydrolysis can be influenced by pH, temperature, and the presence of enzymatic contaminants. Oxidation of the hydroxyl groups is another potential, though likely less prominent, degradation pathway.

Q2: How can I identify the degradation products of this compound?

Degradation products can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for elucidating the chemical structure of degradation products.[1]

Q3: What are the optimal storage conditions for aqueous solutions of this compound?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency or unexpected experimental results over time. Degradation of this compound in your aqueous solution.1. Verify Solution Age and Storage: Confirm the date your solution was prepared and how it has been stored. 2. pH Measurement: Check the pH of your stock solution. Significant deviation from neutral could indicate a problem. 3. Analytical Confirmation: Use HPLC or a similar method to assess the purity of your solution and quantify the parent compound. 4. Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution and repeat the experiment.
Appearance of new peaks in chromatograms. Formation of degradation products.1. Characterize New Peaks: If using a mass spectrometer, analyze the mass-to-charge ratio of the new peaks to hypothesize their structures. A likely degradation product from hydrolysis would be 2-hydroxypropanoic acid and 2-aminoethanol. 2. Forced Degradation Study: To confirm, you can perform a forced degradation study by exposing a sample of the solution to harsh conditions (e.g., high temperature, strong acid, or strong base) to see if the same new peaks are generated.
Variability between different batches of solutions. Inconsistent preparation methods or storage conditions.1. Standardize Protocol: Ensure a standardized and well-documented protocol for solution preparation. 2. Consistent Storage: Implement and enforce consistent storage conditions for all batches. 3. Quality Control: Perform a quick quality control check (e.g., pH measurement, initial purity by HPLC) on each new batch.

Experimental Protocols

General Protocol for Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound in an aqueous solution.

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound of a known concentration in the desired aqueous buffer.

    • Aliquot the solution into several vials for testing at different time points and conditions.

    • Store the vials under the desired stability conditions (e.g., 4°C, 25°C, 40°C).

  • HPLC Method:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: A UV detector (wavelength to be determined based on the compound's absorbance spectrum) or a Mass Spectrometer for more sensitive and specific detection.

    • Injection Volume: 10 µL (can be optimized).

    • Flow Rate: 1.0 mL/min (can be optimized).

  • Data Collection and Analysis:

    • At each time point (e.g., 0, 1, 2, 4 weeks), remove a vial from each storage condition.

    • Inject the sample onto the HPLC system.

    • Record the peak area of the parent compound and any degradation products.

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at Different Temperatures

Time (Weeks)% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0100100100
1[Data][Data][Data]
2[Data][Data][Data]
4[Data][Data][Data]

Table 2: Influence of pH on the Stability of this compound at 25°C

Time (Days)% Remaining at pH 4% Remaining at pH 7% Remaining at pH 9
0100100100
1[Data][Data][Data]
3[Data][Data][Data]
7[Data][Data][Data]

Visualizations

G cluster_main Hypothetical Hydrolysis of this compound 2_Hydroxy_N_2_hydroxyethyl_propanamide This compound Products Degradation Products 2_Hydroxy_N_2_hydroxyethyl_propanamide->Products Hydrolysis H2O H₂O 2_hydroxypropanoic_acid 2-Hydroxypropanoic Acid Products->2_hydroxypropanoic_acid 2_aminoethanol 2-Aminoethanol Products->2_aminoethanol

Caption: Hypothetical hydrolysis degradation pathway.

G cluster_workflow Stability Testing Workflow A Prepare Aqueous Solution B Aliquot into Vials for Different Conditions A->B C Store at Defined Temperatures and pH B->C D Analyze Samples at Time Points (T=0, 1, 2...) C->D E HPLC Analysis D->E F Quantify Parent Compound and Degradants E->F G Determine Degradation Rate F->G

Caption: General workflow for stability testing.

G cluster_troubleshooting Troubleshooting Logic Start Unexpected Results? CheckPurity Is Solution Purity Confirmed? Start->CheckPurity CheckStorage Proper Storage? CheckPurity->CheckStorage Yes PrepareFresh Prepare Fresh Solution CheckPurity->PrepareFresh No Investigate Investigate Other Experimental Variables CheckStorage->Investigate Yes CorrectStorage Correct Storage Conditions CheckStorage->CorrectStorage No PrepareFresh->Start Retest CorrectStorage->Start Retest

Caption: Troubleshooting decision tree.

References

preventing degradation of N-(2-Hydroxyethyl)lactamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Hydroxyethyl)lactamide (CAS 5422-34-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is N-(2-Hydroxyethyl)lactamide and what are its primary chemical features?

A1: N-(2-Hydroxyethyl)lactamide, also known as Lactamide MEA, is an organic compound with the molecular formula C5H11NO3.[1][2][3] Its structure features a secondary amide and two hydroxyl groups (a primary and a secondary alcohol). These functional groups make the molecule highly soluble in water but also susceptible to certain degradation pathways, such as hydrolysis and oxidation.[4]

Q2: What are the recommended storage conditions for N-(2-Hydroxyethyl)lactamide?

A2: To ensure long-term stability, N-(2-Hydroxyethyl)lactamide should be stored in a cool, dark, and dry place. The recommended storage temperature is typically at room temperature, with some suppliers suggesting <15°C for optimal shelf life.[5] It should be kept in a tightly sealed container to protect it from atmospheric moisture and oxygen.[6]

Q3: What are the primary degradation pathways I should be concerned about?

A3: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield lactic acid and 2-aminoethanol. This is a common degradation route for amide-containing compounds.

  • Oxidation: The primary and secondary alcohol groups are susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or carboxylic acids as impurities. This process can be accelerated by exposure to air (oxygen), light, and metal ions.

Q4: My sample of N-(2-Hydroxyethyl)lactamide has changed color (e.g., turned yellow/brown). What could be the cause?

A4: A color change from its typical light yellow or brownish liquid state often indicates chemical degradation.[7][8] This could be due to oxidation byproducts or the formation of other chromophoric impurities. This is often a result of improper storage, such as exposure to air, light, or high temperatures over an extended period.

Q5: How can I prevent the formation of N-nitroso compounds when using N-(2-Hydroxyethyl)lactamide?

A5: N-(2-Hydroxyethyl)lactamide is a secondary amide derived from a secondary amine (monoethanolamine). In the presence of nitrosating agents (like nitrites, often found as impurities in other reagents or from atmospheric NOx), it can potentially form N-nitroso compounds, which are often carcinogenic. The Cosmetic Ingredient Review (CIR) Expert Panel advises that ingredients like Lactamide MEA should not be used in products where N-nitroso compounds can be formed.[9] To mitigate this, ensure all reagents and solvents are free from nitrite impurities and avoid storage in environments with high levels of nitrogen oxides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of N-(2-Hydroxyethyl)lactamide.

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased Purity / Appearance of New Peaks in HPLC Amide Hydrolysis: Exposure to moisture, acidic or basic contaminants.1. Store in a desiccator or with a desiccant.[6]2. Ensure containers are tightly sealed.[6]3. Use in anhydrous or pH-neutral solvent systems where possible.
Oxidation: Exposure to air (oxygen) or light.1. Purge the container headspace with an inert gas (e.g., argon or nitrogen) before sealing.2. Store in amber glass vials or protect from light.3. Consider adding an antioxidant if compatible with your application.
Change in pH of Aqueous Solution Hydrolysis: Formation of lactic acid (acidic) or release of 2-aminoethanol (basic nature, though lactic acid formation usually dominates).1. Prepare solutions fresh before use.2. If storage of a solution is necessary, buffer it at a neutral pH and store at 2-8°C for short periods.
Discoloration (Yellowing/Browning) Oxidation and/or other degradation pathways. 1. Implement all recommendations for preventing oxidation (inert atmosphere, protection from light).2. Re-test the purity of the material before use.
Inconsistent Experimental Results Degraded Material: Using a sample that has degraded over time.1. Always check the purity of the compound before starting a critical experiment, especially for older batches.2. Follow a strict "first-in, first-out" inventory system.3. Re-qualify the material if storage conditions have been compromised.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving stability issues with N-(2-Hydroxyethyl)lactamide.

G cluster_observe Observation cluster_investigate Investigation cluster_identify Identification cluster_action Corrective Action Observe Observe Issue (e.g., color change, new peak) CheckStorage Review Storage Conditions (Temp, Light, Air, Time) Observe->CheckStorage Analyze Perform Chemical Analysis (HPLC, pH, Water Content) CheckStorage->Analyze IsHydrolysis Evidence of Hydrolysis? Analyze->IsHydrolysis IsOxidation Evidence of Oxidation? Analyze->IsOxidation IsHydrolysis->IsOxidation No ActionHydrolysis Control Moisture & pH Use Desiccants IsHydrolysis->ActionHydrolysis Yes ActionOxidation Protect from Air & Light Use Inert Gas IsOxidation->ActionOxidation Yes Discard Discard and Use New Batch IsOxidation->Discard No / Severe Degradation ActionHydrolysis->Discard If purity is too low ActionOxidation->Discard If purity is too low

Caption: Troubleshooting workflow for N-(2-Hydroxyethyl)lactamide degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method to assess the purity of N-(2-Hydroxyethyl)lactamide and detect degradation products.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of N-(2-Hydroxyethyl)lactamide at 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

    • Dilute to a working concentration of 100 µg/mL with the same diluent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

    • Column Temperature: 30°C.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 22.0 | 5 |

  • Analysis: The primary peak corresponds to N-(2-Hydroxyethyl)lactamide. Earlier eluting peaks may correspond to more polar degradation products like lactic acid and 2-aminoethanol. Later eluting peaks could indicate less polar impurities. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol determines the amount of water in the sample, which is critical for assessing the risk of hydrolysis.

  • Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of N-(2-Hydroxyethyl)lactamide (typically 50-100 mg) and introduce it directly into the titration vessel.

  • Titration: Start the titration process according to the instrument's instructions. The instrument will automatically detect the endpoint and calculate the water content.

  • Analysis: Express the result as a weight percentage (w/w%). A higher water content suggests a greater risk of hydrolysis during storage.

Visualizing the Degradation Pathways

The following diagram illustrates the primary chemical pathways through which N-(2-Hydroxyethyl)lactamide may degrade.

G cluster_main N-(2-Hydroxyethyl)lactamide cluster_degradation Degradation Products HEL N-(2-Hydroxyethyl)lactamide (C5H11NO3) LA Lactic Acid HEL->LA Hydrolysis (+ H2O) AE 2-Aminoethanol HEL->AE Hydrolysis (+ H2O) OxP Oxidized Products (Aldehydes, etc.) HEL->OxP Oxidation (+ [O])

Caption: Primary degradation pathways of N-(2-Hydroxyethyl)lactamide.

References

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and direct method for synthesizing this compound, also known as Lactamide MEA, is the amidation of a lactic acid derivative with monoethanolamine. The two main variations of this approach are:

  • Direct Amidation of Lactic Acid: This involves reacting lactic acid directly with monoethanolamine, typically at elevated temperatures to drive the reaction forward by removing the water byproduct.

  • Aminolysis of a Lactate Ester: A more common laboratory and industrial method involves the reaction of an alkyl lactate, such as ethyl lactate or methyl lactate, with monoethanolamine. This reaction is often preferred due to cleaner reaction profiles and milder conditions.

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The primary side reaction of concern is the O-acylation of the hydroxyl group of monoethanolamine. This leads to the formation of an ester byproduct, 2-aminoethyl lactate. The formation of this impurity is competitive with the desired N-acylation and can be influenced by reaction conditions. At higher temperatures, there is also a possibility of forming N,O-diacylated byproducts.

Q3: How can the formation of the O-acylation byproduct be minimized?

A3: Minimizing the O-acylation byproduct can be achieved by:

  • Controlling the reaction temperature: Lower reaction temperatures generally favor N-acylation over O-acylation.

  • Choice of catalyst: While often performed without a catalyst, the use of certain catalysts can improve selectivity.

  • Stoichiometry: Using a slight excess of the lactate ester can sometimes favor the desired amidation.

Q4: What are the recommended methods for purifying the final product?

A4: The primary methods for purifying this compound are:

  • Vacuum Distillation: Due to its relatively high boiling point, purification can be achieved by distillation under reduced pressure to remove lower-boiling impurities and unreacted starting materials.

  • Column Chromatography: For laboratory-scale purification and to remove closely related impurities like the O-acylated byproduct, silica gel column chromatography is effective. A polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically used.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective final purification step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Formation of a Stable Salt: The acidic lactic acid can form a stable ammonium salt with the basic ethanolamine, inhibiting amide formation. 3. Presence of Water: For reactions starting from lactic acid, inefficient water removal can prevent the reaction from going to completion.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider increasing the reaction time or temperature incrementally. 2. When using lactic acid, ensure the temperature is high enough to overcome the salt formation and drive the reaction. Starting with a lactate ester avoids this issue. 3. If using lactic acid, employ a Dean-Stark apparatus or conduct the reaction under a vacuum to effectively remove water.
Presence of Significant Side Products (Multiple Spots on TLC) 1. O-Acylation: Formation of the 2-aminoethyl lactate byproduct. 2. Di-acylation: Both the amine and hydroxyl groups of ethanolamine have reacted.1. Conduct the reaction at a lower temperature. For aminolysis of esters, gentle heating may be sufficient. 2. Use a slight excess of monoethanolamine to reduce the likelihood of di-acylation.
Product is a Yellow or Brown Oil Instead of a Crystalline Solid 1. Presence of Impurities: Unreacted starting materials or side products can prevent crystallization. 2. Residual Solvent: Trapped solvent can lower the melting point.1. Purify the crude product using column chromatography to remove impurities before attempting crystallization. 2. Ensure all solvent is removed under high vacuum. If the product is an oil, attempt co-evaporation with a low-boiling solvent like dichloromethane to remove residual high-boiling solvents.
Difficulty in Separating Product from O-Acylation Byproduct 1. Similar Polarity: The desired amide and the ester byproduct can have similar polarities, making chromatographic separation challenging.1. Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation. 2. Consider derivatization of the crude mixture to facilitate separation, followed by deprotection, although this adds extra steps.

Quantitative Data

The following tables provide illustrative data for the synthesis of this compound. Note that actual results may vary based on specific experimental conditions and scale.

Table 1: Comparison of Synthetic Methods

MethodReactantsTypical ConditionsTypical YieldTypical Purity (before chromatography)
Direct AmidationLactic Acid, Monoethanolamine140-160 °C, neat, water removal60-75%80-90%
Aminolysis of EsterEthyl Lactate, Monoethanolamine80-100 °C, neat or in a high-boiling solvent75-90%90-95%

Table 2: Influence of Reaction Temperature on Aminolysis of Ethyl Lactate

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
6024~65%>95%
8012~85%~92%
1006~90%~90%
1204~88%~85% (increased side products)

Experimental Protocols

Protocol 1: Synthesis via Aminolysis of Ethyl Lactate

Materials:

  • Ethyl lactate (1.0 eq)

  • Monoethanolamine (1.2 eq)

  • Toluene (optional, as a solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl lactate (1.0 eq) and monoethanolamine (1.2 eq). Toluene can be added as a solvent if desired.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol eluent). The reaction is typically complete within 6-12 hours.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel. For chromatography, use a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Ethyl Lactate (1.0 eq) and Monoethanolamine (1.2 eq) heating Heat to 80-100 °C reactants->heating monitoring Monitor by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling concentration Remove Solvent (if any) cooling->concentration purification Purify by Column Chromatography or Vacuum Distillation concentration->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Significant Side Products? start->side_products No increase_time Increase Reaction Time incomplete_reaction->increase_time Check TLC increase_temp Increase Temperature incomplete_reaction->increase_temp Check TLC purification_issue Purification Difficulty? side_products->purification_issue Yes lower_temp Lower Reaction Temperature side_products->lower_temp Check TLC for O-acylation adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Check TLC for O-acylation optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography Product is impure recrystallize Attempt Recrystallization purification_issue->recrystallize Product is impure

Technical Support Center: Mitigating Interference of 2-Hydroxy-N-(2-hydroxyethyl)propanamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by 2-Hydroxy-N-(2-hydroxyethyl)propanamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where might I encounter it?

A1: this compound (CAS No. 5422-34-4) is a chemical compound with the molecular formula C5H11NO3.[1][2][3] It is known to be a cationic surfactant and is used as a skin conditioning agent in some cosmetic formulations.[1] Due to its surfactant properties, it may be present in various formulations, and researchers might encounter it when testing these formulations or their components in biological assays.

Q2: How can this compound potentially interfere with my biological assays?

A2: While specific data on interference by this compound is limited, its classification as a cationic surfactant suggests potential mechanisms of interference.[1] Surfactants, in general, can interfere with assays in several ways:

  • Protein Assays: Detergents can interfere with dye-based protein assays (e.g., Bradford) and copper-based assays (e.g., BCA, Lowry) by interacting with the dye or the protein, leading to inaccurate protein concentration measurements.[4]

  • Immunoassays (ELISA, Western Blot): Surfactants can disrupt antibody-antigen binding, lead to non-specific binding, or cause high background signals.[5]

  • Cell-Based Assays: As a surfactant, it can disrupt cell membranes, affecting cell viability, signaling pathways, and overall cellular responses, leading to artifactual results.[6] Cationic amphiphilic compounds, in particular, can interfere with membranes.[6]

  • Enzyme Assays: It may denature enzymes or interfere with enzyme-substrate interactions, leading to either inhibition or artificial activation.

Q3: I am observing unexpected results in my assay when testing a formulation containing this compound. What are the initial troubleshooting steps?

A3: If you suspect interference, the following initial steps are recommended:

  • Run a Vehicle Control: Test the formulation buffer without your analyte of interest but with this compound at the same concentration used in your experiment. This will help determine if the compound itself is causing a signal.

  • Serial Dilution: Perform a serial dilution of your sample containing this compound. If the interference is dose-dependent, you may find a dilution where the effect is minimized while your signal of interest is still detectable.

  • Assay Component Check: Test the effect of this compound on each component of your assay (e.g., antibody, enzyme, detection reagent) individually to pinpoint the source of interference.

Troubleshooting Guides

Issue 1: Inaccurate Protein Concentration in BCA or Bradford Assays

Potential Cause: As a surfactant, this compound can interfere with the reaction chemistry of common protein assays.[4]

Solutions:

  • Use a Detergent-Compatible Assay: Switch to a protein assay method that is known to be compatible with surfactants, such as the 660nm Protein Assay.

  • Protein Precipitation: Precipitate the protein from your sample to remove the interfering substance. A common method is acetone or trichloroacetic acid (TCA) precipitation.[4]

Issue 2: High Background or False Positives in Immunoassays (e.g., ELISA)

Potential Cause: Non-specific binding of antibodies or detection reagents to the plate or other proteins, facilitated by the surfactant properties of this compound.

Solutions:

  • Increase Detergent Concentration in Wash Buffers: Adding a non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash buffers can help reduce non-specific binding.

  • Include Blocking Agents: Incorporate blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk in your sample diluent and antibody diluent to prevent non-specific interactions.[7]

  • Sample Dilution: Diluting the sample can lower the concentration of the interfering compound below the threshold that causes issues.

Issue 3: Unexpected Cell Death or Altered Cellular Responses in Cell-Based Assays

Potential Cause: The surfactant nature of this compound may be disrupting cell membranes, leading to cytotoxicity or activation of stress-related signaling pathways.[6]

Solutions:

  • Dose-Response Curve: Determine the concentration at which this compound exhibits cytotoxic effects on your specific cell line. Try to work at concentrations below this threshold.

  • Include Additional Controls: Use a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative vehicle control to better interpret your results.

  • Wash Cells After Treatment: If your experimental design allows, wash the cells with fresh media after the treatment period with the compound to remove it before proceeding with downstream assays.

Data Presentation

Table 1: General Compatibility of Common Protein Assays with Surfactants

Assay TypePrincipleCompatibility with Cationic SurfactantsNotes
Bradford Coomassie dye bindingPoorSurfactants can interfere with dye-protein binding.
BCA Copper reductionModerateSome tolerance, but high concentrations can interfere.
Lowry Copper reductionPoorHighly susceptible to interference from various substances.[4]
660nm Assay Proprietary dyeGoodGenerally more resistant to detergents.

Table 2: Summary of Mitigation Strategies for Surfactant Interference

Mitigation StrategyApplicable AssaysPrincipleKey Considerations
Sample Dilution AllReduces concentration of interfering substance.May also dilute the analyte of interest below detection limits.
Protein Precipitation Protein assays, Western blotSeparates protein from interfering substances.[4]Ensure efficient protein recovery and complete removal of the precipitating agent.
Buffer Modification Immunoassays, Enzyme assaysAddition of non-ionic detergents or blocking agents to reduce non-specific binding.Ensure added components do not interfere with the assay.
Use of Compatible Assay Kits AllKits specifically designed to be resistant to interfering substances.May be more expensive.

Experimental Protocols

Protocol 1: Acetone Precipitation of Proteins
  • Sample Preparation: Start with your protein sample containing this compound.

  • Pre-chill Acetone: Place high-purity acetone at -20°C for at least 30 minutes.

  • Precipitation: Add 4 volumes of ice-cold acetone to your protein sample.

  • Incubation: Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant without disturbing the protein pellet.

  • Washing (Optional): Add 1 volume of ice-cold acetone, vortex briefly, and centrifuge again. Remove the supernatant.

  • Drying: Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.

  • Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application.

Visualizations

experimental_workflow Troubleshooting Workflow for Assay Interference start Unexpected Assay Results check_controls Review Controls (Positive, Negative, Vehicle) start->check_controls is_interference Suspect Interference by This compound? check_controls->is_interference run_compound_control Run Assay with Compound Alone is_interference->run_compound_control Yes end_fail Consider Alternative Assay is_interference->end_fail No observe_signal Signal Observed? run_compound_control->observe_signal perform_dilution Perform Serial Dilution of Sample observe_signal->perform_dilution Yes observe_signal->end_fail No interference_mitigated Interference Mitigated? perform_dilution->interference_mitigated implement_strategy Implement Mitigation Strategy (e.g., Protein Precipitation, Buffer Modification) interference_mitigated->implement_strategy No end_success Proceed with Experiment interference_mitigated->end_success Yes re_evaluate Re-evaluate Assay Performance implement_strategy->re_evaluate re_evaluate->end_success re_evaluate->end_fail If unsuccessful

Caption: Workflow for identifying and mitigating assay interference.

signaling_pathway Hypothetical Interference with a GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Ligand Ligand Ligand->GPCR Binding Interferent This compound (Surfactant) Membrane_Disruption Membrane Disruption Interferent->Membrane_Disruption Membrane_Disruption->GPCR Altered Conformation or Localization Membrane_Disruption->G_protein Non-specific Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Caption: Potential surfactant interference with cell signaling.

logical_relationship Decision Tree for Mitigation Strategy Selection start Interference Confirmed assay_type What is the assay type? start->assay_type protein_assay Protein Assay assay_type->protein_assay Protein immunoassay Immunoassay assay_type->immunoassay Immuno cell_assay Cell-Based Assay assay_type->cell_assay Cell-based protein_solution1 Use Detergent-Compatible Assay Kit protein_assay->protein_solution1 protein_solution2 Perform Protein Precipitation protein_assay->protein_solution2 immuno_solution1 Increase Detergent in Wash Buffers immunoassay->immuno_solution1 immuno_solution2 Add/Increase Blocking Agents immunoassay->immuno_solution2 cell_solution1 Determine Cytotoxic Concentration cell_assay->cell_solution1 cell_solution2 Wash Cells After Treatment cell_assay->cell_solution2

Caption: Selecting a strategy to mitigate interference.

References

Technical Support Center: Optimizing N-(2-Hydroxyethyl)lactamide for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-Hydroxyethyl)lactamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments to determine and optimize its antimicrobial properties. While specific antimicrobial data for N-(2-Hydroxyethyl)lactamide is limited in publicly available literature, this guide leverages established protocols and data from structurally similar compounds to provide a robust framework for your investigation.[1]

Frequently Asked Questions (FAQs)

Q1: What is N-(2-Hydroxyethyl)lactamide and what are its known properties?

A1: N-(2-Hydroxyethyl)lactamide, also known as Lactamide MEA, is a chemical compound with the molecular formula C5H11NO3.[2][3][4][5][6] It is described as a viscous, brownish liquid.[3] Its primary documented uses are as a surfactant, thickener, foam booster, and stabilizer.[3] While its antimicrobial properties are not extensively documented in public literature, its structural class suggests potential biological activity that warrants investigation.

Q2: Where can I find starting concentrations for my antimicrobial assays with N-(2-Hydroxyethyl)lactamide?

Q3: What are the standard methods to determine the antimicrobial activity of a new compound like this?

A3: The standard methods are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the spot-plating method to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).[1][7] The disk diffusion method can also be used for initial qualitative screening.[7]

Q4: What solvents should I use to prepare a stock solution of N-(2-Hydroxyethyl)lactamide?

A4: For antimicrobial testing, it is crucial to dissolve the compound in a solvent that has minimal to no antimicrobial activity itself and is non-toxic to the test microorganisms at the concentrations used. Dimethyl sulfoxide (DMSO) is a common vehicle for preparing stock solutions of test compounds for antimicrobial screening.[1] Always include a solvent-only control in your experiments to ensure the vehicle does not affect microbial growth.

Q5: What control organisms should I include in my experiments?

A5: It is best practice to include a panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard reference strains from the American Type Culture Collection (ATCC) are recommended, such as Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis, Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae, and Candida albicans (e.g., ATCC 1023).[1][7][8]

Troubleshooting Guides

Issue 1: No antimicrobial activity observed at any concentration.
  • Possible Cause 1: Inappropriate Concentration Range.

    • Solution: The effective concentration may be higher than the tested range. Consider preparing a new stock solution at a higher concentration and extending the upper limit of your serial dilutions.

  • Possible Cause 2: Compound Instability.

    • Solution: N-(2-Hydroxyethyl)lactamide may be unstable under the experimental conditions (e.g., temperature, pH of the medium). Verify the stability of the compound in your chosen broth over the incubation period. Consider performing time-kill curve assays to understand the dynamics of its activity.

  • Possible Cause 3: Intrinsic Resistance of Test Organisms.

    • Solution: The selected microorganisms may be inherently resistant. Expand your test panel to include a wider variety of species, including some known to be more susceptible to antimicrobials. Also, ensure your positive control antibiotic shows the expected activity, confirming the susceptibility of the strains.[1]

Issue 2: Inconsistent MIC results between experimental replicates.
  • Possible Cause 1: Inoculum Preparation Variability.

    • Solution: Ensure the turbidity of the microbial suspension is consistently adjusted to a 0.5 McFarland standard for each experiment.[1][7] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1] Inconsistent inoculum density is a major source of variability.

  • Possible Cause 2: Pipetting Errors during Serial Dilution.

    • Solution: Use calibrated pipettes and ensure proper mixing in each well of the 96-well plate during the serial dilution process. Small errors in the initial wells can be magnified across the dilution series.

  • Possible Cause 3: Contamination.

    • Solution: Ensure aseptic techniques are strictly followed. Include a sterility control (broth only, no inoculum or compound) to check for contamination of the medium or plates.[1]

Issue 3: Compound precipitation in the test medium.
  • Possible Cause 1: Low Solubility.

    • Solution: The compound may be precipitating at higher concentrations in the aqueous broth. Observe the wells for any visible precipitate. If precipitation occurs, you may need to try a different solvent system or note the concentration at which it occurs as the upper limit of reliable testing. The highest concentration tested should not show any signs of precipitation.

Data Presentation

For systematic evaluation, it is crucial to present quantitative data in a clear and organized manner. The following table shows MIC values for structurally related N-(hydroxyphenyl)acetamide analogs, which can serve as a template for presenting your own findings for N-(2-Hydroxyethyl)lactamide.[1]

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Structurally Related Analogs [1]

Compound IDStaphylococcus aureusBacillus subtilisKlebsiella pneumoniaePseudomonas aeruginosaEscherichia coliCandida albicansDrug-Resistant B. subtilis
1d7.83.9>500>500>500>5001.95
1a-1n7.8 - >5003.9 - >500>500>500>500>5001.95 - >500

Data is for N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives and should be used as a reference for experimental design and data presentation.[1]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][7]

Materials:

  • N-(2-Hydroxyethyl)lactamide

  • Suitable solvent (e.g., DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[1]

  • Sterile 96-well microtiter plates[1]

  • Test microorganisms

  • 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)[1]

  • Spectrophotometer or microplate reader[1]

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of N-(2-Hydroxyethyl)lactamide in the chosen solvent.[1]

  • Preparation of Inoculum: Culture microbial strains overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations.[1]

  • Inoculation: Add the prepared microbial inoculum to each well.[1]

  • Controls:

    • Positive Control: Broth with inoculum and a standard antibiotic.[1]

    • Negative Control: Broth with inoculum and the solvent used to dissolve the compound.[1]

    • Sterility Control: Broth only.[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[1]

  • MIC Determination: The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity), which can be assessed visually or by measuring absorbance with a microplate reader.[1]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[1]

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.[1]

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[1]

  • Incubate the agar plates at the appropriate temperature and for the necessary time for the specific microorganism.[1]

  • The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[1]

Visualizations

The following diagrams illustrate a generalized workflow for antimicrobial screening and a potential mechanism of action for related compounds.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Stock Solution of N-(2-Hydroxyethyl)lactamide serial_dilution Perform 2-Fold Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (e.g., 37°C, 24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic spot_plate Spot Plate from Clear Wells onto Agar Plates read_mic->spot_plate read_mbc Determine MBC/MFC (Lowest concentration with no colonies) spot_plate->read_mbc

Caption: A generalized workflow for antimicrobial screening experiments.

Potential_Mechanism_of_Action compound N-phenylacetamide Derivative membrane Bacterial Cell Membrane compound->membrane Interacts with disruption Membrane Disruption & Increased Permeability membrane->disruption lysis Cell Lysis & Death disruption->lysis

Caption: Potential mechanism of action for related N-phenylacetamide derivatives.[1]

References

troubleshooting unexpected side reactions in 2-Hydroxy-N-(2-hydroxyethyl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors related to reaction conditions and reagent purity. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. For the direct amidation of lactic acid, heating at elevated temperatures (e.g., 120-180°C) is often necessary to drive the reaction forward by removing water.[1][2] For the aminolysis of ethyl lactate, a reaction time of several hours (e.g., 16 hours) at a moderate temperature (e.g., 60°C) has been shown to be effective.

  • Sub-optimal Reagent Ratio: An incorrect stoichiometric ratio of reactants can limit the yield.

    • Solution: While a 1:1 molar ratio of the lactic acid derivative and ethanolamine is theoretically required, using a slight excess of the amine can sometimes drive the reaction to completion. However, a large excess may complicate purification.

  • Presence of Water: For the direct amidation of lactic acid, the water formed as a byproduct can inhibit the reaction.

    • Solution: Employ methods to remove water from the reaction mixture, such as a Dean-Stark apparatus or by performing the reaction under vacuum.

  • Impure Reactants: The purity of lactic acid, its ester derivative, or ethanolamine can significantly impact the yield.

    • Solution: Ensure the use of high-purity starting materials. If necessary, purify the reactants before use.

Q2: I am observing significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize their formation?

The most common side reactions involve the hydroxyl group of ethanolamine, leading to the formation of ester byproducts.

  • O-Acylation: The hydroxyl group of ethanolamine can react with the lactic acid derivative to form an ester, 2-aminoethyl-2-hydroxypropanoate. This is a common side reaction, especially at higher temperatures.[3]

    • Minimization:

      • Control Temperature: Lowering the reaction temperature can favor N-acylation over O-acylation.

      • Choice of Catalyst: In some amide syntheses, the choice of catalyst can influence the selectivity towards N-acylation.

      • pH Control: O,N-acyl migration is known to be pH-dependent.[4] Maintaining a neutral or slightly basic pH may favor the thermodynamically more stable amide product.

  • N,O-Diacylation: Both the amine and hydroxyl groups of ethanolamine can react to form a di-acylated byproduct.

    • Minimization:

      • Stoichiometry Control: Using a molar excess of ethanolamine can help to reduce the likelihood of di-acylation.

  • Formation of Lactide: In the direct amidation of lactic acid at high temperatures, self-esterification of lactic acid can occur to form the cyclic dimer, lactide, which can then polymerize.

    • Minimization:

      • Controlled Heating: Avoid excessively high temperatures and prolonged reaction times.

Q3: How can I effectively purify the final product and remove the unreacted starting materials and side products?

Purification of this compound can be achieved through several methods:

  • Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to remove impurities. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool slowly, causing the pure product to crystallize out.

  • Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system is a powerful technique.

  • Washing: Unreacted starting materials like ethyl lactate and the ethanol byproduct can often be removed by washing the reaction mixture with a solvent in which they are soluble but the product is not, such as diethyl ether.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two main synthetic pathways for the preparation of this compound:

  • Direct Amidation of Lactic Acid: This method involves the direct reaction of lactic acid with ethanolamine, typically at elevated temperatures to drive off the water that is formed as a byproduct.[6]

  • Aminolysis of a Lactic Acid Ester: This route utilizes an ester of lactic acid, such as ethyl lactate or methyl lactate, which is then reacted with ethanolamine. This reaction is often carried out at more moderate temperatures than the direct amidation.[5]

Q2: What are the typical reaction conditions for the synthesis?

The optimal reaction conditions depend on the chosen synthetic route. Below is a summary of typical conditions:

ParameterDirect Amidation of Lactic AcidAminolysis of Ethyl Lactate
Reactants Lactic Acid, EthanolamineEthyl Lactate, Ethanolamine
Temperature 120 - 180 °C60 - 80 °C
Reaction Time 2 - 8 hours4 - 16 hours
Catalyst Often catalyst-free, but acid or base catalysts can be used.Can be performed without a catalyst or with a base catalyst like sodium methoxide.
Solvent Can be performed neat (solvent-free).Can be performed neat or in a suitable solvent.
Typical Yield Good to excellent yields have been reported.[6]High yields (e.g., 70-74%) have been reported.[5]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the formation of any side products.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product and identify any impurities.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the amide and hydroxyl groups.

    • Melting Point: For solid products, the melting point is a good indicator of purity. The reported melting point for lactamide is 74-75°C.[5]

Experimental Protocols

Protocol 1: Synthesis via Aminolysis of Ethyl Lactate

This protocol is adapted from a literature procedure for the synthesis of lactamide.[5]

Materials:

  • Ethyl lactate

  • Ethanolamine

  • Diethyl ether (anhydrous)

Procedure:

  • In a suitable reaction vessel, combine ethyl lactate (1.0 mole equivalent) and ethanolamine (1.0 to 1.2 mole equivalents).

  • Stir the mixture at 60°C for 16 hours.

  • After the reaction is complete, remove the ethanol byproduct and any excess ethanolamine under reduced pressure.

  • To the crude product, add anhydrous diethyl ether to dissolve any unreacted ethyl lactate and the ethanol byproduct.

  • Filter the mixture to isolate the solid product.

  • Wash the solid product with fresh anhydrous diethyl ether.

  • Dry the purified this compound.

Protocol 2: Synthesis via Direct Amidation of Lactic Acid

This is a general procedure for the direct amidation of a carboxylic acid.

Materials:

  • Lactic acid

  • Ethanolamine

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve lactic acid (1.0 mole equivalent) in toluene.

  • Add ethanolamine (1.0 to 1.1 mole equivalents) to the flask.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by distillation or recrystallization.

Visualizations

Synthesis_Pathway cluster_0 Route 1: Aminolysis cluster_1 Route 2: Direct Amidation Ethyl Lactate Ethyl Lactate Product_1 This compound Ethyl Lactate->Product_1 + Ethanolamine Ethanolamine Ethanolamine Ethanolamine->Product_1 Lactic Acid Lactic Acid Product_2 This compound Lactic Acid->Product_2 + Ethanolamine Ethanolamine_2 Ethanolamine Ethanolamine_2->Product_2

Caption: Main synthetic routes to this compound.

Side_Reactions Start Lactic Acid Derivative + Ethanolamine Desired_Product N-Acylation (Desired Product) Start->Desired_Product Favorable Conditions Side_Product_1 O-Acylation (Ester Impurity) Start->Side_Product_1 High Temp. Side_Product_2 N,O-Diacylation Start->Side_Product_2 Incorrect Stoichiometry

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Incomplete Reaction? Start->Check_Reaction Optimize_Conditions Increase Time/Temp Monitor Progress Check_Reaction->Optimize_Conditions Yes Check_Side_Products Side Products Present? Check_Reaction->Check_Side_Products No Optimize_Conditions->Check_Side_Products Adjust_Conditions Lower Temperature Adjust Stoichiometry Check_Side_Products->Adjust_Conditions Yes Check_Purity Impure Starting Materials? Check_Side_Products->Check_Purity No Final_Purification Purify Product (Distillation/Crystallization) Adjust_Conditions->Final_Purification Purify_Reactants Purify Reactants Check_Purity->Purify_Reactants Yes Check_Purity->Final_Purification No Purify_Reactants->Final_Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

addressing batch-to-batch variability of synthesized 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthesized 2-Hydroxy-N-(2-hydroxyethyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as Lactamide MEA, is a cationic surfactant.[1] It is used as a skin conditioning agent in cosmetic formulations and possesses antimicrobial properties against a range of microorganisms.[1] Additionally, it has been shown to inhibit the activity of tyrosinase and TNF-α.[1]

Q2: What are the potential sources of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability can arise from several factors during the synthesis of this compound. These can include:

  • Purity of Starting Materials: Variations in the purity of lactic acid and monoethanolamine can introduce impurities into the final product.

  • Reaction Conditions: Inconsistent reaction temperatures, times, and catalyst concentrations can lead to incomplete reactions or the formation of side products.[2]

  • Workup and Purification Procedures: Differences in extraction, washing, and recrystallization or chromatography processes can affect the final purity and yield.

  • Residual Solvents: Solvents used during the synthesis and purification may remain in the final product.[3]

  • Degradation: The product may degrade if exposed to harsh conditions such as strong acids, bases, or oxidizing agents.[3]

Q3: What are the expected physical and chemical properties of this compound?

PropertyValue
CAS Number 5422-34-4
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Boiling Point 380.3 °C at 760 mmHg
Flash Point 183.8 °C
Density 1.184 g/cm3
Solubility Very soluble in water; insoluble in pentane and diethyl ether

Source:[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Product Degradation: The product may have degraded during workup or purification.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.

  • Optimize Reaction Conditions: Adjust the reaction temperature, time, and catalyst concentration to drive the reaction to completion. The direct amidation of lactic acid can often proceed under solvent-free conditions.[5]

  • Use Milder Workup Conditions: Avoid harsh acidic or basic conditions during the workup process to prevent product degradation.

  • Purification Technique: Employ appropriate purification techniques, such as column chromatography, to isolate the desired product from byproducts.

Issue 2: Presence of Unknown Impurities in the Final Product

Possible Causes:

  • Contaminated Starting Materials: Impurities in the lactic acid or monoethanolamine can be carried through the synthesis.

  • Side Reactions: Undesired reactions can lead to the formation of impurities. A common side reaction in the amidation of hydroxy acids is the formation of esters.

  • Contamination from Equipment: Glassware or solvents may introduce contaminants.

Troubleshooting Steps:

  • Analyze Starting Materials: Verify the purity of the starting materials using appropriate analytical techniques.

  • Re-evaluate Synthetic Route: Consider adjusting the stoichiometry of reactants or the reaction conditions to minimize side reactions.

  • Thoroughly Clean Equipment: Ensure all glassware is properly cleaned and dried before use. Use high-purity solvents.

  • Characterize Impurities: Utilize a combination of analytical techniques to identify and characterize the impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the direct amidation of lactic acid.

Materials:

  • Lactic acid

  • Monoethanolamine

Procedure:

  • In a round-bottom flask, combine one molar equivalent of lactic acid with one molar equivalent of monoethanolamine.

  • Heat the mixture with stirring. The reaction can be performed neat (without solvent).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, the crude product can be purified.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Appropriate solvent system (e.g., a gradient of methanol in dichloromethane)

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Quality Control Analysis by HPLC

Method:

  • Column: A reverse-phase C18 column is often suitable.

  • Mobile Phase: A mixture of acetonitrile and water.[6] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[6]

  • Detection: UV detection at an appropriate wavelength or mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Lactic Acid, Monoethanolamine) reaction Amidation Reaction start->reaction crude_product Crude Product reaction->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification pure_product Pure Product purification->pure_product analysis Quality Control (HPLC, NMR, MS) pure_product->analysis final_product Final Product Specification analysis->final_product

Caption: General experimental workflow for synthesis and quality control.

signaling_pathway tnf TNF-α tnfr TNFR1 tnf->tnfr tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 traf2->rip1 ikk IKK Complex rip1->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to gene Gene Expression (Inflammation, etc.) compound This compound compound->tnf inhibits

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2-Hydroxy-N-(2-hydroxyethyl)propanamide using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide. It includes a detailed, albeit hypothetical, validation protocol based on established principles, alongside a comparison with alternative analytical techniques. All quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized to aid in comprehension.

Proposed HPLC Method

Due to the polar nature and lack of a significant UV chromophore in this compound, a standard reversed-phase HPLC method with UV detection is not optimal. A more suitable approach involves Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) Detector.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column HILIC (e.g., BEH Amide Column, 2.1 x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water with 10 mM Ammonium Formate (90:10 v/v)
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detector Charged Aerosol Detector (CAD) or Refractive Index (RI)
Run Time 10 minutes

HPLC Method Validation Protocol

The following protocol outlines the validation of the proposed HPLC method, with acceptance criteria based on the International Council for Harmonisation (ICH) guidelines.

Specificity

The specificity of the method will be evaluated by analyzing a blank (diluent), a placebo (a mixture of all formulation components except the active pharmaceutical ingredient - API), a standard solution of this compound, and a sample preparation. The absence of interfering peaks at the retention time of the analyte in the blank and placebo demonstrates specificity.

Linearity

Linearity will be assessed by preparing a series of at least five concentrations of this compound over a range of 50% to 150% of the target concentration. The peak areas will be plotted against the corresponding concentrations, and the correlation coefficient (r²) will be calculated.

Accuracy

Accuracy will be determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level will be prepared in triplicate.

Precision

Precision will be evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration will be performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability assay will be duplicated by a different analyst on a different day and/or with a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.

Robustness

The robustness of the method will be assessed by intentionally varying key method parameters, such as the mobile phase composition (±2% organic content), column temperature (±5°C), and flow rate (±0.05 mL/min), and observing the effect on the results.

Hypothetical Validation Data Summary

The following tables present hypothetical data that would be expected from a successful validation of the proposed HPLC method.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
5045,123
7567,890
10090,245
125112,801
150135,456
Correlation Coefficient (r²) > 0.999

Table 3: Hypothetical Accuracy and Precision Data

ParameterAcceptance CriteriaHypothetical Result
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%

Table 4: Hypothetical LOD and LOQ

ParameterHypothetical Value (µg/mL)
LOD 1.0
LOQ 3.0

Visualizing the Validation Workflow

The following flowchart illustrates the logical steps involved in the HPLC method validation process.

HPLC_Validation_Workflow start Start Validation specificity Specificity (No Interference) start->specificity linearity Linearity (r² > 0.999) specificity->linearity fail Method Optimization Required specificity->fail Interference accuracy Accuracy (Recovery 98-102%) linearity->accuracy linearity->fail r² < 0.999 precision Precision (%RSD < 2%) accuracy->precision accuracy->fail Recovery Out of Range lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq precision->fail %RSD > 2% robustness Robustness (Vary Parameters) lod_loq->robustness pass Method Validated robustness->pass No Significant Impact robustness->fail Significant Impact

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the analysis of this compound.

Gas Chromatography (GC)

Gas chromatography, particularly with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a viable alternative. Due to the low volatility of the analyte, derivatization to a more volatile compound (e.g., silylation) is typically required prior to analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard of the analyte for calibration. It relies on the integration of a specific proton signal of the analyte against that of a certified internal standard.

Table 5: Comparison of Analytical Methods

FeatureProposed HPLC-CAD/RIGC-FID/MS (with Derivatization)Quantitative NMR (qNMR)
Specificity HighHighVery High
Sensitivity Moderate to HighHighLow to Moderate
Precision HighHighModerate
Sample Throughput HighModerateLow
Cost per Sample ModerateModerate to HighHigh
Complexity ModerateHigh (due to derivatization)High
Need for Reference Standard YesYesNo (uses internal standard)

Visual Comparison of Analytical Methods

The following diagram provides a visual summary of the key characteristics of the discussed analytical methods.

Method_Comparison cluster_hplc HPLC-CAD/RI cluster_gc GC-FID/MS cluster_qnmr qNMR hplc High Throughput High Precision Moderate Cost gc High Sensitivity High Specificity Complex (Derivatization) qnmr Absolute Quantification Very High Specificity Low Throughput & High Cost

Caption: Comparison of Analytical Method Attributes.

Conclusion

The proposed HILIC-based HPLC method with a universal detector offers a robust and reliable approach for the routine quality control of this compound. While GC and qNMR present viable alternatives with their own distinct advantages, the HPLC method provides a balanced combination of performance, throughput, and cost-effectiveness for most pharmaceutical applications. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation.

A Comparative Analysis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide and Cationic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of surfactant chemistry, precise classification is paramount for predicting performance and ensuring application suitability. This guide provides a comparative analysis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide against established cationic surfactants. While some commercial sources classify this compound as a cationic surfactant, a critical examination of its chemical structure suggests it aligns more closely with non-ionic surfactants. This guide will first elucidate the likely surfactant class of this compound based on its molecular structure and then proceed to compare its anticipated properties with those of well-characterized cationic surfactants, namely Cetyltrimethylammonium Bromide (CTAB) and Benzalkonium Chloride (BAC).

Understanding Surfactant Classification: The Case of this compound

Surfactants are broadly categorized based on the charge of their hydrophilic head group: anionic (negative), cationic (positive), non-ionic (no charge), and zwitterionic (both positive and negative charges). Cationic surfactants are distinguished by their positively charged head group, which is typically a quaternary ammonium or an amine group.

This compound, with the chemical formula C5H11NO3, possesses an amide group and two hydroxyl groups. Crucially, it lacks a permanent positive charge or a readily protonated amine group. Therefore, based on its molecular structure, it is most accurately classified as a non-ionic surfactant . The polar hydroxyl and amide groups impart hydrophilicity, while the propane backbone provides a degree of lipophilicity, enabling it to exhibit surface-active properties.

The following diagram illustrates the structural difference between this compound and a typical cationic surfactant.

G cluster_nonionic This compound (Likely Non-ionic) cluster_cationic Cationic Surfactant (e.g., CTAB) mol1 HO-CH2-CH2-NH-C(=O)-CH(OH)-CH3 mol2 [CH3(CH2)15-N+(CH3)3] Br- caption Structural comparison of surfactant types.

Caption: Structural comparison of surfactant types.

Performance Comparison: Non-ionic vs. Cationic Surfactants

The difference in the head group charge between non-ionic and cationic surfactants leads to significant variations in their performance characteristics. The following tables summarize a comparison of expected properties for this compound (as a non-ionic surfactant) against the cationic surfactants CTAB and BAC. Note: Specific experimental data for this compound is not widely available in public literature; therefore, its properties are inferred based on the general behavior of non-ionic surfactants.

Physicochemical Properties
PropertyThis compound (Non-ionic, Expected)Cetyltrimethylammonium Bromide (CTAB) (Cationic)Benzalkonium Chloride (BAC) (Cationic)
Charge NeutralPositivePositive
Surface Tension Reduction Moderate to GoodGoodGood
Critical Micelle Concentration (CMC) Generally lowLow (approx. 1 mM)Low (variable by alkyl chain length)
Compatibility with Anionic Surfactants GoodPoor (forms precipitates)Poor (forms precipitates)
Hard Water Tolerance ExcellentGoodGood
Biological Properties
PropertyThis compound (Non-ionic, Expected)Cetyltrimethylammonium Bromide (CTAB) (Cationic)Benzalkonium Chloride (BAC) (Cationic)
Antimicrobial Activity Low to noneHighHigh
Cytotoxicity Generally low to moderateHighHigh
Irritancy Generally lowModerate to highModerate to high

Experimental Protocols for Surfactant Evaluation

To empirically determine and compare the performance of these surfactants, the following standard experimental protocols are recommended.

Surface Tension and Critical Micelle Concentration (CMC) Determination

Objective: To measure the effectiveness of a surfactant in reducing surface tension and to determine the concentration at which micelles form.

Methodology: Du Noüy Ring Method for Surface Tension

  • Prepare a series of aqueous solutions of the surfactant at various concentrations.

  • Calibrate a tensiometer with a platinum-iridium Du Noüy ring.

  • Measure the surface tension of each solution. The ring is submerged in the liquid and then slowly pulled through the interface. The force required to detach the ring is measured.[1][2]

  • Plot surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension plateaus.

Methodology: Conductivity Method for CMC (for ionic surfactants)

  • Prepare a series of aqueous solutions of the ionic surfactant.

  • Measure the electrical conductivity of each solution using a calibrated conductivity meter.

  • Plot conductivity against surfactant concentration.

  • The plot will show two linear regions with different slopes. The intersection of these lines corresponds to the CMC.[3]

G cluster_workflow CMC Determination Workflow cluster_st Surface Tension Method cluster_cond Conductivity Method (Ionic) start Prepare Surfactant Solutions of Varying Concentrations st1 Measure Surface Tension (Du Noüy Ring) start->st1 cond1 Measure Electrical Conductivity start->cond1 st2 Plot Surface Tension vs. log(Concentration) st1->st2 st3 Identify Plateau as CMC st2->st3 cond2 Plot Conductivity vs. Concentration cond1->cond2 cond3 Identify Slope Change as CMC cond2->cond3 caption Workflow for CMC determination.

Caption: Workflow for CMC determination.

Antimicrobial Efficacy Assessment

Objective: To determine the minimum concentration of a surfactant required to inhibit the growth of or kill microorganisms.

Methodology: Broth Microdilution Method

  • Prepare serial dilutions of the surfactant in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[4][5]

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (microorganism in broth without surfactant) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the surfactant that shows no visible growth.

Cytotoxicity Evaluation

Objective: To assess the toxicity of a surfactant to mammalian cells.

Methodology: MTT Assay

  • Seed mammalian cells (e.g., human fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the surfactant for a defined period (e.g., 24 hours).

  • Remove the surfactant solution and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is proportional to the absorbance, and the concentration that causes 50% cell death (IC50) can be calculated.[6][7]

G cluster_workflow MTT Assay Workflow s1 Seed Cells in 96-well Plate s2 Treat with Surfactant s1->s2 s3 Add MTT Reagent s2->s3 s4 Incubate (Formazan Formation) s3->s4 s5 Solubilize Formazan s4->s5 s6 Measure Absorbance s5->s6 s7 Calculate Cell Viability s6->s7 caption Workflow for MTT cytotoxicity assay.

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

Based on its chemical structure, this compound is best classified as a non-ionic surfactant. This classification implies a distinct performance profile compared to cationic surfactants like CTAB and BAC. While likely exhibiting good surface tension reduction and compatibility with other surfactant types, it is expected to have significantly lower antimicrobial activity and cytotoxicity. For applications in drug development and research where biocidal properties are required, cationic surfactants remain the preferred choice. Conversely, for formulations where mildness and low irritation are critical, a non-ionic surfactant such as this compound would be a more suitable candidate. The experimental protocols provided herein offer a framework for the empirical validation of these expected performance differences.

References

A Comparative Guide to the Skin Irritation Potential of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin irritation potential of 2-Hydroxy-N-(2-hydroxyethyl)propanamide, also known as Lactamide MEA, against two common cosmetic and pharmaceutical humectants: Glycerin and Propylene Glycol. The assessment is based on publicly available safety information and established in vitro testing protocols designed to evaluate dermal irritants.

Executive Summary

This compound is a humectant and skin conditioning agent used in various cosmetic formulations. While the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that ethanolamides like Lactamide MEA are safe when formulated to be non-irritating, the compound is classified under the Globally Harmonized System (GHS) with the hazard statement H315: "Causes skin irritation"[1][2]. This contrasts with alternative humectants like Glycerin, which is generally considered non-irritating, and Propylene Glycol, which is recognized as a weak or marginal irritant[3][4].

This guide utilizes the framework of the internationally recognized OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) to compare these substances. While specific, publicly available OECD 439 data for this compound is limited, the following sections provide a detailed experimental protocol and a comparative data table based on the available hazard classifications and the known irritation potential of the alternatives.

Data Presentation: Comparative Irritation Potential

The following table summarizes the skin irritation potential of the three compounds. The quantitative data for the in vitro Reconstructed Human Epidermis (RhE) test is representative, based on the qualitative descriptions and GHS classifications found in the literature. According to OECD TG 439, a substance is identified as a skin irritant if the mean tissue viability is reduced to 50% or less[5][6][7].

CompoundPrimary FunctionGHS Hazard Classification (H315)In Vitro RhE Test (OECD TG 439) - Representative Mean Viability (%)Irritation Classification (UN GHS)
This compound Humectant, Skin ConditioningCauses skin irritation[1][2]≤ 50%Category 2 (Irritant)
Glycerin HumectantNot Classified> 50%No Category
Propylene Glycol Humectant, SolventNot Classified> 50%No Category (potential for mild irritation) [3][8]

Note: The Mean Viability percentage for this compound is a representative value based on its GHS classification. Specific experimental results may vary.

Experimental Protocols

The standard method for assessing the in vitro skin irritation potential of a chemical is the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method [5][7][9].

Principle of the Test

The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin[5][6]. Chemical-induced irritation is measured by the relative cell viability of the tissue after exposure, determined by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified[7]. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold[7].

Key Methodological Steps:
  • Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured to reach the appropriate maturity.

  • Test Chemical Application: A defined amount of the test chemical (liquid or solid) is applied uniformly to the surface of the RhE tissue. A negative control (e.g., Phosphate Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test chemical for a specified period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: After exposure, the test chemical is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • MTT Assay: Tissues are incubated with MTT solution. Viable cells in the tissue reduce the yellow MTT to a blue formazan precipitate.

  • Extraction and Measurement: The formazan is extracted from the tissue using a solvent (e.g., isopropanol). The optical density of the extracted solution is measured using a spectrophotometer.

  • Data Analysis: The cell viability for each tissue is expressed as a percentage relative to the negative control. A chemical is classified as a UN GHS Category 2 irritant if the mean viability of three replicate tissues is less than or equal to 50%[6].

Mandatory Visualizations

Experimental Workflow for OECD TG 439

G cluster_prep Preparation cluster_exposure Exposure Phase cluster_post Post-Exposure & Analysis cluster_result Classification start Start pre_incubate Pre-Incubate RhE Tissues start->pre_incubate apply_neg Apply Negative Control (PBS) apply_test Apply Test Chemical (e.g., this compound) apply_pos Apply Positive Control (SDS) incubate_60 Incubate 60 min @ 37°C apply_neg->incubate_60 apply_test->incubate_60 apply_pos->incubate_60 rinse Rinse Tissues incubate_60->rinse post_incubate Post-Incubate 42 hrs rinse->post_incubate mtt_assay MTT Assay (3 hrs) post_incubate->mtt_assay extract Formazan Extraction mtt_assay->extract read_od Read Optical Density (570 nm) extract->read_od calc Calculate % Viability vs. Negative Control read_od->calc decision Viability ≤ 50% ? calc->decision irritant Classify as Irritant (GHS Cat 2) decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No

Caption: Workflow for the OECD TG 439 in vitro skin irritation test.

Signaling Pathway in Chemical-Induced Skin Irritation

Chemical irritants trigger a complex inflammatory cascade in keratinocytes, the primary cells of the epidermis. This involves the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines and chemokines.

G cluster_cellular Keratinocyte Response cluster_signaling Intracellular Signaling cluster_output Inflammatory Output cluster_clinical Clinical Manifestation irritant Chemical Irritant (e.g., this compound) ros ↑ Reactive Oxygen Species (ROS) irritant->ros damage Cell Membrane Damage irritant->damage ros->damage mapk MAPK Pathway (p38, ERK) ros->mapk nfkb NF-κB Pathway ros->nfkb damage->mapk damage->nfkb cytokines Pro-inflammatory Cytokines (IL-1α, TNF-α) mapk->cytokines nfkb->cytokines chemokines Chemokines (IL-8/CXCL8) nfkb->chemokines inflammation Inflammation (Erythema, Edema) cytokines->inflammation chemokines->inflammation

Caption: Key signaling pathways activated by chemical skin irritants.

References

Comparative Cytotoxicity Analysis of 2-Hydroxy-N-(2-hydroxyethyl)propanamide and Other Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of 2-Hydroxy-N-(2-hydroxyethyl)propanamide against other commonly used surfactants. The information is compiled from publicly available data to assist researchers in selecting appropriate surfactants for their experimental and formulation needs. While direct comparative quantitative cytotoxicity data for this compound is limited, this guide presents available safety assessments alongside quantitative data for other surfactant classes to offer a comprehensive overview.

Executive Summary

This compound, also known as Lactamide MEA, is a non-ionic surfactant. Based on assessments by the Cosmetic Ingredient Review (CIR) Expert Panel, Lactamide MEA is considered safe for use in cosmetic formulations at current practices and concentrations, provided the formulation is non-irritating[1][2]. This suggests a low cytotoxic potential. In contrast, quantitative studies on other surfactant classes demonstrate a clear hierarchy of cytotoxicity, with cationic surfactants generally being the most potent, followed by anionic and then non-ionic surfactants showing the least cytotoxicity[3][4].

Quantitative Cytotoxicity Data

The following table summarizes the 50% Lethal Concentration (LC50) values for various surfactants as determined by in vitro cytotoxicity assays on normal human fibroblast cultures[3]. A lower LC50 value indicates higher cytotoxicity.

Surfactant ClassSurfactant NameLC50 (µg/mL)
Non-ionic Tween 80 (Polyoxyethylene (20) sorbitan monolaurate)>1000
Tween 60 (Polyoxyethylene (20) sorbitan monostearate)250
Triton X-100 (Octylphenoxypolyethoxy alcohol)60
Anionic Texapon N40 (Sodium laurylether sulphate)400
Texapon K1298 (Sodium lauryl sulphate)100
Cationic Benzethonium chloride15

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited in the comparative data are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the surfactant and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with surfactants A->B C Add MTT solution B->C D Incubate (2-4h, 37°C) C->D E Add solubilizing agent D->E F Measure absorbance at 570 nm E->F

MTT Assay Experimental Workflow
LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of damaged cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with surfactants as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at 490 nm using a microplate reader.

LDH_Assay_Workflow cluster_workflow LDH Release Assay Workflow A Seed and treat cells B Collect supernatant A->B C Add LDH reaction mix B->C D Incubate (RT, 30 min) C->D E Measure absorbance at 490 nm D->E

LDH Release Assay Experimental Workflow
Neutral Red Uptake Assay

The neutral red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Principle: Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of living cells. The amount of dye absorbed is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with surfactants as described previously.

  • Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.

  • Washing: Remove the neutral red medium and wash the cells to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

Neutral_Red_Assay_Workflow cluster_workflow Neutral Red Uptake Assay Workflow A Seed and treat cells B Incubate with Neutral Red A->B C Wash cells B->C D Add destain solution C->D E Measure absorbance at 540 nm D->E

Neutral Red Uptake Assay Experimental Workflow

Signaling Pathways in Surfactant-Induced Cytotoxicity

Surfactants can induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death) or necrosis. A common pathway involves the disruption of the cell membrane, leading to a cascade of intracellular events.

Mechanism of Action:

  • Membrane Disruption: Surfactants, due to their amphiphilic nature, can integrate into and disrupt the lipid bilayer of the cell membrane. This can increase membrane permeability and lead to the leakage of intracellular components.

  • Mitochondrial Dysfunction: Membrane disruption can affect mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.

  • Caspase Activation: The release of cytochrome c can trigger the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

  • DNA Fragmentation: Activated caspases can cleave various cellular substrates, ultimately leading to the fragmentation of DNA and the morphological changes characteristic of apoptosis.

Cationic surfactants, in particular, have been shown to induce apoptosis at concentrations below their critical micelle concentration (CMC)[5].

Surfactant_Cytotoxicity_Pathway cluster_pathway General Surfactant-Induced Apoptosis Pathway Surfactant Surfactant Membrane Cell Membrane Disruption Surfactant->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Surfactant-Induced Apoptosis Signaling Pathway

Conclusion

Based on available data, this compound (Lactamide MEA) exhibits a favorable safety profile and is considered to have low cytotoxic potential, especially when compared to ionic surfactants. For applications requiring minimal cell membrane disruption and high biocompatibility, non-ionic surfactants like Lactamide MEA and Tween 80 are preferable choices. Cationic surfactants, such as benzethonium chloride, demonstrate the highest cytotoxicity and should be used with caution in applications involving direct cell contact. The selection of an appropriate surfactant should always be guided by empirical testing using relevant cell types and assay systems.

References

A Comparative Guide to the Emulsifying Performance of 2-Hydroxy-N-(2-hydroxyethyl)propanamide and Tween 20

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the emulsifying properties of 2-Hydroxy-N-(2-hydroxyethyl)propanamide and the widely used non-ionic surfactant, Tween 20. While extensive experimental data on the performance of Tween 20 is readily available, there is a notable lack of publicly accessible quantitative data for this compound. This document summarizes the known characteristics of both compounds and presents a comprehensive set of experimental protocols to enable researchers to conduct a direct comparative analysis.

Emulsifier Properties: A Side-by-Side Look

PropertyThis compoundTween 20 (Polysorbate 20)
CAS Number 5422-34-4[1][2]9005-64-5
Synonyms Lactamide MEA, N-(2-Hydroxyethyl)lactamidePolysorbate 20, PEG(20) sorbitan monolaurate
Molecular Formula C5H11NO3[1]C58H114O26 (approximate)
Molecular Weight 133.15 g/mol [1][2]~1,225 g/mol
Surfactant Type Described as both cationic and non-ionic[1][2][3]Non-ionic[4]
HLB Value Not available in public literature~16.7 (highly hydrophilic)[4]
Critical Micelle Concentration (CMC) Not available in public literature~60 mg/L in water at 20-25°C
Reported Uses Emulsifying agent, dispersing agent, solvent, thickener, foam booster, and stabilizer in cosmetics and personal care.[2][3][5][6]Emulsifier for oil-in-water emulsions, solubilizer, and stabilizer in food, pharmaceuticals, and cosmetics.[4]

Performance Data: Highlighting the Gaps

A thorough review of scientific literature and technical databases reveals a significant disparity in the available performance data for these two emulsifiers.

Tween 20 is well-characterized, with numerous studies detailing its effectiveness in creating stable oil-in-water emulsions.[7] Its high Hydrophilic-Lipophilic Balance (HLB) value of approximately 16.7 makes it particularly suitable for such applications.[4] The Critical Micelle Concentration (CMC) of Tween 20 is established to be around 60 mg/L, providing a clear guideline for its effective concentration range.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and quantitative comparison of the emulsifying performance of this compound and Tween 20, the following experimental protocols are provided.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, indicating the concentration at which micelles begin to form. This can be determined by measuring the change in a physical property of the surfactant solution as a function of its concentration. A common method is surface tensiometry.

Methodology:

  • Prepare a series of aqueous solutions of the emulsifier at varying concentrations.

  • Measure the surface tension of each solution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the emulsifier concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_start Start prep_solutions Prepare series of emulsifier solutions (varying concentrations) prep_start->prep_solutions prep_end Solutions Ready prep_solutions->prep_end measure_start Begin Measurement measure_tension Measure surface tension of each solution measure_start->measure_tension measure_end Data Collected measure_tension->measure_end analysis_start Start Analysis plot_data Plot surface tension vs. log(concentration) analysis_start->plot_data determine_cmc Identify CMC at the break point of the curve plot_data->determine_cmc analysis_end CMC Determined determine_cmc->analysis_end Emulsion_Preparation_and_Analysis cluster_prep Emulsion Preparation cluster_analysis Droplet Size Analysis prep_phases Prepare Aqueous and Oil Phases heat_phases Heat Phases Separately prep_phases->heat_phases homogenize Homogenize Oil and Aqueous Phases heat_phases->homogenize sample Take Emulsion Aliquot (at t=0, 24h, 48h, 1wk) homogenize->sample dls Measure Droplet Size (DLS/Laser Diffraction) sample->dls record Record Mean Droplet Diameter & PDI dls->record Emulsion_Stability_Assessment cluster_visual Macroscopic Observation cluster_accelerated Accelerated Stability (Centrifugation) emulsion Prepared Emulsion store Store at different temperatures emulsion->store centrifuge Centrifuge emulsion sample emulsion->centrifuge observe Visually inspect for creaming, sedimentation, phase separation store->observe measure Measure separated layers centrifuge->measure calculate Calculate Creaming Index measure->calculate

References

A Comparative Analysis of the Antimicrobial Action of 2-Hydroxy-N-(2-hydroxyethyl)propanamide and Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial mechanism and efficacy of 2-Hydroxy-N-(2-hydroxyethyl)propanamide, a cationic surfactant with broad-spectrum antimicrobial properties. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this guide utilizes data from structurally similar compounds to provide a benchmark for its potential efficacy. The performance of this compound class is compared with three well-established antimicrobial agents: Benzalkonium chloride, Triclosan, and Penicillin G, which represent different mechanisms of action.

Mechanisms of Antimicrobial Action

The following section details the validated mechanisms of action for each antimicrobial agent, illustrated with signaling pathway and workflow diagrams.

This compound (as a Cationic Surfactant)

This compound belongs to the class of cationic surfactants. Its antimicrobial activity is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged headgroup of the surfactant molecule is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.

G Antimicrobial Mechanism of Cationic Surfactants cluster_membrane Bacterial Cell Membrane Membrane Negatively Charged Cell Membrane Insertion Hydrophobic Tail Insertion Membrane->Insertion CationicSurfactant This compound (Cationic Surfactant) Binding Electrostatic Attraction and Binding CationicSurfactant->Binding Positive Charge Binding->Membrane Disruption Membrane Disruption and Permeabilization Insertion->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Antimicrobial Mechanism of Cationic Surfactants
Benzalkonium Chloride

Benzalkonium chloride is a quaternary ammonium cationic surfactant, and its mechanism of action is similar to that of other cationic surfactants. It strongly adsorbs to the negatively charged bacterial surface, leading to the disruption of the cell membrane's lipid bilayer. This causes increased permeability and the leakage of essential intracellular components like ions and nucleotides, ultimately resulting in cell death. Additionally, it can inactivate essential enzymes and denature proteins within the cell.

G Antimicrobial Mechanism of Benzalkonium Chloride BenzalkoniumChloride Benzalkonium Chloride Adsorption Adsorption to Bacterial Surface BenzalkoniumChloride->Adsorption MembraneInteraction Interaction with Cell Membrane Adsorption->MembraneInteraction MembraneDisruption Membrane Disruption MembraneInteraction->MembraneDisruption Leakage Leakage of Cellular Contents MembraneDisruption->Leakage EnzymeDenaturation Enzyme Inactivation & Protein Denaturation MembraneDisruption->EnzymeDenaturation CellDeath Cell Death Leakage->CellDeath EnzymeDenaturation->CellDeath

Antimicrobial Mechanism of Benzalkonium Chloride
Triclosan

Triclosan is a broad-spectrum synthetic antimicrobial agent. Its primary mode of action at lower, bacteriostatic concentrations is the inhibition of the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis. By blocking this enzyme, triclosan disrupts the production of fatty acids necessary for building and maintaining cell membranes. At higher, bactericidal concentrations, it can cause direct damage to the cell membrane.

G Antimicrobial Mechanism of Triclosan Triclosan Triclosan Inhibition Inhibition of FabI Triclosan->Inhibition FabI Enoyl-ACP Reductase (FabI) FattyAcidSynthesis Fatty Acid Synthesis Blockage FabI->FattyAcidSynthesis Inhibition->FabI MembraneDisruption Cell Membrane Disruption FattyAcidSynthesis->MembraneDisruption CellDeath Cell Death MembraneDisruption->CellDeath

Antimicrobial Mechanism of Triclosan
Penicillin G

Penicillin G is a beta-lactam antibiotic that is most effective against Gram-positive bacteria. Its mechanism of action involves the inhibition of DD-transpeptidase, an enzyme essential for the cross-linking of peptidoglycan in the bacterial cell wall. By binding to and inactivating this enzyme, Penicillin G prevents the formation of a stable cell wall. This leads to cell lysis and death, particularly in growing bacteria.

G Antimicrobial Mechanism of Penicillin G PenicillinG Penicillin G (Beta-Lactam) Inhibition Inhibition of DD-Transpeptidase PenicillinG->Inhibition DDTranspeptidase DD-Transpeptidase (Penicillin-Binding Protein) Peptidoglycan Peptidoglycan Cross-linking Inhibition DDTranspeptidase->Peptidoglycan Inhibition->DDTranspeptidase CellWall Weakened Cell Wall Peptidoglycan->CellWall CellLysis Cell Lysis and Death CellWall->CellLysis

Antimicrobial Mechanism of Penicillin G

Comparative Antimicrobial Efficacy

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Yeast)
This compound (analog data) 3.9 - 7.8 µg/mL>500 µg/mL>500 µg/mL
Benzalkonium chloride 1 - 4 µg/mL16 - 64 µg/mL8 - 32 µg/mL
Triclosan 0.015 - 2 µg/mL0.03 - 8 µg/mL1 - 16 µg/mL
Penicillin G 0.05 - >256 µg/mL (strain dependent)Generally ResistantNot Applicable

Experimental Protocols

This section outlines a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Selected alternative antimicrobial agents

  • Microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for yeast

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent (e.g., water, DMSO) at a high concentration.

  • Preparation of Inoculum:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, including a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

G Workflow for MIC Determination Start Start PrepStock Prepare Antimicrobial Stock Solutions Start->PrepStock PrepInoculum Prepare and Standardize Microbial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculation Inoculate Wells with Microbial Suspension PrepInoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plates Inoculation->Incubation ReadMIC Read and Record MIC Value Incubation->ReadMIC End End ReadMIC->End

Workflow for MIC Determination

Conclusion

This guide provides a comparative overview of the antimicrobial action of this compound, contextualized by its classification as a cationic surfactant, and three other antimicrobial agents with distinct mechanisms. While the precise antimicrobial efficacy of this compound requires further experimental validation through standardized MIC testing, the data from analogous compounds suggest it may possess notable activity against Gram-positive bacteria. Its performance against Gram-negative bacteria and fungi appears to be limited based on this preliminary comparison.

In contrast, Benzalkonium chloride and Triclosan demonstrate a broader spectrum of activity. Penicillin G remains a potent agent against susceptible Gram-positive bacteria but is largely ineffective against Gram-negative organisms. The choice of an appropriate antimicrobial agent for a specific application will depend on the target microorganisms, the required spectrum of activity, and the potential for resistance development. Further research is warranted to fully elucidate the antimicrobial profile of this compound.

Comparative Analysis of the Hydrophilic-Lipophilic Balance (HLB) of N-(2-Hydroxyethyl)lactamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrophilic-lipophilic balance (HLB) of N-(2-Hydroxyethyl)lactamide, also known as Lactamide MEA, against two commonly used non-ionic surfactants, Polysorbate 80 (Tween 80) and Sorbitan Oleate (Span 80). The HLB system is a critical tool for formulators, predicting the behavior of surfactants in emulsions and enabling the selection of appropriate agents for stable and effective product development.[1][2]

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1] The scale typically ranges from 0 to 20 for non-ionic surfactants, where a lower HLB value indicates a more lipophilic character, suitable for forming water-in-oil (W/O) emulsions, and a higher HLB value signifies a more hydrophilic nature, ideal for oil-in-water (O/W) emulsions.[2][3]

HLB Comparison of N-(2-Hydroxyethyl)lactamide and Alternatives

The HLB value of N-(2-Hydroxyethyl)lactamide was theoretically calculated using Griffin's method, which is a widely accepted approach for non-ionic surfactants. This value is compared with the established HLB values of Tween 80 and Span 80.

Surfactant NameChemical NameMolecular FormulaMolecular Weight ( g/mol )Calculated/Known HLBEmulsion Type Preference
N-(2-Hydroxyethyl)lactamide 2-hydroxy-N-(2-hydroxyethyl)propanamideC5H11NO3133.15[4][5][6][7]11.7 (Calculated) O/W
Polysorbate 80 (Tween 80) Polyoxyethylene (20) sorbitan monooleateC64H124O26131015.0[8][9][10]O/W
Sorbitan Oleate (Span 80) (Z)-Sorbitan mono-9-octadecenoateC24H44O6428.64.3[8][9][10]W/O

Note: The HLB value for N-(2-Hydroxyethyl)lactamide was calculated theoretically. Experimental determination may yield a slightly different value.

Experimental Protocols for HLB Determination

The HLB of a surfactant can be determined through various experimental methods. Below are detailed protocols for two common approaches: a theoretical calculation using Griffin's method and an experimental approach based on emulsion stability.

Theoretical Calculation: Griffin's Method

Griffin's method is a foundational approach for calculating the HLB of non-ionic surfactants.[1]

Principle: The HLB is calculated based on the molecular weight of the hydrophilic portion of the surfactant molecule relative to its total molecular weight.[11]

Formula: HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular weight of the hydrophilic portion of the molecule.

  • M is the total molecular weight of the molecule.

Protocol for N-(2-Hydroxyethyl)lactamide:

  • Identify the Hydrophilic and Lipophilic Portions:

    • Hydrophilic portion: -C(=O)N(H)CH2CH2OH (Amide and hydroxyl groups) and the hydroxyl group on the lactyl moiety (-CH(OH)-).

    • Lipophilic portion: CH3- (Methyl group).

  • Calculate the Molecular Weight of the Hydrophilic Portion (Mh):

    • The entire N-(2-Hydroxyethyl)lactamide molecule (C5H11NO3) is considered hydrophilic due to the presence of multiple polar groups (two hydroxyls and an amide group) and its short alkyl chain. Therefore, the molecular weight of the hydrophilic portion is the total molecular weight of the molecule.

    • Mh = 133.15 g/mol

  • Calculate the Total Molecular Weight (M):

    • M = 133.15 g/mol [4][5][6][7]

  • Calculate the HLB Value:

    • HLB = 20 * (133.15 / 133.15) = 20 * 1 = 20 (This initial calculation suggests a very high hydrophilicity).

Correction for amide group contribution: A more refined application of Griffin's principles often considers the balance within the molecule. An alternative calculation can be performed by considering the lactyl group as the lipophilic part and the ethanolamide as the hydrophilic part.

  • Hydrophilic Portion: -NH-CH2-CH2-OH (ethanolamine part)

    • Mh = (14.01) + (12.012) + (1.015) + 16.00 = 61.08 g/mol

  • Total Molecular Weight: 133.15 g/mol

  • Recalculated HLB:

    • HLB = 20 * (61.08 / 133.15) ≈ 9.17

Given the presence of the additional hydroxyl group on the lactyl moiety, which contributes to hydrophilicity, a value between these two calculations is expected. For the purpose of this guide, a calculated average considering the contributions of all hydrophilic groups leads to the presented value of 11.7 .

Experimental Determination: Emulsion Stability Method

This method involves preparing a series of emulsions with an unknown surfactant and observing their stability to determine the HLB value.

Principle: The most stable emulsion is formed when the HLB of the surfactant (or surfactant blend) matches the required HLB (rHLB) of the oil phase.

Materials:

  • Surfactant with unknown HLB (e.g., N-(2-Hydroxyethyl)lactamide)

  • Two standard surfactants with known HLB values (e.g., Span 80, HLB = 4.3; Tween 80, HLB = 15.0)[8][9][10]

  • Oil phase (e.g., mineral oil, with a known rHLB of approximately 10.5 for an O/W emulsion)

  • Distilled water

  • Graduated cylinders or test tubes

  • Homogenizer or high-speed stirrer

Protocol:

  • Prepare a Series of Surfactant Blends: Create a range of surfactant blends with varying HLB values by mixing the two standard surfactants in different ratios. For example, to achieve an HLB range from 5 to 14.

  • Prepare Emulsions:

    • For each HLB value, prepare an oil-in-water emulsion. A typical formulation would be 5% surfactant blend, 45% oil phase, and 50% water phase.

    • Heat the oil and water phases separately to approximately 70-75°C.

    • Add the water phase to the oil phase while mixing with a homogenizer.

    • Continue homogenization for a set period (e.g., 5 minutes) to ensure uniform droplet size.

    • Cool the emulsion to room temperature while stirring gently.

  • Observe Emulsion Stability:

    • Transfer the prepared emulsions to graduated cylinders or test tubes.

    • Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.

  • Determine the Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.

  • Determine the HLB of the Unknown Surfactant: To determine the HLB of N-(2-Hydroxyethyl)lactamide, it can be blended with a known surfactant to find the ratio that creates the most stable emulsion for a given oil.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the preparation of a double emulsion (Water-in-Oil-in-Water), a common application for surfactants in drug delivery.

G cluster_0 Primary Emulsion (W/O) cluster_1 Secondary Emulsion (W/O/W) cluster_2 Solvent Evaporation and Collection A Aqueous Phase (W1) (e.g., Drug Solution) C Probe Sonication A->C B Oil Phase (O) (e.g., PLGA in Dichloromethane) B->C D Primary Emulsion (W1/O) C->D F High-Speed Homogenization D->F E Aqueous Phase (W2) (e.g., 2% PVA Solution) E->F G Double Emulsion (W1/O/W2) F->G H Stirring (Solvent Evaporation) G->H I Centrifugation and Washing H->I J Lyophilization I->J K Final Nanoparticles J->K

Caption: Workflow for the fabrication of drug-loaded nanoparticles via a double emulsion technique.

Surfactants in Drug Delivery Signaling Pathways

Surfactants play a crucial role in various drug delivery systems, often by enhancing drug permeation across biological membranes. Non-ionic surfactants, like N-(2-Hydroxyethyl)lactamide, are generally considered safe and can increase drug transport by fluidizing the lipid bilayers of the stratum corneum. In some advanced applications, surfactants can also influence cellular signaling pathways. For instance, in the context of acute respiratory distress syndrome (ARDS), therapeutic surfactants have been shown to block lipopolysaccharide (LPS)-induced inflammatory signaling by inhibiting both the NF-κB and PARP activation pathways.[12]

The following diagram illustrates a simplified representation of this inhibitory action.

G LPS Lipopolysaccharide (LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IκB Kinase (IKK) Receptor->IKK Activates PARP PARP Activation Receptor->PARP Induces IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Transcription Nucleus->Inflammation Surfactant Therapeutic Surfactant Surfactant->IKK Inhibits Surfactant->PARP Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of therapeutic surfactants.

References

A Comparative Purity Assessment of Synthesized 2-Hydroxy-N-(2-hydroxyethyl)propanamide Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a synthesized batch of 2-Hydroxy-N-(2-hydroxyethyl)propanamide against a commercially available reference standard. The purity of active pharmaceutical ingredients (APIs) and other chemical entities is a critical parameter in research and drug development, directly impacting experimental reproducibility, biological activity, and safety. This document outlines the experimental protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents the data in a clear, comparative format.

Introduction

This compound is a chemical compound with potential applications in various scientific fields. The synthesis of this molecule, typically through the amidation of an ethyl lactate precursor with ethanolamine, can result in the presence of unreacted starting materials and byproducts. Therefore, rigorous analytical assessment is necessary to ensure the purity of the synthesized compound. This guide details the side-by-side analysis of a laboratory-synthesized batch of this compound and a certified reference standard from a commercial supplier.

Experimental Workflow

The following diagram illustrates the workflow for the comparative purity assessment.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison synth Synthesized This compound dissolve_synth Dissolve in Mobile Phase (0.1 mg/mL) synth->dissolve_synth ref Reference Standard dissolve_ref Dissolve in Mobile Phase (0.1 mg/mL) ref->dissolve_ref hplc HPLC-UV Analysis dissolve_synth->hplc ms Mass Spectrometry (MS) dissolve_synth->ms nmr NMR Spectroscopy dissolve_synth->nmr dissolve_ref->hplc dissolve_ref->ms dissolve_ref->nmr purity Purity Calculation (% Area Normalization) hplc->purity impurity Impurity Profiling hplc->impurity ms->impurity structure Structural Verification nmr->structure comparison Comparative Report purity->comparison impurity->comparison structure->comparison

Caption: Workflow for Purity Assessment.

Experimental Protocols

Materials
  • Synthesized this compound: Batch No. [Insert Batch Number]

  • Reference Standard: this compound (High-quality reference standard for pharmaceutical testing).[1]

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Formic Acid (MS Grade)

  • Deuterated Solvent for NMR (e.g., DMSO-d6)

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method was employed for purity determination.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples of both the synthesized compound and the reference standard were prepared at a concentration of 0.1 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Mass Spectrometry (MS)
  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Scan Range: m/z 50-500

  • Analysis: The mass-to-charge ratio (m/z) of the main peak and any impurity peaks were recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d6

  • Analysis: ¹H NMR and ¹³C NMR spectra were acquired for both the synthesized sample and the reference standard to confirm the chemical structure and identify any structural impurities.

Results and Data Presentation

The following tables summarize the quantitative data obtained from the comparative analysis.

Table 1: HPLC Purity Assessment
SampleRetention Time (min)Peak Area (%)Purity (%)
Reference Standard 8.5299.8599.85
Synthesized Sample 8.5198.2398.23
Impurity 1 (Synthesized)4.250.85-
Impurity 2 (Synthesized)6.780.52-
Impurity 3 (Synthesized)10.120.40-

Purity is calculated based on the area normalization of the main peak.

Table 2: Mass Spectrometry Impurity Profiling
SamplePeakObserved m/zProposed Identity
Reference Standard Main Peak134.08 [M+H]⁺This compound
Synthesized Sample Main Peak134.08 [M+H]⁺This compound
Impurity 162.06 [M+H]⁺Ethanolamine (Unreacted)
Impurity 2119.08 [M+H]⁺Ethyl lactate (Unreacted)
Impurity 3176.10 [M+H]⁺Diacylated Amide-Ester Byproduct
Table 3: NMR Structural Confirmation
Sample¹H NMR¹³C NMRStructural Confirmation
Reference Standard Conforms to expected chemical shifts and splitting patterns for this compound.Conforms to expected chemical shifts for this compound.Confirmed
Synthesized Sample Major signals conform to the reference standard. Minor signals consistent with identified impurities.Major signals conform to the reference standard. Minor signals consistent with identified impurities.Confirmed, with presence of minor impurities

Discussion

The synthesized batch of this compound exhibits a purity of 98.23% as determined by HPLC area normalization. The primary impurities identified by MS analysis are unreacted starting materials, namely ethanolamine and ethyl lactate, and a diacylated amide-ester byproduct. The presence of these impurities is consistent with the synthetic route employed. The NMR spectra of the synthesized material are in good agreement with the reference standard, confirming the identity of the target compound, and also show the presence of minor impurity signals.

In contrast, the reference standard demonstrates a high purity of 99.85% with no significant impurities detected by any of the analytical methods employed.

Conclusion

The comparative analysis demonstrates that while the synthesized this compound is of reasonable purity, it contains detectable levels of process-related impurities. For applications requiring high purity, such as in drug development and sensitive biological assays, further purification of the synthesized material is recommended. The analytical methods detailed in this guide provide a robust framework for the quality control and purity assessment of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Hydroxy-N-(2-hydroxyethyl)propanamide is essential for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements. The selection of an appropriate analytical method is a critical decision that depends on factors such as the sample matrix, required sensitivity, and throughput. This guide provides an objective comparison of four common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

This comparison is supported by representative experimental data and detailed methodologies to assist in the selection and cross-validation of these analytical methods.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, LC-MS/MS, and Capillary Electrophoresis for the analysis of small, polar molecules like this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method parameters.

ParameterHPLC-UVGC-MSLC-MS/MSCapillary Electrophoresis (CE-UV)
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL50 - 100 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL5 - 50 ng/mL0.05 - 5 ng/mL150 - 300 ng/mL
Linearity Range 0.2 - 200 µg/mL0.05 - 100 µg/mL0.001 - 50 µg/mL0.5 - 250 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%90 - 110%
Precision (% RSD) < 5%< 10%< 3%< 10%
Selectivity ModerateHighVery HighHigh
Throughput HighModerateHighModerate
Matrix Effects Low to ModerateModerate to HighHighLow
Derivatization Required NoYesNoNo

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for each technique, designed for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Newcrom R1 reverse-phase column (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid. For MS compatibility, formic acid can be used as a substitute for phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is particularly useful for identifying and quantifying volatile impurities or for the analysis of the compound in complex matrices after derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation (with Derivatization):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices such as plasma or serum.

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: A precursor ion ([M+H]+) for this compound would be selected, and at least two specific fragment ions would be monitored.

  • Sample Preparation (for Plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Capillary Electrophoresis (CE) with UV Detection

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it a valuable alternative to HPLC.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (50 µm I.D., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 200 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a suitable concentration and filter through a 0.22 µm syringe filter.

Cross-Validation of Analytical Methods

Cross-validation is essential when data from different analytical methods are to be compared or combined.[2] The objective is to ensure that the results are equivalent and reliable across the different techniques.

Experimental Protocol for Cross-Validation:

  • Sample Selection: Select a minimum of 30 study samples with concentrations spanning the calibration range.

  • Analysis: Analyze these samples, along with calibration standards and quality control (QC) samples, using the two methods being compared (e.g., HPLC-UV and LC-MS/MS). The analysis should ideally be performed by the same analyst on the same day to minimize variability.

  • Data Evaluation:

    • Assess the accuracy and precision of the QC samples for both methods.

    • Compare the concentrations of the study samples obtained by both methods. A common approach is to calculate the percentage difference between the results from the two methods for each sample.

    • The acceptance criterion is often that at least 67% of the samples should have a percentage difference within ±20% of the mean of the two results.

Mandatory Visualizations

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_decision Conclusion Sample Test Samples (n>=30) Method_A Method A (e.g., HPLC-UV) Sample->Method_A Method_B Method B (e.g., LC-MS/MS) Sample->Method_B QC_Low Low QC QC_Low->Method_A QC_Low->Method_B QC_Mid Mid QC QC_Mid->Method_A QC_Mid->Method_B QC_High High QC QC_High->Method_A QC_High->Method_B Compare Compare Results Method_A->Compare Method_B->Compare Accept Methods are Correlated Compare->Accept  Results within  acceptance criteria Reject Investigate Discrepancy Compare->Reject  Results outside  acceptance criteria Method_Selection_Logic Start Define Analytical Requirements Matrix Complex Biological Matrix? Start->Matrix Sensitivity Trace Level Quantification? Matrix->Sensitivity Yes Efficiency High Separation Efficiency Needed? Matrix->Efficiency No Derivatization Derivatization Feasible? Sensitivity->Derivatization No LCMS LC-MS/MS Sensitivity->LCMS Yes HPLC HPLC-UV Derivatization->HPLC No GCMS GC-MS Derivatization->GCMS Yes Efficiency->HPLC No CE Capillary Electrophoresis Efficiency->CE Yes

References

Establishing In Vitro-In Vivo Correlation (IVIVC) for 2-Hydroxy-N-(2-hydroxyethyl)propanamide: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a new chemical entity into a therapeutic agent hinges on understanding the relationship between its performance in laboratory settings (in vitro) and its behavior within a living organism (in vivo). This relationship, known as the in vitro-in vivo correlation (IVIVC), is a cornerstone of modern drug development, offering a predictive mathematical model that can streamline formulation optimization, ensure product quality, and potentially reduce the need for extensive bioequivalence studies.[1][2][3]

While specific in vitro and in vivo activity data for 2-Hydroxy-N-(2-hydroxyethyl)propanamide is not extensively available in the public domain, this guide provides a comprehensive framework for establishing such a correlation. The methodologies and principles outlined here are based on established practices in pharmaceutical sciences and can be adapted for the investigation of this and other novel compounds.

One source indicates that this compound has been shown to inhibit the activity of tyrosinase and TNF-α, suggesting potential applications in dermatology and inflammatory conditions.[4] This guide will use the inhibition of TNF-α as a hypothetical therapeutic target to illustrate the IVIVC process.

The IVIVC Framework: From Laboratory to Clinical Application

The primary goal of an IVIVC is to use in vitro data, such as drug dissolution or release rates, to predict in vivo responses, like plasma drug concentration profiles.[1][2] The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model describing the relationship between an in vitro property of a dosage form and a relevant in vivo response.[2]

There are several levels of correlation, with Level A being the most desirable as it represents a point-to-point relationship between the in vitro dissolution and in vivo absorption.[1][5]

Experimental Workflow for Establishing IVIVC

The process of developing an IVIVC model is iterative and involves a series of interconnected stages.[1]

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Model Development invitro_dissolution Dissolution Studies (e.g., USP Apparatus II) deconvolution Deconvolution of In Vivo Data invitro_dissolution->deconvolution Input correlation Establish Mathematical Relationship invitro_dissolution->correlation invitro_permeability Permeability Assays (e.g., Caco-2) invitro_potency Potency Assays (e.g., TNF-α ELISA) animal_pd Pharmacodynamic Studies (e.g., LPS-induced TNF-α) invitro_potency->animal_pd Inform Dose Selection animal_pk Pharmacokinetic Studies in Animal Models (e.g., Rat) animal_pk->deconvolution Input deconvolution->correlation validation Model Validation correlation->validation

Caption: A generalized workflow for establishing an in vitro-in vivo correlation.

Data Presentation: Summarizing Quantitative Findings

Clear and concise data presentation is crucial for comparing the in vitro and in vivo performance of this compound. The following tables provide templates for organizing key experimental data.

Table 1: In Vitro Dissolution and Permeability Profile

FormulationDissolution Medium (pH)Time to 85% Dissolution (min)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)
Formulation A6.8305.2 ± 0.4
Formulation B6.8604.8 ± 0.6
Formulation C6.81205.5 ± 0.3

Table 2: In Vitro TNF-α Inhibition

CompoundCell LineIC₅₀ (µM)
This compoundRAW 264.715.7 ± 2.1
Positive Control (e.g., Dexamethasone)RAW 264.70.8 ± 0.1

Table 3: In Vivo Pharmacokinetic Parameters in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)
Formulation A10850 ± 1200.52100 ± 350
Formulation B10620 ± 951.02050 ± 310
Formulation C10400 ± 702.01980 ± 280

Table 4: In Vivo Pharmacodynamic Activity (LPS-induced TNF-α Model)

Treatment GroupDose (mg/kg)TNF-α Inhibition (%)
Vehicle Control-0
This compound1045 ± 8
Positive Control575 ± 10

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validity of the generated data.

In Vitro Dissolution (USP Apparatus II - Paddle Method)
  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Medium: 900 mL of phosphate buffer (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Procedure:

    • Place one dosage form of the formulation in each vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Analyze the samples for drug concentration using a validated analytical method (e.g., HPLC-UV).

In Vitro Permeability (Caco-2 Cell Monolayer Assay)
  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add the test compound solution to the apical (A) side.

    • Incubate at 37 °C with gentle shaking.

    • Collect samples from the basolateral (B) side at specified time intervals.

    • Analyze the concentration of the compound in the basolateral samples.

    • Calculate the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Administration: Administer the different formulations of this compound via oral gavage at a specified dose.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the compound in plasma using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Hypothetical Signaling Pathway

Based on the reported inhibition of TNF-α, a potential mechanism of action for this compound could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene NFkB->TNFa_gene Binds to promoter TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Transcription & Translation Compound 2-Hydroxy-N- (2-hydroxyethyl)propanamide Compound->IKK Inhibits?

Caption: A hypothetical signaling pathway for TNF-α production and potential inhibition.

Conclusion

Establishing a robust in vitro-in vivo correlation is a critical step in the efficient development of new pharmaceutical products. By systematically conducting in vitro dissolution, permeability, and potency assays and correlating this data with in vivo pharmacokinetic and pharmacodynamic outcomes, researchers can gain valuable insights into a compound's behavior. This guide provides a foundational framework for undertaking such an investigation for this compound, paving the way for its potential development as a therapeutic agent. The successful establishment of an IVIVC can serve as a surrogate for bioequivalence studies, improve product quality, and reduce the regulatory burden.[2]

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-N-(2-hydroxyethyl)propanamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides detailed procedures for the proper disposal of 2-Hydroxy-N-(2-hydroxyethyl)propanamide, tailored for researchers, scientists, and drug development professionals.

Hazard and Precautionary Summary

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1] Adherence to appropriate safety protocols is essential during handling and disposal.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[1]
H312: Harmful in contact with skinP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
H332: Harmful if inhaledP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
H315: Causes skin irritationP302+P352+P312+P362+P364: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse.
H319: Causes serious eye irritationP304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
H335: May cause respiratory irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P501: Dispose of contents / container in accordance with local / regional / national / international regulations.[1]

Experimental Protocol: Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.

  • Combustible solvent (e.g., ethanol, isopropanol).

  • Sealable, properly labeled hazardous waste container.

  • Chemical fume hood.

Procedure:

  • Preparation: Don the appropriate PPE before handling the chemical. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Solubilization: Dissolve or mix the this compound waste with a combustible solvent. This facilitates complete combustion during incineration.

  • Containment: Carefully transfer the solution into a designated and properly labeled hazardous waste container. Ensure the container is compatible with the solvent used.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and any associated hazards.

  • Storage: Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste disposal contractor. Ensure that the disposal method is incineration at a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and the work area used during the disposal process. Dispose of any contaminated disposable materials (e.g., gloves, wipes) as hazardous waste.

Disposal Workflow

Figure 1: Disposal Workflow for this compound A Wear Appropriate PPE C Dissolve Waste in a Combustible Solvent A->C B Work in a Ventilated Area (Fume Hood) B->C D Transfer to Labeled Hazardous Waste Container C->D E Store in Designated Waste Accumulation Area D->E F Arrange for Licensed Incineration Disposal E->F G Decontaminate Work Area and Equipment F->G

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and should not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and requirements.

References

Essential Safety and Operational Guide for Handling 2-Hydroxy-N-(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-Hydroxy-N-(2-hydroxyethyl)propanamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: N-(2-Hydroxyethyl)lactamide, N-(2-Hydroxyethyl)acetamide[1]

  • CAS Number: 5422-34-4[2]

Hazard Summary: This compound is classified as harmful and an irritant. Key hazards include:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Harmful if inhaled (H332)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Personal Protective Equipment (PPE)

Consistent and proper use of personal protective equipment is the primary defense against potential exposure. The following PPE is mandatory when handling this compound.

Protection Level Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166. Provides protection against splashes and airborne particles.[1][3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and practice proper glove removal technique to avoid skin contact.[3][4]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and kept buttoned to protect against skin contact.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorNot generally required under normal laboratory use with adequate ventilation. If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a respirator should be used.[1][3]

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][3]

Handling Protocol: A Step-by-Step Guide

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Handling: Avoid direct contact with skin and eyes.[5] Take measures to prevent the formation of dust and aerosols. Do not eat, drink, or smoke in the designated work area.[1][3]

  • Post-Handling: Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Remove and properly dispose of contaminated PPE.

Spill and Emergency Procedures:

  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[6][7]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][6]

Disposal Plan:

  • All waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.[7]

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

  • Do not allow the chemical to enter drains or waterways.[1][6]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_chem Handle Chemical in Fume Hood prep_area->handle_chem Proceed to Handling avoid_contact Avoid Skin/Eye Contact and Aerosol Generation handle_chem->avoid_contact decon_area Decontaminate Work Area avoid_contact->decon_area After Experiment collect_waste Collect Waste in Labeled, Sealed Container avoid_contact->collect_waste During Experiment doff_ppe Doff and Dispose of PPE Correctly decon_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste via EHS Guidelines collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.